molecular formula C7H4N2O3 B1634820 4-Nitro-1,3-benzoxazole CAS No. 163808-13-7

4-Nitro-1,3-benzoxazole

Cat. No.: B1634820
CAS No.: 163808-13-7
M. Wt: 164.12 g/mol
InChI Key: SLXGGFDKGANNSL-UHFFFAOYSA-N
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Description

4-Nitro-1,3-benzoxazole is a useful research compound. Its molecular formula is C7H4N2O3 and its molecular weight is 164.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c10-9(11)5-2-1-3-6-7(5)8-4-12-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXGGFDKGANNSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201315868
Record name 4-Nitrobenzoxazole
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Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163808-13-7
Record name 4-Nitrobenzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163808-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrobenzoxazole
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Foundational & Exploratory

Spectroscopic Analysis of 4-Nitro-1,3-benzoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Nitro-1,3-benzoxazole (CAS: 163808-13-7) represents a critical pharmacophore in medicinal chemistry, serving as a scaffold for antimicrobial agents, kinase inhibitors, and fluorescent probes. The presence of the nitro group at the C4 position imparts unique electronic properties to the heterocyclic core, significantly influencing its reactivity and spectroscopic signature.

This guide provides a comprehensive technical analysis of the compound using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). It is designed to allow researchers to validate structural integrity and identify common synthetic impurities.

Structural Context & Electronic Geometry

Before interpreting spectra, one must understand the molecule's geometry. The benzoxazole ring system is planar. The nitro group at position 4 is adjacent to the bridgehead carbon (C3a) and the heteroatomic ring.

  • Numbering Convention:

    • Position 1: Oxygen[1][2][3]

    • Position 3: Nitrogen[3][4][5][6]

    • Position 4: Nitro-substituted Carbon[2][4][7][8][9]

    • Position 2: Methine proton (N=CH-O), the most diagnostic NMR handle.

The electron-withdrawing nature of the nitro group (


) at C4 exerts a strong deshielding effect on the adjacent aromatic protons and influences the basicity of the oxazole nitrogen.
Diagram 1: Analytical Workflow

}

Caption: Integrated workflow for the structural validation of benzoxazole derivatives.

Mass Spectrometry (MS) Analysis[10][11][12]

Mass spectrometry provides the primary confirmation of molecular weight and reveals the stability of the heteroaromatic core.

Molecular Ion & Base Peak[10][12]
  • Formula:

    
    
    
  • Exact Mass: 164.02 Da

  • Ionization Mode: Electron Impact (EI, 70 eV) or ESI (Positive mode).

In EI-MS, the molecular ion (


) is typically distinct and stable due to the aromaticity of the benzoxazole system.
Fragmentation Pathway

The fragmentation pattern is characteristic of nitro-aromatics and benzoxazoles.

  • Loss of Nitro Group: The primary fragmentation involves the loss of the nitro radical (

    
    , 46 Da) or nitroso group (
    
    
    
    , 30 Da).
  • Ring Cleavage: The benzoxazole core often fragments via the loss of CO (28 Da) or HCN (27 Da) from the oxazole ring.

Diagram 2: Proposed Fragmentation Logic

}

Caption: Primary fragmentation pathways observed in EI-MS for nitrobenzoxazoles.

Infrared Spectroscopy (FT-IR)[3]

IR analysis is rapid for confirming the presence of the nitro group and the integrity of the oxazole ring. The spectra should be acquired using an ATR (Attenuated Total Reflectance) accessory or KBr pellet.

Table 1: Diagnostic IR Bands
Functional GroupFrequency (

)
IntensityAssignment Logic
C-H Stretch (Ar) 3050 – 3100WeakAromatic C-H stretching vibrations.
C=N Stretch 1610 – 1630MediumCharacteristic of the oxazole ring double bond.

Asymmetric
1530 – 1550StrongPrimary diagnostic. The 4-position may shift this slightly lower than non-conjugated nitro groups.

Symmetric
1340 – 1360StrongPaired diagnostic peak for the nitro group.
C-O-C Stretch 1050 – 1250StrongEther linkage within the oxazole ring.

Note: The absence of a broad band at 3200–3400


 confirms the absence of uncyclized starting material (2-amino-3-nitrophenol), a common impurity.

Nuclear Magnetic Resonance (NMR)[2][3][4][6][7][13][14]

NMR is the definitive method for confirming the regiochemistry of the nitro substituent.

Sample Preparation
  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    for nitro-substituted heterocycles due to solubility and the prevention of aggregation.
  • Concentration: 5–10 mg in 0.6 mL solvent.

H NMR Assignment (400 MHz, DMSO- )

The 4-nitro isomer possesses a lower symmetry than the 5- or 6-nitro isomers, creating a distinct coupling pattern for the three benzenoid protons (H5, H6, H7).

ProtonChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Interpretation
H-2 8.80 – 9.10 Singlet (s)-Most Deshielded. The proton between N and O is acidic and highly deshielded by the heteroatoms.
H-5 8.10 – 8.30Doublet (d)

Ortho to the nitro group. Strongly deshielded by the

anisotropy.
H-7 7.90 – 8.10Doublet (d)

Para to the nitro group.[8]
H-6 7.50 – 7.70Triplet (t)

Meta to the nitro group. Appears as a pseudo-triplet due to vicinal coupling with H5 and H7.

Critical Distinction:

  • In This compound , H5 is adjacent to the nitro group and will be significantly downfield.

  • In 5-nitro or 6-nitro isomers, the coupling patterns change (e.g., 6-nitro shows a doublet with a small meta coupling constant for the proton at C7).

C NMR Highlights
  • C-2 (Oxazole):

    
    155–160 ppm.
    
  • C-4 (C-NO

    
    ):  Quaternary carbon, typically weak intensity, shifted downfield due to the nitro group.
    
  • C-3a/C-7a (Bridgehead): Distinct quaternary signals determining the fusion of the rings.

Quality Control & Impurity Profiling

When sourcing or synthesizing this compound, specific impurities are common.

  • Unreacted Precursor (2-Amino-3-nitrophenol):

    • Detection: Look for broad NH/OH signals in proton NMR (

      
      5–10 ppm) and broad IR stretches (
      
      
      
      3300
      
      
      ).
  • Ring Opening (Hydrolysis):

    • Benzoxazoles are susceptible to hydrolysis in strong acid/base.

    • Detection: Appearance of formyl protons or phenol peaks.

  • Regioisomers:

    • If synthesized via nitration of benzoxazole, a mixture of 5-nitro and 6-nitro isomers is common. The 4-nitro isomer is usually accessed via de novo cyclization of pre-nitrated phenols to ensure regiocontrol.

References

  • RSC Advances. "Synthesis and biological evaluation of benzoxazole derivatives." Royal Society of Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for Nitrobenzoxazole derivatives." PubChem. Available at: [Link]

  • NIST Mass Spectrometry Data Center. "Mass spectrum of Nitro-substituted aromatics." NIST Chemistry WebBook. Available at: [Link]

  • Spectroscopy Letters. "Vibrational analysis of nitrobenzoxazoles." Taylor & Francis.

Sources

The 4-Nitro-1,3-Benzoxazole Scaffold: Synthetic Evolution and Strategic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary 4-Nitro-1,3-benzoxazole (CAS: 163808-13-7) represents a critical yet synthetically challenging pharmacophore in medicinal chemistry. Unlike its 5- and 6-nitro isomers, which are readily accessible via direct electrophilic aromatic substitution, the 4-nitro isomer requires precise "de novo" ring construction to overcome the inherent electronic bias of the benzoxazole core. This guide details the historical evolution of its synthesis, establishing the 2-amino-3-nitrophenol cyclization as the industry-standard protocol, and explores its pivotal role as a precursor for 4-aminobenzoxazole-based kinase inhibitors and antitubercular agents.

Part 1: Historical Context & The Regioselectivity Challenge

The history of this compound is defined by the struggle against thermodynamic and kinetic preference. Early attempts to functionalize the benzoxazole ring revealed a strict regiochemical hierarchy.

The Electronic Barrier

In the benzoxazole system, the fused benzene ring is deactivated by the electron-withdrawing oxazole ring. When subjected to standard nitration conditions (


), the electrophilic attack is directed to positions that best stabilize the sigma-complex intermediate.
  • Preferred Sites: C-6 and C-5 (para and meta to the nitrogen, respectively).

  • Disfavored Site: C-4. The 4-position is sterically hindered (peri-interaction with the oxazole nitrogen) and electronically deactivated.

Consequently, direct nitration of benzoxazole yields a mixture predominantly composed of 6-nitrobenzoxazole , with trace amounts of the 5-isomer. The 4-nitro isomer is effectively inaccessible via this route, necessitating a retrosynthetic shift toward cyclizing pre-functionalized benzene derivatives.

The "De Novo" Solution

The definitive solution to accessing the 4-nitro scaffold emerged not from modifying the heterocycle, but from building it around the nitro group. The critical precursor identified was 2-amino-3-nitrophenol .[1][2][3][4] By fixing the nitro group ortho to the phenol and meta to the amine prior to ring closure, chemists could guarantee the 4-position regiochemistry.

Part 2: Chemical Synthesis & Methodology[1][4][6][7][8][9][10][11][12]

Core Protocol: Orthoester Cyclization

The most authoritative and scalable method for synthesizing this compound involves the condensation of 2-amino-3-nitrophenol with triethyl orthoformate. This reaction is favored for its high atom economy and the avoidance of harsh dehydrating agents like polyphosphoric acid (PPA), which can degrade sensitive nitro groups.

Experimental Workflow

Objective: Synthesis of this compound followed by reduction to 4-Aminobenzoxazole.

Reagents:

  • Precursor: 2-Amino-3-nitrophenol (1.0 eq)[5]

  • Cyclizing Agent: Triethyl orthoformate (TEOF) or Trimethyl orthoformate (TMOF) (Excess/Solvent)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (Catalytic, 5 mol%)

  • Solvent: Toluene (optional if TEOF is used as solvent)

Step-by-Step Procedure:

  • Preparation: In a dry round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 2-amino-3-nitrophenol (10 mmol) in triethyl orthoformate (15 mL).

  • Catalysis: Add a catalytic amount of p-TSA (0.5 mmol).

  • Cyclization: Heat the mixture to reflux (

    
    ) for 3–4 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexane). The disappearance of the starting aminophenol indicates completion.
    
  • Work-up: Evaporate the excess orthoformate under reduced pressure.

  • Purification: The residue is typically a solid that can be recrystallized from ethanol or purified via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

    • Yield Expectation: 85–95% (Quantitative yields are often reported for this step).

  • Reduction (Optional): To access the bioactive 4-amino derivative, dissolve the 4-nitro intermediate in methanol and reduce using

    
     (1 atm) over 10% Pd/C or using 
    
    
    
    in ethanol for a chemoselective reduction that preserves the benzoxazole ring.
Data Summary: Isomer Comparison
PropertyThis compound6-Nitro-1,3-benzoxazole
Synthesis Route Cyclization of 2-amino-3-nitrophenolDirect nitration of benzoxazole
Accessibility Low (Precursor cost/availability)High (Cheap reagents)
Steric Profile Hindered (Peri-effect)Unhindered
Primary Use Kinase inhibitor scaffolds, DyesGeneral antimicrobials

Part 3: Visualization of Synthetic Logic

The following diagrams illustrate the regioselectivity problem and the specific workflow to access the 4-nitro isomer.

Diagram 1: The Regioselectivity Divergence

Regioselectivity Benzoxazole Benzoxazole Core Nitration Direct Nitration (HNO3/H2SO4) Benzoxazole->Nitration SixNitro 6-Nitrobenzoxazole (Major Product) Nitration->SixNitro Electronic Preference FiveNitro 5-Nitrobenzoxazole (Minor Product) Nitration->FiveNitro Secondary Path FourNitro 4-Nitrobenzoxazole (Trace/Not Observed) Nitration->FourNitro Blocked (Sterics)

Caption: Direct nitration fails to access the 4-position due to electronic directing effects and steric hindrance.

Diagram 2: The "De Novo" Synthetic Pathway

SynthesisWorkflow Precursor 2-Amino-3-nitrophenol (Critical Precursor) Intermediate Cyclization Intermediate (Schiff Base) Precursor->Intermediate + Reagent Reagent Triethyl Orthoformate (Cyclizing Agent) Reagent->Intermediate Catalyst p-TSA / Reflux Product This compound (Target Scaffold) Catalyst->Product Intermediate->Product Ring Closure (-EtOH) Reduction Pd/C, H2 or SnCl2 Product->Reduction Functionalization FinalDrug 4-Aminobenzoxazole (Drug Intermediate) Reduction->FinalDrug

Caption: The definitive synthetic route utilizes a pre-nitrated phenol to guarantee regiochemistry.

Part 4: Pharmacological Significance

The 4-nitrobenzoxazole scaffold is rarely the final drug; rather, it is the gateway to 4-substituted benzoxazoles . Upon reduction to the amine, the C-4 position offers a unique vector for drug design:

  • Kinase Inhibition: The 4-amino group can be amidated to create ATP-competitive inhibitors. The proximity of the nitrogen to the oxazole core allows for specific hydrogen bonding patterns within the kinase hinge region.

  • Antitubercular Activity: Derivatives of 4-aminobenzoxazole have shown promise in disrupting cell wall synthesis in Mycobacterium tuberculosis.

  • Conformational Restriction: Substituents at the 4-position exert a "buttressing effect," restricting the rotation of adjacent groups and locking the molecule into a bioactive conformation.

References

  • Zeller, W. (2010).[2] Regiospecific synthesis of 3-alkyl-4-hydroxybenzimidazoles as intermediates for an expedient approach to potent EP3 receptor antagonists. Tetrahedron Letters. Link[2]

    • Significance: Describes the condensation of 2-amino-3-nitrophenol with trimethyl orthoformate to synthesize 4-nitrobenzoxazole as a key intermedi
  • Raucher, S., & Koolpe, G. A. (1983). Synthesis of Substituted Indoles via Meerwein Arylation. Journal of Organic Chemistry. Link

    • Significance: Discusses the challenges of regioselectivity in fused ring systems and the utility of pre-functionalized aminophenols.
  • Schneller, S. W., et al. (1995). 7-Hydroxy-1-methylbenzimidazole.[1][2][3] Heterocycles. Link

    • Significance: Provides the quantitative yield protocol for converting 2-nitro-3-aminophenol to 4-nitrobenzoxazole using orthoform
  • BenchChem. (2025).[6] A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. Link

    • Significance: General overview of benzoxazole ring closure mechanisms and c
  • Prazdnova, E. V., et al. (2015). Synthesis and Biological Properties of New Nitrobenzoxadiazole Derivatives. Biology and Medicine. Link

    • Significance: Highlights the biological activity of nitro-substituted benz-fused heterocycles.

Sources

The Solubility Profile of 4-Nitro-1,3-benzoxazole: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a laboratory curiosity to a clinical candidate. Among these properties, solubility stands as a critical gatekeeper, influencing everything from reaction kinetics in synthesis to bioavailability in physiological systems. This technical guide provides an in-depth exploration of the solubility of 4-Nitro-1,3-benzoxazole, a heterocyclic compound of interest in medicinal chemistry. While specific, quantitative solubility data for this exact molecule remains elusive in publicly available literature, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge, predictive insights, and robust experimental protocols necessary to confidently assess its solubility in a range of common organic solvents. By integrating theoretical principles with practical, field-proven methodologies, this document serves as a comprehensive resource for navigating the solubility challenges inherent in drug discovery.

Understanding the Molecular Architecture: A Predictive Approach to Solubility

The solubility of a compound is fundamentally governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a useful, albeit simplified, starting point for predicting solubility. A more nuanced understanding requires a detailed examination of the solute's molecular structure.

This compound is a fused heterocyclic system composed of a benzene ring and an oxazole ring, with a nitro group substituent. This architecture bestows upon the molecule a distinct polarity profile that dictates its interactions with various solvents.

  • The Benzoxazole Core: The benzoxazole moiety itself is a relatively rigid, aromatic system.[1] While the fused benzene ring contributes to its lipophilicity, the presence of nitrogen and oxygen heteroatoms in the oxazole ring introduces polarity and the potential for hydrogen bond acceptance.[1]

  • The Nitro Group: The nitro group (-NO₂) is a strong electron-withdrawing group, which significantly increases the polarity of the molecule.[1] This group can act as a hydrogen bond acceptor, enhancing interactions with protic solvents.

Based on this structure, we can anticipate the following solubility trends:

  • Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile are likely to be effective at dissolving this compound. These solvents possess significant dipole moments that can engage in dipole-dipole interactions with the polar nitro group and the heteroatoms of the benzoxazole ring. The addition of a phenyl ring to a benzoxazole system has been shown to improve solubility in DMSO.[1]

  • Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol are expected to be reasonably good solvents. Their ability to act as both hydrogen bond donors and acceptors allows for favorable interactions with the nitro group and the benzoxazole core.

  • Nonpolar Solvents: Solvents like hexane, toluene, and diethyl ether are anticipated to be poor solvents for this compound. The significant polarity imparted by the nitro group will hinder its dissolution in nonpolar media where van der Waals forces are the predominant intermolecular interactions.

This predictive analysis provides a rational basis for solvent selection in experimental solubility determinations.

Experimental Determination of Solubility: Protocols and Best Practices

To obtain reliable and reproducible solubility data, standardized experimental protocols are essential. Two primary methods are employed in the pharmaceutical industry: the equilibrium (thermodynamic) solubility method and the kinetic solubility method.

Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the true equilibrium concentration of a solute in a solvent at a given temperature.[2][3]

Principle: An excess of the solid compound is agitated in the solvent for a prolonged period to ensure that equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined.

Experimental Workflow:

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol:

  • Preparation: Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a clean, dry vial.

  • Solvent Addition: Add a precise volume of the desired organic solvent (e.g., 1 mL) to the vial.

  • Equilibration: Seal the vial and place it in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).[2][4] It is crucial to ensure that solid material remains undissolved at the end of the equilibration period.

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully separate the supernatant (the saturated solution) from the undissolved solid. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a suitable filter (e.g., a 0.22 µm PTFE syringe filter).

  • Quantification: Accurately dilute the supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The equilibrium solubility is then calculated based on the measured concentration and the dilution factor.

Self-Validating System: To ensure the attainment of equilibrium, it is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.[3]

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in the early stages of drug discovery to rapidly assess the solubility of a large number of compounds.[5] It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).

Principle: A small volume of a concentrated DMSO stock solution of the compound is added to an aqueous or organic buffer, and the resulting precipitate is removed. The concentration of the compound remaining in the solution is then determined.

Experimental Workflow:

Caption: Workflow for Kinetic Solubility Determination.

Detailed Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[6]

  • Assay Plate Preparation: Dispense the desired organic solvent into the wells of a microtiter plate.

  • Compound Addition: Add a small volume of the DMSO stock solution to the solvent in the wells (e.g., 1-2 µL of stock into 100 µL of solvent). The final DMSO concentration should be kept low (typically ≤ 2%) to minimize its effect on solubility.

  • Incubation: Seal the plate and shake it at room temperature for a defined period (e.g., 1-2 hours).[7]

  • Precipitate Removal: Separate the precipitated compound from the solution using a filter plate.

  • Quantification: Analyze the concentration of the compound in the filtrate using a suitable high-throughput method such as HPLC-UV or LC-MS/MS.[8]

Data Presentation and Interpretation

For ease of comparison and analysis, solubility data should be presented in a clear and structured format.

Table 1: Predicted and Experimental Solubility of this compound in Common Organic Solvents

Solvent ClassSolventPredicted SolubilityExperimental Solubility (mg/mL)MethodTemperature (°C)
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighData to be determinedShake-Flask25
Dimethylformamide (DMF)HighData to be determinedShake-Flask25
AcetonitrileModerate to HighData to be determinedShake-Flask25
Polar Protic MethanolModerateData to be determinedShake-Flask25
EthanolModerateData to be determinedShake-Flask25
IsopropanolLow to ModerateData to be determinedShake-Flask25
Nonpolar TolueneLowData to be determinedShake-Flask25
HexaneVery LowData to be determinedShake-Flask25
Diethyl EtherLowData to be determinedShake-Flask25

Conclusion and Future Directions

The detailed experimental protocols for both equilibrium and kinetic solubility provided in this guide offer a robust framework for obtaining accurate and reliable data. It is strongly recommended that researchers undertaking work with this compound perform these solubility assessments to inform solvent selection for synthesis, purification, and formulation development. The generation of such empirical data will be a valuable contribution to the scientific community and will facilitate the further investigation of this and related compounds in the pursuit of new therapeutic agents.

References

  • Hilaris Publisher. (2020). Chemical Significance of 1,3-Benzoxazole Derivatives. Journal of Organic and Inorganic Chemistry.
  • Abadi, A. H., et al. (2006). 4-Nitro-2,1,3-benzoxadiazole derivatives as potential fluorescent sigma receptor probes. Bioorganic & Medicinal Chemistry.
  • MDPI. (2026). Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption.
  • Frontiers Media S.A. (2019). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • ResearchGate. (2025). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound.
  • IUPAC. (n.d.).
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • ResearchGate. (2025).
  • National Center for Biotechnology Information. (2015). Physics-Based Solubility Prediction for Organic Molecules.
  • Biorelevant.com. (n.d.). Describes equilibrium solubility of a drug substance.
  • LibreTexts. (2023). Solubility of Organic Compounds.
  • ResearchGate. (2012). Energetic and structural properties of 4-nitro-2,1,3-benzothiadiazole.
  • ResearchGate. (2025).
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Dissolution Technologies. (2009). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • SciELO. (2011). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
  • AIP Publishing. (2014). IUPAC-NIST Solubility Data Series. 101.
  • YouTube. (2023). Solubility of Organic Compounds.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • PubMed. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound.
  • Wikipedia. (n.d.).
  • YouTube. (2025). How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone.
  • ACS Publications. (2020). Simple Method (CHEM-SP)
  • National Center for Biotechnology Information. (2021).
  • PubMed. (2017). A new 4-Amino-7-Nitro-2,1,3-Benzoxadiazole (ANBD)-Based Fluorescent Probe for the Detection of Hg2+.

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quantum chemical calculations for 4-Nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Quantum Chemical Analysis of 4-Nitro-1,3-benzoxazole for Drug Discovery Applications

Authored by: A Senior Application Scientist

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1][2] This guide provides a comprehensive technical framework for the quantum chemical analysis of a specific derivative, this compound, utilizing Density Functional Theory (DFT). We delve into the theoretical underpinnings and provide a step-by-step computational protocol, moving from structural optimization to the calculation of critical electronic properties. The objective is to equip researchers, scientists, and drug development professionals with the rationale behind methodological choices and the ability to interpret computational data to forecast the molecule's reactivity, intermolecular interactions, and potential as a drug candidate. This self-validating workflow emphasizes scientific integrity and provides actionable insights for rational drug design.

Introduction: The Strategic Role of Computational Chemistry in Drug Discovery

In the quest for novel therapeutics, computational chemistry provides an indispensable toolkit for predicting molecular behavior before committing to costly and time-consuming synthesis and experimental testing. Quantum chemical calculations, in particular, allow us to build a detailed electronic-level understanding of a molecule, revealing properties that govern its stability, reactivity, and potential interactions with biological targets.[3][4]

This compound is a molecule of significant interest. The benzoxazole core is a privileged structure in drug discovery, known for a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][5][6] The addition of a nitro group (-NO₂), a potent electron-withdrawing group, at the 4-position is expected to profoundly modulate the electronic landscape of the benzoxazole system. This alteration can influence the molecule's ability to participate in hydrogen bonding, its dipole moment, and its susceptibility to metabolic transformations—all critical parameters in drug design.

This guide will systematically explore this compound through the lens of Density Functional Theory (DFT), a robust method that balances computational accuracy with efficiency for molecules of this size.

The Theoretical Cornerstone: Why Density Functional Theory?

For a molecule like this compound, DFT is the computational method of choice. It circumvents the immense complexity of solving the many-electron Schrödinger equation directly by instead calculating the electron density, from which all ground-state properties can be derived. This approach has become the workhorse of modern computational chemistry.

Selecting the Appropriate Functional and Basis Set: The Causality of Choice

The accuracy of any DFT calculation hinges on two key choices: the functional and the basis set . These are not arbitrary selections; they are dictated by the chemical nature of the molecule under investigation.

  • Functional Selection (The "Physics"): The functional approximates the exchange-correlation energy, which accounts for the quantum mechanical interactions between electrons. For organic molecules with heteroatoms and π-conjugation, hybrid functionals are often the most reliable. We recommend the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional. It incorporates a portion of the exact Hartree-Fock exchange, providing a well-validated balance for calculating both geometric structures and electronic properties of similar nitroaromatic and heterocyclic systems.[7][8][9] For specific investigations into charge-transfer excitations, a range--separated functional like CAM-B3LYP may be more appropriate.[7]

  • Basis Set Selection (The "Building Blocks"): The basis set is a set of mathematical functions used to construct the molecular orbitals. A robust basis set is critical for accurately describing the distribution of electrons. For this compound, we recommend the 6-311+G(d,p) Pople-style basis set.[7][9]

    • 6-311G: This is a "triple-zeta" basis set, meaning it uses three separate functions to describe each valence electron, affording significant flexibility.

    • +: The "+" indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These are large, spread-out functions essential for accurately describing regions of low electron density, such as lone pairs and potential sites for weak intermolecular interactions.

    • (d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow the orbitals to change shape and "polarize" away from the spherical symmetry of isolated atoms, which is crucial for accurately representing the anisotropic electron distribution in chemical bonds, particularly the polar bonds involving oxygen and nitrogen in our target molecule.

A Self-Validating Computational Workflow

This section details a rigorous, step-by-step protocol for the quantum chemical analysis of this compound. Each step builds upon the last, incorporating checks that ensure the trustworthiness of the final results.

G cluster_prep Preparation cluster_calc Core Calculation A 1. Structure Input (Draw Molecule in GaussView/Avogadro) B 2. Geometry Optimization (Find Lowest Energy Structure) Functional: B3LYP Basis Set: 6-311+G(d,p) A->B Initial Coordinates C 3. Frequency Analysis (Confirm True Minimum) B->C Optimized Geometry D 4a. Frontier Orbitals (HOMO, LUMO, Gap) C->D Validated Structure E 4b. Electrostatic Potential (MEP Map) C->E F 4c. Reactivity Descriptors (Hardness, Electronegativity) C->F G 4d. Dipole Moment C->G H Reactivity Prediction D->H I Binding Site Identification E->I F->H J Solubility & Polarity Assessment G->J

Caption: Computational workflow for quantum chemical analysis.

Experimental Protocol: Step-by-Step Methodology

1. Molecular Structure Input:

  • Using a molecular editor such as GaussView or the open-source Avogadro, construct the 3D structure of this compound.

  • Perform an initial, rapid geometry clean-up using a molecular mechanics force field (e.g., UFF) to ensure reasonable bond lengths and angles before starting the more intensive quantum calculations.

  • Save the coordinates in a format compatible with your quantum chemistry software (e.g., .gjf for Gaussian).

2. Geometry Optimization:

  • Objective: To find the molecular geometry that corresponds to the minimum energy on the potential energy surface. This is the most stable conformation of the molecule.

  • Software Keywords (Gaussian example): #p B3LYP/6-311+G(d,p) Opt

  • Causality: Every subsequent property must be calculated from this stable, optimized structure. Calculating properties on an unoptimized geometry is physically meaningless and a common source of error.

3. Vibrational Frequency Analysis (The Self-Validation Step):

  • Objective: To confirm that the optimized structure is a true energy minimum and to calculate thermodynamic properties.

  • Software Keywords (Gaussian example): #p B3LYP/6-311+G(d,p) Freq

  • Trustworthiness Check: A true minimum energy structure will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a saddle point (a transition state), not a stable molecule. If an imaginary frequency is found, the optimization must be repeated, often by slightly distorting the geometry along the mode of the imaginary frequency and resubmitting.

4. Calculation of Molecular Properties: Once the geometry is optimized and validated, a single-point energy calculation is performed using the same level of theory to derive the electronic properties.

  • Software Keywords (Gaussian example): #p B3LYP/6-311+G(d,p) pop=full (The pop=full keyword requests detailed output for orbital and electrostatic potential analysis).

Data Analysis and Interpretation for Drug Development

The raw output of a quantum chemical calculation is a wealth of numerical data. The skill lies in translating this data into chemically and biologically relevant insights.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[10]

  • HOMO-LUMO Energy Gap (ΔE): This value (ΔE = ELUMO – EHOMO) is an indicator of chemical stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.[9]

Molecular Electrostatic Potential (MEP) Mapping

The MEP is a 3D visualization of the electrostatic potential mapped onto the electron density surface of the molecule. It is an invaluable tool for predicting intermolecular interactions.[10]

  • Interpretation:

    • Electron-Rich Regions (Negative Potential; Red/Yellow): These are sites susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. For this compound, these are expected around the oxygen atoms of the nitro group and the nitrogen and oxygen atoms of the oxazole ring.

    • Electron-Deficient Regions (Positive Potential; Blue): These are sites susceptible to nucleophilic attack and can act as hydrogen bond donors. These are typically found around the hydrogen atoms of the benzene ring.

MEP_Concept cluster_MEP Molecular Electrostatic Potential (MEP) Map cluster_Implications Drug Design Implications Molecule This compound (Electron Density Surface) Red_Region Red/Yellow Regions (Negative Potential) Blue_Region Blue Regions (Positive Potential) HBA Hydrogen Bond Acceptor Sites (e.g., interaction with NH group in protein) Red_Region->HBA Predicts Electrophilic_Attack Site for Electrophilic Attack Red_Region->Electrophilic_Attack Predicts HBD Hydrogen Bond Donor Sites (e.g., interaction with C=O group in protein) Blue_Region->HBD Predicts Nucleophilic_Attack Site for Nucleophilic Attack Blue_Region->Nucleophilic_Attack Predicts

Caption: Relationship between MEP regions and drug design implications.

Tabulated Quantitative Data

Summarizing key data in a table allows for clear comparison and analysis. The following represents a hypothetical but realistic set of calculated values for this compound.

PropertyCalculated ValueSignificance in Drug Development
EHOMO-7.85 eVRelated to ionization potential; electron-donating ability.
ELUMO-2.90 eVRelated to electron affinity; electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.95 eVIndex of chemical stability and reactivity.
Dipole Moment (μ)5.50 DebyeHigh value indicates significant polarity, affecting solubility and membrane permeability.
Electronegativity (χ)5.38 eVGlobal measure of electron-attracting power.
Chemical Hardness (η)2.48 eVResistance to change in electron distribution.
Chemical Softness (S)0.40 eV⁻¹Reciprocal of hardness; measure of reactivity.

Note: These values are illustrative and would be generated from the specific DFT calculation.

Conclusion: From Data to Design

The quantum chemical calculations detailed in this guide provide a robust, scientifically grounded framework for characterizing this compound. By systematically applying this validated workflow, researchers can move beyond mere structural representation to a profound understanding of the molecule's electronic character. The insights gained from analyzing the HOMO-LUMO gap, MEP maps, and global reactivity descriptors provide a predictive foundation for understanding how this molecule will interact with biological systems. This knowledge is paramount for making informed decisions in the drug design pipeline, enabling the strategic modification of the molecular scaffold to enhance efficacy, selectivity, and pharmacokinetic properties, ultimately accelerating the journey from computational hit to clinical candidate.

References

  • Title: Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives.[5][11] Source: Bentham Science Publisher URL: [Link]

  • Title: DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices.[7] Source: PubMed Central (PMC) URL: [Link]

  • Title: Computational Calculation of Nitrobenzene and Its Derivatives.[8] Source: Indonesian Journal of Chemical Research URL: [Link]

  • Title: Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption.[9] Source: MDPI URL: [Link]

  • Title: Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents.[1][6] Source: Biosciences Biotechnology Research Asia URL: [Link]

  • Title: Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents.[3] Source: PubMed Central (PMC) URL: [Link]

  • Title: DFT, docking, MD simulation, and vibrational spectra with SERS analysis of a benzoxazole derivative: an anti-cancerous drug.[10] Source: ResearchGate URL: [Link]

  • Title: Biological activities of benzoxazole and its derivatives.[2] Source: ResearchGate URL: [Link]

  • Title: Molecular modelling assisted identification of novel Benzoxazole derivatives as hit molecules targeting Mycobacterial Membrane Protein Large 3 (MmpL3).[4] Source: PubMed URL: [Link]

  • Title: Investigation on four new benzoxazole derivatives: Desing, synthesis, ADMET, DFT calculation, antimicrobial activity, and molecular docking.[12] Source: Scilit URL: [Link]

Sources

Technical Guide: Thermal Stability and Decomposition of 4-Nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for researchers and drug development professionals. It prioritizes mechanistic insight, experimental rigor, and safety protocols over generic descriptions.

Part 1: Executive Summary & Structural Context

4-Nitro-1,3-benzoxazole (CAS: Derived from 603-85-0 precursors) represents a critical subclass of nitro-substituted heterocycles. Unlike its more common isomers (5-nitro or 6-nitro), the 4-nitro isomer places the nitro group in the peri-position relative to the bridgehead nitrogen (N3). This structural proximity creates unique electronic strain and steric interactions that significantly influence its thermal stability and decomposition pathways.

This guide provides a comprehensive analysis of the compound's thermal behavior, distinguishing it from the widely used fluorogenic analog NBD-Cl (4-chloro-7-nitro-2,1,3-benzoxadiazole) to prevent critical identification errors in the lab.

Physicochemical Profile
ParameterSpecificationNotes
Molecular Formula C₇H₄N₂O₃
Molecular Weight 164.12 g/mol
Structural Feature Nitro group at C4Adjacent to the N3 bridgehead (Ortho-effect).
Precursor 2-Amino-3-nitrophenolCyclized via triethyl orthoformate [1].[1]
Primary Hazard Energetic DecompositionPotential for rapid pressure rise (deflagration) if confined.

Part 2: Thermal Characterization & Decomposition Mechanism[3]

Thermal Stability Profile

The thermal stability of this compound is governed by the bond dissociation energy (BDE) of the C–NO₂ bond.[2] While specific DSC onsets for the 4-isomer are often proprietary, structural analogs (nitrobenzotriazoles and nitroimidazoles) suggest a decomposition onset (


) in the range of 210°C – 250°C , typically following the melting event.
  • Melting Phase: The compound is expected to exist as a crystalline solid with a melting point distinct from its decomposition onset, allowing for melt-phase processing if temperature is strictly controlled.

  • Decomposition Phase: Exothermic decomposition is driven by the release of NO₂ and ring fragmentation. The proximity of the 4-nitro group to the heterocyclic ring nitrogen (N3) can catalyze ring opening at lower temperatures compared to the 5- or 6-nitro isomers due to lone-pair repulsion and steric strain.

Decomposition Mechanism

The decomposition follows a radical-nucleated pathway characteristic of nitroarenes, but accelerated by the heterocyclic ring strain.

Primary Pathway (Homolysis):

  • Initiation: Thermal excitation leads to the homolytic cleavage of the C–NO₂ bond, generating a benzoxazolyl radical and nitrogen dioxide (•NO₂).

  • Propagation: The highly reactive •NO₂ radical attacks the heterocyclic ring or abstracts hydrogen, leading to ring opening.

  • Fragmentation: The oxazole ring cleaves, releasing small stable molecules (CO, CO₂, HCN, NO) and leaving a carbonaceous residue.

Secondary Pathway (Nitro-Nitrite Rearrangement): Under confined conditions, the nitro group may isomerize to a nitrite (-ONO) intermediate, which undergoes rapid O–NO bond scission (lower activation energy than C–NO₂), leading to violent decomposition.

DecompositionMechanism Start This compound (Ground State) TS1 Transition State (C-NO2 Elongation) Start->TS1 ΔH > 0 Nitrite Nitro-Nitrite Rearrangement (-ONO) Start->Nitrite Isomerization (Confined Heat) Radical Benzoxazolyl Radical + •NO2 TS1->Radical Homolysis RingOpen Ring Fragmentation (Oxazole Cleavage) Radical->RingOpen Nitrite->Radical Rapid Scission Products Gaseous Products (CO, CO2, NO, HCN) RingOpen->Products Exothermic

Figure 1: Mechanistic pathway of thermal decomposition showing competitive homolysis and rearrangement channels.

Part 3: Experimental Protocols (Self-Validating)

As a Senior Scientist, you must validate the thermal profile of your specific batch, as trace impurities (acids/metals) can drastically lower


.
Differential Scanning Calorimetry (DSC) Protocol

Objective: Determine


 and 

(decomposition) with safety margins.
  • Sample Prep: Weigh 1.0 – 2.0 mg of dried this compound into a high-pressure gold-plated crucible .

    • Why: Standard aluminum pans may catalyze decomposition or rupture under gas evolution.

  • Atmosphere: Continuous Nitrogen purge (50 mL/min).

  • Ramp Rate:

    • Run 1 (Scouting): 10°C/min to 300°C.

    • Run 2 (Precise): 5°C/min to determine exact onset.

  • Data Analysis:

    • Identify Endotherm (Melting).[3][4]

    • Identify Exotherm (Decomposition).

    • Safety Rule: If Exotherm energy > 500 J/g, treat as a potential explosive.

Synthesis & Purity Validation Workflow

To ensure the thermal data reflects the intrinsic stability of the compound and not impurities, synthesize via the validated orthoformate route [1].

SynthesisWorkflow Precursor 2-Amino-3-nitrophenol (CAS 603-85-0) Reaction Cyclization Reflux (1-2 hrs) Precursor->Reaction Reagent Trimethyl Orthoformate + Acid Catalyst Reagent->Reaction Workup Precipitation & Filtration Reaction->Workup Product This compound Workup->Product Validation Validation: 1H NMR (C4-H shift) DSC (Purity Check) Product->Validation

Figure 2: Synthesis workflow from 2-amino-3-nitrophenol to ensure high-purity isolation for thermal testing.

Part 4: Safety & Handling Implications

Storage and Shelf-Life
  • Temperature: Store at -20°C to inhibit slow solid-state decomposition.

  • Light Sensitivity: Nitro-heterocycles are often photosensitive. Store in amber vials.

  • Incompatibility: Avoid contact with strong bases (e.g., NaOH) or reducing agents (e.g., hydrazine), which can trigger premature ring opening or reduction of the nitro group to a more sensitive amine [1].

Processing Limits
  • Maximum Processing Temperature: Do not exceed 100°C during drying or synthesis workups.

  • Scale-Up: Do not scale reactions >5g without adiabatic calorimetry (ARC) data. The "ortho-nitro" placement creates a risk of autocatalytic decomposition.

References

  • Synthesis and Reactivity of Benzoxazoles : Title: Synthesis of 7-hydroxy-1-methylbenzimidazole (via 4-nitrobenzoxazole intermediate).[3][5] Source: Heterocycles, Vol 41, No. 2.[6] Context: Describes the condensation of 2-amino-3-nitrophenol with orthoformate to yield 4-nitrobenzoxazole.

  • Precursor Properties (2-Amino-3-nitrophenol) : Title: 2-Amino-3-nitrophenol MSDS and Properties.[7] Source: ChemSrc. Context: Provides melting point (212-213°C) and safety data for the key precursor.

  • Comparative Thermal Stability (Nitrobenzotriazoles) : Title: Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. Source: PMC / NIH. Context: Establishes the baseline decomposition mechanisms (C-NO2 scission) for nitro-fused azoles.

  • General Safety for Nitro-Heterocycles : Title: Thermal Decomposition Behavior and Kinetics of Nitrocellulose (Analogous Nitro-chemistry). Source: Chemical Engineering Transactions. Context: Discusses catalytic effects on nitro-group decomposition.[3]

Sources

Structural & Crystallographic Profiling of 4-Nitro-1,3-benzoxazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural and crystallographic profile of 4-Nitro-1,3-benzoxazole and its relevant derivatives. This analysis focuses on the synthesis, solid-state architecture, and physicochemical implications of the 4-nitro regioisomer, a critical scaffold in the development of antitrypanosomal and antimicrobial therapeutics.

Executive Summary

The This compound core represents a privileged pharmacophore in medicinal chemistry, distinct from its more common 5- and 6-nitro isomers due to the steric proximity of the nitro group to the bridgehead nitrogen. This "peri-like" positioning influences molecular planarity, solubility, and ligand-binding kinetics. This guide provides a rigorous analysis of the synthesis, crystal growth, and structural parameters of 4-nitrobenzoxazole derivatives, serving as a foundational resource for structure-activity relationship (SAR) optimization.

Chemical Context & Synthesis

Unlike 5- and 6-nitrobenzoxazoles, which are synthesized from 2-amino-4-nitrophenol and 2-amino-5-nitrophenol respectively, the 4-nitro isomer requires 2-amino-3-nitrophenol as the starting material. The proximity of the nitro group to the amine in the precursor necessitates specific condensation conditions to avoid steric hindrance during ring closure.

Optimized Synthesis Protocol

Objective: Synthesis of 2-Methyl-4-nitro-1,3-benzoxazole (Crystalline Precursor).

  • Reagents: 2-Amino-3-nitrophenol (1.0 eq), Triethyl orthoacetate (4.0 eq).

  • Conditions: Neat or in Ethanol, Reflux (

    
    ), 12 hours.
    
  • Workup:

    • Cool reaction mixture to room temperature (

      
      ).
      
    • Induce crystallization by slow cooling or addition of hexane.

    • Filter the resulting light maroon needles .

    • Recrystallize from ethanol/hexane for X-ray quality crystals.

Yield:


Melting Point: 

(derivative dependent)
Reaction Pathway Visualization

SynthesisPathway Precursor 2-Amino-3-nitrophenol (Steric bulk at C3) Intermediate Imidate Ester Intermediate Precursor->Intermediate Condensation (100°C) Reagent Triethyl Orthoacetate (Cyclization Agent) Reagent->Intermediate Product 2-Methyl-4-nitro-1,3-benzoxazole (Maroon Needles) Intermediate->Product -EtOH Ring Closure

Caption: Cyclization pathway for 4-nitrobenzoxazole synthesis via orthoester condensation.

Crystallographic Data & Structural Analysis

While the parent this compound is often derivatized for stability, the structural class is defined by specific lattice parameters observed in its 2-substituted analogs. The following data contrasts the 4-nitro architecture with the 6-nitro isomer to highlight the steric impact of the substituent position.

Comparative Crystal Data Table
Parameter2-Methyl-4-nitrobenzoxazole (Inferred Class Data)2-(4-Methylphenyl)-6-nitrobenzoxazole (Reference)
Crystal System Monoclinic / OrthorhombicOrthorhombic
Space Group

or


Morphology Maroon NeedlesBrown Prisms
Unit Cell

(

)
Variable (Derivative dependent)

Unit Cell

(

)
Variable

Unit Cell

(

)
Variable


Angle

(if Monoclinic)


48
Planarity Twisted (Steric strain at C4)Planar (

deviation)
Structural Commentary
  • Planarity & Sterics:

    • 6-Nitro Isomer: The nitro group at position 6 is far from the oxazole ring, allowing the molecule to remain essentially planar. This facilitates tight

      
      -
      
      
      
      stacking (centroid distance
      
      
      ) and high lattice energy.
    • 4-Nitro Isomer: The nitro group at position 4 experiences steric repulsion from the bridgehead nitrogen and the C2-substituent. This often forces the nitro group to rotate out of the benzoxazole plane (torsion angle

      
      ), disrupting the "herringbone" packing motif seen in planar analogs and increasing solubility in polar organic solvents.
      
  • Intermolecular Interactions:

    • The crystal lattice is stabilized by weak

      
       hydrogen bonds between the nitro oxygen and the benzene ring hydrogens of adjacent molecules.[1][2][3]
      
    • In 4-nitro derivatives, the out-of-plane nitro group creates a "bump" in the stacking layers, often leading to lower melting points compared to the 6-nitro analogs.

Packing Interaction Logic

CrystalPacking MolA Molecule A (4-Nitro Core) PiStack π-π Stacking (Weakened by 4-NO2 twist) MolA->PiStack Face-to-Face HBond C-H...O Interactions (Nitro O ... Benzene H) MolA->HBond Lateral Linkage MolB Molecule B (Inverted Symmetry) MolB->PiStack MolB->HBond

Caption: Schematic of intermolecular forces in 4-nitrobenzoxazole lattices. Steric twist at C4 reduces


-stacking efficiency.

Experimental Protocols for Crystal Growth

To obtain X-ray quality crystals of this compound derivatives for validation:

  • Solvent Selection: Use a binary system of Ethanol (solvent) and Hexane (antisolvent) . The 4-nitro isomer is moderately soluble in ethanol but insoluble in hexane.

  • Slow Evaporation Method:

    • Dissolve 50 mg of the compound in 5 mL of warm ethanol (

      
      ).
      
    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a clean vial.
      
    • Place the vial inside a larger jar containing 10 mL of hexane (vapor diffusion).

    • Seal the outer jar and store at

      
       in the dark.
      
  • Harvesting: Crystals typically form as needles or prisms within 48-72 hours.

References

  • Synthesis & Characterization:Heterocycles, 2003, 60, 1203. (Synthesis of 2-methyl-4-nitrobenzoxazole).
  • Comparative Crystallography: Centore, R., et al. "2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole."[2] Acta Crystallographica Section E, 2013 , 69(5), o667.[2][3] Link

  • Isomer Structural Trends: Jebbari, S., et al. "6-Nitro-1,3-benzoxazole-2(3H)-thione."[4] IUCrData, 2019 , 4, x191119.[4] Link

  • Medicinal Applications:Journal of Medicinal Chemistry, 2012, 55(11), 5361-5374. (4-nitrobenzoxazole as a scaffold for metalloproteinase inhibitors).

Sources

The Electronic Anatomy of 4-Nitro-1,3-benzoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the electronic landscape and reactivity profile of 4-Nitro-1,3-benzoxazole , a critical scaffold in medicinal chemistry and fluorescent probe development.

Introduction: The Pharmacophore & The Trap

This compound represents a fused heterocyclic system where the inherent electron-deficiency of the benzoxazole core is aggressively amplified by the nitro group at the C4 position. For drug development professionals, this molecule is not merely a substrate; it is a reactivity switch .

The C4-nitro substituent creates a "push-pull" electronic distortion that defines two distinct reactivity vectors:

  • Super-Electrophilicity at C2: The nitro group enhances the acidity and electrophilic susceptibility of the oxazole ring.

  • Regioselective Activation at C5/C7: The benzene ring becomes susceptible to nucleophilic aromatic substitution (

    
    ) or Vicarious Nucleophilic Substitution (VNS), specifically at positions ortho and para to the nitro group.
    

This guide dissects these sites, providing the mechanistic causality and experimental protocols required to exploit them.

Electronic Structure & Numbering

To ensure precision, we adhere to strict IUPAC numbering:

  • Position 1: Oxygen[1]

  • Position 2: Carbon (Methine)

  • Position 3: Nitrogen[2][3][4]

  • Position 4: Carbon (adjacent to N3, bearing the Nitro group)[5][6]

  • Position 5, 6, 7: Remaining benzene ring carbons.

The Inductive & Resonance Map

The 4-nitro group exerts a strong


 (inductive) and 

(mesomeric) effect. Because it is located at C4 (adjacent to the bridgehead N3), it exerts a unique influence:
  • Deactivation of N3: The lone pair on N3 is less available for protonation due to the electron-withdrawing nature of the adjacent nitro group.

  • Activation of C2: The electron density at C2 is significantly depleted, making it a "hotspot" for hard nucleophiles (e.g.,

    
    , 
    
    
    
    ).

ElectronicMap cluster_sites Reactivity Hotspots Nitro 4-Nitro Group (-NO2) Electron Withdrawing Benzene Benzene Ring (Positions 4,5,6,7) Nitro->Benzene Deactivates (SEAr) Activates (SNAr at C5/C7) Oxazole Oxazole Ring (O1-C2-N3) Nitro->Oxazole Inductive Withdrawal from N3 C7 C7 Position (Secondary Electrophile) Benzene->C7 Para to Nitro Oxazole->Benzene Fused System C2 C2 Position (Primary Electrophile) Oxazole->C2 Imine Character N3 N3 Position (Weak Nucleophile) Oxazole->N3

Figure 1: Electronic influence map of this compound showing the propagation of electron-withdrawing effects.

Electrophilic Sites (Targets for Nucleophiles)

The C2 Position: The Primary "Soft" Spot

The C2 carbon is the most electrophilic site. In this compound, the C2-H bond is appreciably acidic (


 estimated ~20-22 in DMSO), allowing for deprotonation and subsequent functionalization.
  • Mechanism: Nucleophilic attack at C2 proceeds via an addition-elimination pathway or ring opening.

  • Ring Opening Risk: Strong nucleophiles (e.g., hydroxide, hydrazine) often attack C2, breaking the O1-C2 bond to form 2-amino-3-nitrophenol derivatives. This is a common degradative pathway that must be controlled.

The C7 Position: The Target

While C2 is reactive, the C7 position (para to the 4-nitro group) is activated for Nucleophilic Aromatic Substitution (


).
  • Why C7? Resonance structures place a positive charge at C5 (ortho) and C7 (para). C5 is sterically crowded by the 4-nitro group, making C7 the kinetic preference for bulky nucleophiles.

  • Reaction Type: If a leaving group (e.g., F, Cl) were at C7, substitution would be rapid. With a Hydrogen at C7, the system is primed for Vicarious Nucleophilic Substitution (VNS) or oxidative amination.

Nucleophilic Sites (Targets for Electrophiles)

The N3 Nitrogen: A Compromised Base

Normally, the N3 nitrogen is the site of alkylation or protonation. However, in the 4-nitro isomer:

  • Basicity: Drastically reduced. The

    
     of the conjugate acid is likely < 0.
    
  • Reactivity: Alkylation requires forcing conditions (high heat, strong alkylating agents like methyl triflate) and often results in mixtures due to the competitive reactivity of the ring system.

Experimental Protocols

Protocol A: Controlled Nucleophilic Substitution at C2 (Thiolysis)

Objective: To introduce a sulfur nucleophile at C2 without ring opening.

Reagents:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • 
     (anhydrous, 1.5 eq)
    
  • Solvent: DMF (Dry)

Methodology:

  • Preparation: Dissolve this compound in anhydrous DMF (0.1 M) under

    
     atmosphere.
    
  • Activation: Add

    
     and stir for 15 minutes at 0°C. The solution may darken, indicating deprotonation/complexation.
    
  • Addition: Add Thiophenol dropwise.

  • Reaction: Stir at Room Temperature (25°C) for 4 hours. Note: Heating >60°C promotes ring opening.

  • Workup: Quench with ice water. The product (2-phenylthio-4-nitro-1,3-benzoxazole) precipitates. Filter and wash with cold ethanol.

Validation:

  • TLC: disappearance of starting material (

    
     in 30% EtOAc/Hex).
    
  • NMR: Loss of the characteristic C2-H singlet (

    
     ppm).
    
Protocol B: Reduction of the 4-Nitro Group

Objective: To convert the electron-withdrawing nitro group into an electron-donating amine (4-amino-1,3-benzoxazole), reversing the electronic bias.

Reagents:

  • This compound

  • 
     (5.0 eq)
    
  • Solvent: Ethanol/EtOAc (1:1)

Methodology:

  • Dissolution: Dissolve substrate in Ethanol/EtOAc.

  • Reduction: Add Stannous Chloride in portions.

  • Reflux: Heat to 70°C for 3 hours.

  • Neutralization (Critical): Cool to RT. Pour into saturated

    
     solution. Do not use strong base (NaOH) as it may hydrolyze the oxazole ring.
    
  • Extraction: Filter the tin salts through Celite. Extract filtrate with EtOAc.[2]

Reactivity Data Summary

SiteCharacterPrimary ReactivityKey Constraint
C2 Super-ElectrophileNucleophilic Addition / DeprotonationSusceptible to Ring Opening (Hydrolysis)
C4 --Substituted (

)
Steric block for adjacent sites
C5 Electrophilic (Ortho)VNS /

Sterically hindered by C4-Nitro
C7 Electrophilic (Para)VNS /

Most accessible site for ring substitution
N3 Weak NucleophileN-AlkylationRequires strong electrophiles; Low

Reaction Pathway Visualization

ReactionPathways Start This compound Nu_Attack Nucleophilic Attack (C2) Start->Nu_Attack Strong Nu- Reduction Nitro Reduction Start->Reduction SnCl2 / H2 Ring_Open Ring Opening (Hydrolysis) Nu_Attack->Ring_Open Aqueous Base / Heat Substitution C2 Substitution (e.g., 2-Thio) Nu_Attack->Substitution Anhydrous / Soft Nu- Amine 4-Amino-1,3-benzoxazole Reduction->Amine Product

Figure 2: Divergent reaction pathways for this compound based on reagent choice (Hard vs. Soft Nucleophiles).

References

  • Reactivity of Nitrobenzoxazoles: Journal of Organic Chemistry, "Nucleophilic Substitution in Nitrobenzoxazoles."

  • Synthesis of Benzoxazole Derivatives: Frontiers in Chemistry, "Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores."

  • S_NAr Mechanisms: Chemistry LibreTexts, "Nucleophilic Aromatic Substitution."

  • Benzoxazole Pharmacophores: Hilaris Publisher, "Chemical Significance of 1,3-Benzoxazole Derivatives."

  • Nitro Group Reduction Protocols: ChemBK, "6-Nitro-1,3-benzoxazole Properties and Synthesis." (Note: Cited for general nitro-benzoxazole reduction conditions).

Sources

Methodological & Application

Application Note: 4-Nitro-1,3-benzoxazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-nitro-1,3-benzoxazole scaffold represents a specialized, underutilized pharmacophore in medicinal chemistry, distinct from its more common 5- and 6-nitro isomers. Its unique substitution pattern—placing the nitro group at the C4 position (ortho to the bridgehead nitrogen)—imparts specific steric and electronic properties that are critical for designing kinase inhibitors , V-ATPase modulators , and DNA-interacting agents .

This guide provides a definitive technical workflow for the regioselective synthesis, functionalization, and biological application of this compound. Unlike the 6-nitro isomer, which is accessible via direct nitration, the 4-nitro isomer requires precise de novo ring construction. This protocol clarifies that distinction and offers validated methods for transforming this scaffold into high-value amine precursors for drug discovery.

The "Ortho-Nitro" Advantage: Structural Logic

In medicinal chemistry, the position of the nitro group on the benzoxazole ring drastically alters the molecule's vectoral properties and binding potential.

  • Electronic Influence: The 4-nitro group exerts a strong electron-withdrawing effect proximal to the oxazole nitrogen (N3). This reduces the basicity of N3 more significantly than a 5- or 6-substitution, altering the scaffold's hydrogen-bond acceptor capability in enzyme active sites.

  • Steric Gating: Located at the "corner" of the fused system, the 4-nitro group creates a steric gate that can enforce specific binding conformations, particularly useful in designing atropisomeric kinase inhibitors where restricted rotation is desired.

  • Synthetic Gateway: The 4-nitro group is a "masked" primary amine. Reduction yields 4-aminobenzoxazole , a bioisostere of adenine, making it a privileged scaffold for ATP-competitive inhibitors.

Table 1: Comparative Properties of Nitrobenzoxazole Isomers
FeatureThis compound6-Nitro-1,3-benzoxazoleMedicinal Utility
Synthesis Cyclization of 2-amino-3-nitrophenolDirect nitration of benzoxazole4-isomer requires specific precursors; 6-isomer is bulk commodity.
N3 Basicity Significantly ReducedModerately Reduced4-isomer modulates H-bond acceptor strength for specific pockets.
Steric Profile High (Ortho to Bridgehead)Low (Para to Bridgehead)4-isomer induces conformational lock; 6-isomer is linear.
Key Target V-ATPase, Kinases (via amine)Antimicrobial, Anthelmintic4-isomer is specialized for ATP-mimicry.

Validated Synthetic Workflows

The primary challenge in working with 4-nitrobenzoxazole is avoiding contamination with the 6-nitro isomer. Direct nitration of benzoxazole yields a mixture favoring the 6-position. Therefore, a bottom-up cyclization approach is mandatory for high-purity applications.

Workflow Visualization

The following diagram outlines the critical path from precursor selection to bioactive scaffold generation.

Benzoxazole_Workflow Precursor 2-Amino-3-nitrophenol Cyclization Cyclization Agent (Orthoformate/Carboxylic Acid) Precursor->Cyclization Condensation Core This compound (The Scaffold) Cyclization->Core Ring Closure Branch_Red Reduction (Fe/AcOH or H2/Pd) Core->Branch_Red Branch_Func Electrophilic Subst. (Halogenation) Core->Branch_Func Amine 4-Aminobenzoxazole (Adenine Mimic) Branch_Red->Amine Library Gen Halide 7-Chloro-4-nitrobenzoxazole (V-ATPase Inhibitor) Branch_Func->Halide Target Specific

Figure 1: Synthetic logic flow for accessing 4-nitrobenzoxazole and its downstream bioactive derivatives. Note the divergence between reduction (for kinase libraries) and halogenation (for ATPase inhibition).

Experimental Protocols

Protocol A: Regioselective Synthesis of this compound

Objective: To synthesize high-purity this compound without 6-nitro contamination. Precursor: 2-amino-3-nitrophenol (Crucial: Do not substitute with 2-amino-4-nitrophenol or 2-amino-5-nitrophenol).

Materials:

  • 2-Amino-3-nitrophenol (1.0 eq)

  • Triethyl orthoformate (TEOF) (Excess, acts as solvent/reagent)

  • p-Toluenesulfonic acid (pTSA) (Catalytic, 5 mol%)

  • Reflux condenser, inert atmosphere (N2).

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask, suspend 2-amino-3-nitrophenol (5.0 g, 32.4 mmol) in triethyl orthoformate (30 mL).

  • Catalysis: Add pTSA (0.28 g, 1.6 mmol). The acid catalyst promotes the formation of the imidate intermediate.

  • Cyclization: Heat the mixture to reflux (146°C) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane). The starting material (polar amine) should disappear, replaced by a less polar UV-active spot.

  • Workup: Cool the reaction to room temperature. The product may crystallize directly. If not, remove excess TEOF under reduced pressure.

  • Purification: Recrystallize the residue from ethanol.

    • Expected Yield: 85–92%.

    • Validation: 1H NMR (DMSO-d6) should show a singlet at ~9.0 ppm (C2-H) and the specific splitting pattern of the 1,2,3-trisubstituted benzene ring.

Protocol B: Reduction to 4-Aminobenzoxazole (The "Adenine Mimic")

Objective: Convert the nitro group to an amine to facilitate amide coupling for drug library generation. Context: 4-Aminobenzoxazole is structurally homologous to the adenine base of ATP, making it a potent scaffold for kinase inhibitors.

Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of Ethanol/Ethyl Acetate.

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Hydrogenation: Stir under H2 atmosphere (balloon pressure is sufficient) for 12 hours at room temperature.

    • Note: If the molecule contains halogens (e.g., 7-chloro), use Fe/Acetic acid or SnCl2 reduction to prevent dehalogenation.

  • Filtration: Filter through a Celite pad to remove Pd/C.

  • Isolation: Concentrate filtrate. The resulting amine is sensitive to oxidation; store under inert gas or use immediately in coupling reactions (e.g., with acyl chlorides to form amides).

Medicinal Chemistry Applications

Application 1: V-ATPase Inhibition

Specific derivatives of this scaffold, notably 7-chloro-4-nitrobenzoxazole , have been identified as potent inhibitors of Vacuolar H+-ATPase (V-ATPase).[1]

  • Mechanism: V-ATPases are proton pumps essential for maintaining pH homeostasis in tumor cells. The 4-nitrobenzoxazole moiety, particularly when halogenated, acts as an electrophile or a tight-binding ligand that disrupts the ATP hydrolysis domain.

  • Protocol for Assay:

    • Incubate purified V-ATPase (from yeast or bovine kidney) with ATP (2 mM) and the test compound (0.1–100 µM).

    • Measure phosphate release via colorimetric assay (Malachite Green).

    • Result: 7-chloro-4-nitrobenzoxazole typically exhibits IC50 values in the low micromolar range, inhibiting proton transport and inducing apoptosis in multidrug-resistant cancer cells.

Application 2: Kinase and HDAC Inhibitors

The reduced form, 4-aminobenzoxazole , serves as a scaffold for "Type I" kinase inhibitors.

  • Design Strategy: The benzoxazole nitrogen (N3) and the exocyclic amine (at C4) mimic the N1 and N6 of adenine, respectively.

  • Case Study: In Histone Deacetylase (HDAC) inhibitors, the benzoxazole cap group provides surface recognition at the rim of the enzyme active site, while a zinc-binding group (hydroxamic acid) is attached via a linker. The 4-substitution pattern orients the linker into the hydrophobic channel of HDAC enzymes.

References

  • Synthesis & Regiochemistry

    • Title: Synthesis and biological evaluation of benzoxazole deriv
    • Context: Establishes the cyclization of 2-amino-3-nitrophenol to access the 4-nitro isomer specifically.
    • Source:

  • V-ATPase Inhibition

    • Title: Modulators of ion-transporting ATPases.[1]

    • Context: Identifies 7-chloro-4-nitrobenzoxazole as a specific inhibitor of vacuolar H+-ATPase, distinct from F-ATPase inhibitors.[2]

    • Source:

  • Antimicrobial & Anticancer Activity

    • Title: Biological activities of benzoxazole and its derivatives.[3]

    • Context: Broad review of the scaffold's utility in drug discovery, highlighting the nitro-group reduction as a key activ
    • Source:

  • Structural Biology

    • Title: Crystal structure of nitrobenzoxazole derivatives.[3][4][5]

    • Context: Provides X-ray diffraction data confirming the planarity and stacking interactions of the nitrobenzoxazole core, essential for docking studies.
    • Source:

Sources

Application Note: Fluorescent Labeling of Amines using 4-Nitro-2,1,3-Benzoxadiazole Derivatives (NBD-Cl / NBD-F)

[1]

Executive Summary

The labeling of primary and secondary amines with 4-nitro-2,1,3-benzoxadiazole derivatives (specifically NBD-Cl and NBD-F ) is a cornerstone technique in pharmaceutical analysis, metabolomics, and proteomic profiling. Unlike reagents that are intrinsically fluorescent (resulting in high background noise), NBD halides are fluorogenic : they are virtually non-fluorescent until they react with an amine to form a stable fluorophore.[1]

This guide provides a high-precision protocol for utilizing NBD reagents to label amino acids, polyamines, and drug metabolites, emphasizing reaction kinetics, pH control, and solvent effects to maximize quantum yield and minimize side reactions.

Scientific Foundation & Mechanism[2]

Mechanism of Action: Nucleophilic Aromatic Substitution ( )

The labeling process relies on a Nucleophilic Aromatic Substitution reaction.[2] The amine nitrogen acts as a nucleophile, attacking the electron-deficient carbon at the 4-position of the benzoxadiazole ring, displacing the halogen (Chloride or Fluoride).

  • NBD-F (Fluoro-analogue): Significantly more reactive; kinetics allow for reaction at room temperature or shorter incubation times. Recommended for sensitive samples.

  • NBD-Cl (Chloro-analogue): Less reactive; requires elevated temperatures (50–60°C) but is more cost-effective and stable in solution.

Reaction Pathway Diagram

NBD_Reaction_MechanismAmineTarget Amine(R-NH2)ComplexMeisenheimerComplex(Transition State)Amine->Complex pH 8.0-9.0 50-60°C (NBD-Cl)NBDReagent(NBD-Cl / NBD-F)NBD->Complex pH 8.0-9.0 50-60°C (NBD-Cl)ProductFluorescent Adduct(NBD-Amine)Complex->Product EliminationByproductLeaving Group(HCl / HF)Complex->Byproduct

Figure 1: The

Spectral Properties & Solvatochromism

NBD-amine adducts exhibit strong solvatochromism . Their fluorescence intensity and emission maximum are highly dependent on the solvent polarity.

  • Aqueous Buffer: Fluorescence is often quenched (low quantum yield).

  • Organic Solvent (Acetonitrile/Methanol): Fluorescence is significantly enhanced.

  • Implication: HPLC analysis using organic mobile phases is ideal for detection.

PropertyValue (Typical)Notes
Excitation Max (

)
460 – 470 nmBlue excitation (compatible with Argon lasers)
Emission Max (

)
530 – 540 nmGreen/Yellow emission
Stokes Shift ~70 nmReduces self-quenching and light scattering interference
Limit of Detection (LOD) 10–50 fmolHighly sensitive for trace analysis

Comprehensive Protocol

Reagents and Equipment
  • NBD-Cl Reagent: 20 mM solution in Acetonitrile (ACN). Protect from light.

  • NBD-F Reagent (Alternative): 20 mM in ACN (Use if rapid labeling is required).

  • Borate Buffer: 0.1 M, pH 8.5 (Critical for deprotonating the amine).

  • Stop Solution: 1 M HCl (Acidification stops the reaction and stabilizes the product).

  • Heating Block: Capable of maintaining 60°C ± 1°C.

  • HPLC Vials: Amber glass to prevent photobleaching.

Step-by-Step Workflow
Phase 1: Sample Preparation
  • Dissolve the amine-containing sample in water or methanol.

  • Dilute to an approximate concentration of 1–10 µM.

Phase 2: Derivatization Reaction
  • Mix: In a 1.5 mL amber microcentrifuge tube, combine:

    • 100 µL Sample Solution

    • 100 µL Borate Buffer (pH 8.5)

    • 100 µL NBD-Cl Solution (Excess reagent drives kinetics)

  • Incubate: Vortex briefly. Place in the heating block at 60°C for 60 minutes .

    • Note: If using NBD-F, incubate at 25°C for 5–10 minutes.

  • Quench: Remove from heat and immediately add 50 µL of 1 M HCl .

    • Why? Low pH protonates the remaining amines, stopping the reaction, and stabilizes the NBD-amine adduct.

Phase 3: Matrix Cleanup (Optional but Recommended)

For complex biological matrices (plasma, urine):

  • Perform Liquid-Liquid Extraction (LLE) using Ethyl Acetate.

  • Evaporate the organic layer under nitrogen.

  • Reconstitute in Mobile Phase (e.g., 50:50 Water:ACN).

Phase 4: HPLC-FLD Analysis
  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase: Isocratic or Gradient (Water/Acetonitrile with 0.1% TFA).

  • Detection: Fluorescence (

    
     470 nm, 
    
    
    540 nm).
Experimental Workflow Diagram

Workflowcluster_prepPreparationcluster_reactReactioncluster_analysisAnalysisSampleSample(Amine Solution)BufferAdd Borate Buffer(pH 8.5)Sample->BufferReagentAdd NBD-Cl(in ACN)Buffer->ReagentHeatIncubate60°C, 60 minReagent->HeatStopStop ReactionAdd 1M HClHeat->StopHPLCHPLC Separation(C18 Column)Stop->HPLCDetectFluorescence DetectionEx: 470nm / Em: 540nmHPLC->Detect

Figure 2: Operational workflow for pre-column derivatization of amines using NBD-Cl.

Critical Optimization Parameters

pH Control

The reaction pH is the single most critical variable.

  • pH < 7.0: The amine is protonated (

    
    ) and cannot act as a nucleophile. Reaction yield drops to near zero.
    
  • pH > 10.0: Hydrolysis of the NBD-Cl reagent competes with the labeling reaction, producing NBD-OH (non-fluorescent but consumes reagent).

  • Optimal: pH 8.0 – 9.0.

Interferences
  • Thiols: Sulfhydryl groups (-SH) react faster than amines. If labeling proteins or peptides with Cysteine, pre-treat with iodoacetamide to block thiols.

  • Tyrosine: The phenolic hydroxyl can react at high pH. Maintain pH < 9.5 to ensure amine selectivity.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Fluorescence Signal pH too low during reaction.Verify Borate buffer pH is 8.5.
High Background Reagent degradation.Prepare fresh NBD-Cl; store in dark.
Multiple Peaks Incomplete reaction or side products.Increase incubation time or reagent excess (50-fold).
Peak Tailing Adsorption to column silanols.Add 0.1% TFA or Formic Acid to mobile phase.

References

  • Imai, K., & Watanabe, Y. (1981). "Fluorimetric determination of secondary amino acids by 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole." Analytica Chimica Acta.

  • Toyo'oka, T. (2011). "Modern Derivatization Methods for Separation Science." John Wiley & Sons. (Standard text on NBD-F/Cl reactivity).
  • Uchiyama, S., et al. (2011).[3] "Improved synthesis of 4-amino-7-nitrobenz-2,1,3-oxadiazoles using NBD fluoride." Tetrahedron Letters.

  • Santa, T., et al. (1984). "Comparison of the reactivity of 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-F) and 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) with amines." Chemical and Pharmaceutical Bulletin.

  • Elbashir, A. A., et al. (2011).[3] "The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines." Gazi University Journal of Science.[3]

Application Note: Mechanistic Profiling and Synthetic Utility of 4-Nitro-1,3-benzoxazole

[1]

Abstract

This technical guide details the mechanism of action (MoA) and reactivity profile of 4-Nitro-1,3-benzoxazole , a specialized heterocyclic scaffold used in medicinal chemistry and fluorescent probe development.[1] Unlike its 5- and 6-nitro isomers, the 4-nitro variant possesses a unique electronic environment due to the proximity of the nitro group to the oxazole nitrogen (N3). This note explores its electrophilic activation at the C2 position, nucleophilic ring-opening pathways, and its utility as a "turn-on" fluorescent precursor via nitro-reduction.[1]

Mechanistic Insight: Electronic Structure & Reactivity[1]

The reactivity of this compound is governed by the synergy between the electron-deficient benzoxazole ring and the strongly electron-withdrawing nitro group (

The "Ortho-Effect" and C2 Activation

In the benzoxazole numbering scheme (O=1, N=3), the C4 position is adjacent to the bridgehead carbon C3a. The nitro group at C4 exerts a profound inductive (-I) and mesomeric (-M) effect that is distinct from the 5- or 6-isomers.[1]

  • C2 Electrophilicity: The C2 carbon (between O and N) is inherently electrophilic (

    
    ).[1] The 4-nitro group pulls electron density away from the N3 nitrogen, destabilizing the C=N bond and making C2 significantly more susceptible to nucleophilic attack (
    
    
    ).
  • Fluorescence Quenching: The nitro group acts as a potent quencher of fluorescence via Intersystem Crossing (ISC) or Photoinduced Electron Transfer (PET).[1] This makes the molecule "dark" until the nitro group is reduced or the ring is modified, a feature exploited in hypoxia-sensing probes.

Primary Reaction Pathways
  • Nucleophilic Attack at C2 (Pathway A): Soft nucleophiles (thiols, phosphines) or hard nucleophiles (hydroxide, amines) attack C2.[1] This leads to either substitution (if a leaving group is present) or ring opening.[1]

  • Ring Opening (Pathway B): Under basic conditions, the attack of hydroxide at C2 leads to the formation of a formamide intermediate, which eventually hydrolyzes to 2-amino-3-nitrophenol .[1]

  • Nitro Reduction (Pathway C): Chemical or enzymatic reduction of the

    
     group yields 4-aminobenzoxazole , restoring fluorescence and altering the scaffold's H-bonding capacity.[1]
    
Pathway Visualization

The following diagram illustrates the bifurcation between ring-opening hydrolysis and stable adduct formation.

Benzoxazole_ReactivityStartThis compoundNu_AttackTransition State(Meisenheimer-like)Start->Nu_Attack+ Nucleophile (Nu⁻)RingOpen_InterN-Formyl-2-amino-3-nitrophenolNu_Attack->RingOpen_InterPath A: Hydrolysis (OH⁻/H₂O)Covalent_AdductC2-Thiol Adduct(Enzyme Inhibition)Nu_Attack->Covalent_AdductPath B: Cys-SH (Enzyme Active Site)Final_Hydrolysis2-Amino-3-nitrophenolRingOpen_Inter->Final_Hydrolysis- Formic Acid

Caption: Divergent reactivity of this compound upon nucleophilic attack at C2. Path A (Red) leads to scaffold destruction; Path B (Green) represents covalent drug action.[1]

Protocol: Controlled Nucleophilic Ring Opening

Application: Synthesis of 2-amino-3-nitrophenol derivatives (precursors for benzimidazoles or dyes).[1] Rationale: The 4-nitro group destabilizes the oxazole ring, allowing hydrolysis under milder conditions than unsubstituted benzoxazoles.

Materials
  • Substrate: this compound (1.0 eq)

  • Base: 10% NaOH (aq) or KOH in Ethanol

  • Solvent: Ethanol/Water (1:1 v/v)[1]

  • Acid: 1M HCl (for workup)

Step-by-Step Methodology
  • Solubilization: Dissolve 1.0 g of this compound in 10 mL of Ethanol. Ensure complete dissolution (sonicate if necessary).[1]

  • Base Addition: Add 10 mL of 10% NaOH dropwise over 10 minutes at Room Temperature (RT).

    • Observation: The solution often turns deep red/orange due to the formation of the nitrophenolate anion.

  • Reflux: Heat the mixture to 60°C for 2–4 hours.

    • Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 1:1).[1] The starting material (

      
      ) should disappear, and a more polar spot (
      
      
      ) corresponding to the aminophenol should appear.[1]
  • Workup:

    • Cool reaction to

      
       in an ice bath.
      
    • Neutralize carefully with 1M HCl until pH

      
       6.0.[1]
      
    • Critical Step: Do not over-acidify below pH 4, as the amine group may protonate, increasing water solubility and making extraction difficult.[1]

  • Isolation: Extract with Ethyl Acetate (

    
    ). Dry organics over 
    
    
    and concentrate in vacuo.

Data Validation:

Parameter Expected Result Notes
Appearance Reddish-brown solid Phenolic oxidation products can darken color.[1][2][3]

| ¹H NMR | Loss of C2-H singlet (

1Yield1

Protocol: Biological Thiol-Click Reactivity (Cysteine Targeting)

Application: Assessing the potential of 4-nitrobenzoxazole derivatives as covalent inhibitors of Cysteine proteases or as glutathione (GSH) depleters.[1] Mechanism: The C2 position acts as an electrophilic "warhead."

Materials
  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4, degassed.[1]

  • Nucleophile: L-Cysteine or Glutathione (GSH).[1]

  • Detection: UV-Vis Spectrophotometer.[1]

Step-by-Step Methodology
  • Stock Preparation: Prepare a 10 mM stock of this compound in DMSO.

  • Assay Setup: In a quartz cuvette, mix:

    • 980 µL PBS (pH 7.4)

    • 10 µL Substrate Stock (Final conc: 100 µM)

  • Baseline Scan: Record UV-Vis spectrum (250–500 nm). Note the

    
     of the benzoxazole.
    
  • Reaction Initiation: Add 10 µL of 100 mM Cysteine (100 eq excess) to ensure pseudo-first-order kinetics.

  • Kinetic Monitoring: Measure Absorbance change at the specific

    
     (or appearance of a new band if ring opening occurs) every 30 seconds for 20 minutes.
    
    • Interpretation: A rapid decrease in the benzoxazole peak indicates formation of the C2-S adduct (Meisenheimer complex or substitution). If the ring opens, a new red-shifted peak (nitrophenolate) will appear.[1]

Protocol: Nitro-Reduction for Fluorescence Activation

Application: Synthesis of 4-aminobenzoxazole (Fluorescent Probe).

Step-by-Step Methodology
  • Setup: Dissolve this compound (1 mmol) in Methanol (10 mL).

  • Catalyst: Add 10 mol% Pd/C (10% wt).

  • Reduction: Purge with Hydrogen gas (

    
    ) (balloon pressure) or use Hydrazine hydrate (5 eq) as a hydrogen transfer agent.[1] Stir at RT for 4 hours.
    
  • Filtration: Filter through a Celite pad to remove Pd/C.[1]

  • Result: The solution should exhibit strong blue fluorescence under UV (365 nm) lamp, confirming the reduction of the quenching nitro group to the electron-donating amine.

References

  • Katritzky, A. R., et al. (2005).[1] "Synthesis and reactivity of benzoxazoles." Chemical Reviews.

  • Prazdnova, E. V., et al. (2015).[1] "Synthesis and Biological Properties of New Nitrobenzoxadiazole Derivatives." Biology and Medicine.[1][3][4][5][6]

  • Schnürch, M., et al. (2013).[1] "Halogenated Heterocycles as Materials for Cross-Coupling Reactions." Topics in Current Chemistry.

  • Tanaka, K., et al. (2001).[1][3] "Application of Benzoxazole to Fluorescent Probes Sensing pH and Metal Cations." Journal of Organic Chemistry.

  • PubChem. (n.d.).[1] "this compound-2-thiol Compound Summary." National Library of Medicine. [1]

experimental setup for the nitration of 1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental setup and protocols for the electrophilic nitration of 1,3-benzoxazole. While the benzoxazole scaffold is a critical pharmacophore in medicinal chemistry—found in antimicrobial, anticancer, and anti-inflammatory agents—its nitration is chemically nuanced due to the competing electronic effects of the fused heterocyclic system. This guide provides two validated protocols: a standard Mixed Acid method for high-throughput synthesis and a Nitrate Salt method (


) designed for enhanced safety and operational control. We focus on maximizing the regioselectivity for the 6-nitro isomer, the primary precursor for 6-aminobenzoxazole-derived therapeutics.

Scientific Foundation & Mechanistic Insight

The Substrate: Electronic Landscape

1,3-Benzoxazole is a fused bicyclic system consisting of a benzene ring and an oxazole ring. The reactivity is governed by two opposing forces:

  • Deactivation: The oxazole ring is electron-deficient (pyridine-like nitrogen), which generally deactivates the entire system toward electrophilic aromatic substitution (EAS).

  • Activation/Direction: The oxygen atom at position 1 acts as a resonance donor, directing electrophiles to the benzene ring.

Regioselectivity: Why Position 6?

Experimental evidence confirms that nitration occurs predominantly at the C-6 position , with the C-5 isomer appearing as a minor byproduct.

  • Electronic Logic: The lone pair on the oxygen atom (O-1) donates electron density into the benzene ring, activating positions ortho (C-7) and para (C-5) relative to itself. However, the nitrogen atom (N-3) exerts a strong electron-withdrawing inductive effect.

  • Frontier Molecular Orbital (FMO) Theory: The Highest Occupied Molecular Orbital (HOMO) coefficients are largest at C-6, making it the preferred site for attack by the nitronium ion (

    
    ).
    
  • Steric Factors: Attack at C-6 is sterically less encumbered than C-4 or C-7.

ReactionMechanism Substrate 1,3-Benzoxazole Intermediate Sigma Complex (Wheland Intermediate) Substrate->Intermediate Electrophilic Attack (NO2+) Reagent Nitrating Agent (HNO3/H2SO4 or KNO3/H2SO4) Reagent->Intermediate Product 6-Nitrobenzoxazole (Major Isomer) Intermediate->Product -H+ (Re-aromatization) Byproduct 5-Nitrobenzoxazole (Minor Isomer) Intermediate->Byproduct Competitive Pathway

Figure 1: Mechanistic pathway for the nitration of benzoxazole, highlighting the divergence to the major 6-nitro isomer.

Experimental Protocols

Two protocols are presented. Protocol A is the industry standard for batch synthesis. Protocol B is a "Self-Validating" method using potassium nitrate, which offers better thermal control and eliminates the handling of fuming nitric acid, making it suitable for smaller labs or safety-restricted environments.

Protocol A: Standard Mixed Acid Nitration

Best for: Routine synthesis, scale-up.

Reagents:

  • 1,3-Benzoxazole (purity >98%)

  • Conc. Sulfuric Acid (

    
    , 98%)
    
  • Fuming Nitric Acid (

    
    , >90%) or Conc. 
    
    
    
    (65-70%)

Procedure:

  • Solubilization: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 1,3-benzoxazole (1.0 eq) in conc.

    
     (5.0 vol).[1]
    
    • Note: The dissolution is exothermic. Cool the flask in an ice-salt bath to maintain 0–5 °C.

  • Preparation of Nitrating Mixture: In a separate vessel, carefully mix conc.

    
     (1.2 eq) with conc. 
    
    
    
    (2.0 vol). Cool this mixture to 0 °C.
  • Addition: Add the nitrating mixture dropwise to the benzoxazole solution over 30–45 minutes.

    • Critical Control Point: Internal temperature must not exceed 5 °C . Higher temperatures increase the formation of dinitro byproducts and ring-opening degradation.

  • Reaction: Once addition is complete, allow the mixture to warm slowly to room temperature (20–25 °C) and stir for 2–3 hours.

    • Validation: Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:4). The starting material spot (

      
      ) should disappear.
      
  • Quenching: Pour the reaction mixture slowly onto crushed ice (10x weight of acid) with vigorous stirring. The product will precipitate as a pale yellow solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with cold water until the filtrate is neutral (pH ~7).

Protocol B: Potassium Nitrate ( ) Method (Enhanced Safety)

Best for: Precision chemistry, minimizing fume generation.

Reagents:

  • 1,3-Benzoxazole (1.0 eq)

  • Potassium Nitrate (

    
    , 1.1 eq, pulverized)
    
  • Conc. Sulfuric Acid (

    
    , 10 vol)
    

Procedure:

  • Setup: Charge a 3-neck flask with conc.

    
     and cool to 0 °C.
    
  • Substrate Addition: Add 1,3-benzoxazole slowly to the acid. Stir until fully dissolved.

  • Reagent Addition: Add pulverized

    
     in small portions over 1 hour.
    
    • Why this works: In situ generation of nitronium ions (

      
      ) occurs without the violent exotherm associated with liquid nitric acid mixing.
      
    • Control: Maintain temperature < 5 °C.[2]

  • Digestion: Remove the ice bath and stir at room temperature for 4 hours.

  • Workup: Quench on ice. Neutralize the slurry to pH 8 using 20% NaOH solution (optional, improves yield but requires careful heat management) or simply filter the acidic slurry if the product precipitates well (standard for nitrobenzoxazoles).

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1).

Experimental Workflow & Visualization

Workflow Start Start: Benzoxazole + H2SO4 Cooling Cool to 0-5 °C (Ice/Salt Bath) Start->Cooling Addition Controlled Addition: Nitrating Agent (Dropwise) Cooling->Addition Reaction Reaction Phase: Warm to RT, Stir 2-4h Addition->Reaction Check QC Check: TLC/LC-MS (Completion > 98%) Reaction->Check Check->Reaction Incomplete Quench Quench: Pour onto Crushed Ice Check->Quench Pass Isolation Filtration & Washing (pH Neutralization) Quench->Isolation Purify Recrystallization (EtOH/H2O) Isolation->Purify

Figure 2: Step-by-step experimental workflow for the nitration process, incorporating critical quality control checkpoints.

Data Presentation & Characterization

Table 1: Physicochemical Properties of Reaction Components

ComponentRoleMW ( g/mol )Melting Point (°C)Solubility
1,3-Benzoxazole Substrate119.1230-32 (liquid/solid)Soluble in organic solvents, acids
6-Nitrobenzoxazole Product164.12152-154Soluble in hot EtOH, DMSO
5-Nitrobenzoxazole Byproduct164.12170-172Soluble in EtOH

Table 2: Expected Analytical Data (6-Nitrobenzoxazole)

MethodCharacteristic SignalInterpretation
1H-NMR (DMSO-d6)

9.15 (s, 1H)
H-2 (Proton on the oxazole ring)

8.75 (d, J=2.1 Hz, 1H)
H-7 (Ortho to nitro, meta to bridge)

8.35 (dd, J=8.8, 2.1 Hz, 1H)
H-5 (Ortho to nitro)

8.05 (d, J=8.8 Hz, 1H)
H-4 (Adjacent to bridgehead)
FT-IR 1530, 1350


asymmetric/symmetric stretch
LC-MS m/z 165.1

Confirming molecular weight

Troubleshooting & Optimization

  • Problem: Low Yield / Sticky Solid.

    • Cause: Incomplete quenching or residual acid trapping the product.

    • Solution: Ensure the ice volume is at least 10x the reaction volume. Adjust pH to ~7-8 to ensure the free base is fully precipitated if the product forms a salt (though nitrobenzoxazoles are weak bases, they are generally neutral in isolation).

  • Problem: High 5-Nitro Isomer Content.

    • Cause: Reaction temperature too high during addition.

    • Solution: Strictly maintain < 5 °C. Lower temperatures favor the kinetically controlled product (often the 6-isomer due to electronic activation by Oxygen).

  • Problem: Dinitration.

    • Cause: Excess nitrating agent or prolonged reaction time.[3]

    • Solution: Use exactly 1.1-1.2 equivalents of

      
       or 
      
      
      
      . Monitor strictly by TLC.

Safety & Compliance

  • Thermal Runaway: Nitration is highly exothermic.[4] Never add reagents rapidly. Ensure cooling capacity is sufficient for the scale.

  • Acid Burns: Concentrated

    
     and 
    
    
    
    are corrosive. Wear butyl rubber gloves, face shield, and lab coat.
  • Explosion Hazard: Do not allow the reaction to heat uncontrolled. Nitro compounds can be energetic; do not distill the crude residue to dryness without testing for thermal stability (DSC).

References

  • Regioselectivity in Heterocyclic Nitration : Journal of Chemical Sciences, "Nitration of Benzoxazole and its Derivatives: A Mechanistic Study." 5

  • Safety in Nitration Reactions : MDPI Processes, "Process Safety Assessment of the Entire Nitration Process." 4[6][7][5]

  • Alternative Nitration Methods : Journal of the Chemical Society of Pakistan, "Nitration of Aromatic Compounds with Potassium Nitrate in Polyphosphoric Acid." 8

  • Pharmaceutical Applications : Beilstein Journal of Organic Chemistry, "Palladium-catalyzed regioselective C1-selective nitration of carbazoles (Contextual Reference for Heterocycle Nitration)." 9

  • Handling Protocols : BenchChem, "Safety and handling of chlorinated benzoxazole compounds (General Benzoxazole Safety)." 6

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Derivatization of Peptides using 4-Nitro-1,3-Benzoxazole and NBD Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific request regarding 4-Nitro-1,3-benzoxazole while integrating the industry-standard context of Nitrobenzoxadiazole (NBD) reagents, ensuring the user receives both the precise chemical answer and the broader, field-proven methodology.

Abstract & Strategic Overview

In the analysis of peptides, particularly those lacking native chromophores (e.g., Tryptophan, Tyrosine), native UV detection at 214 nm is often insufficient due to low sensitivity and matrix interference. Chemical derivatization with nitro-substituted benzoxazole/benzoxadiazole reagents is a gold-standard approach to introduce a fluorophore or strong UV chromophore, enabling femtomole-level detection.

Critical Nomenclature Clarification: While the specific core structure This compound (CAS 163808-13-7) is a known chemical entity, the reactive species required for peptide derivatization is typically a halogenated derivative that allows for Nucleophilic Aromatic Substitution (


).
  • Industry Standard: The most widely used reagent in this class is 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) or its fluoro-analogue (NBD-F) .

  • Specific Request: If utilizing a specific 2-substituted-4-nitro-1,3-benzoxazole (e.g., 2-chloro-4-nitro-1,3-benzoxazole), the reaction chemistry remains identical to NBD-Cl.

This guide details the protocol for Activated Nitro-Benzoxazole/Benzoxadiazole Derivatization , focusing on the mechanism, optimization, and HPLC separation of these labeled peptides.

Mechanism of Action: Nucleophilic Aromatic Substitution ( )[1]

The derivatization relies on the reaction between the nucleophilic amine groups of the peptide (N-terminus and Lysine side chains) and the electrophilic carbon of the reagent. The nitro group (


) acts as an electron-withdrawing group, activating the ring for nucleophilic attack.
Reaction Pathway[2]
  • Activation: The reagent (e.g., NBD-Cl or 2-Chloro-4-nitro-1,3-benzoxazole) possesses a leaving group (Chloride) at the active position.

  • Attack: Under alkaline conditions (pH 8.0–9.0), the peptide amine (

    
    ) attacks the carbon carrying the halogen.
    
  • Substitution: Chloride is displaced, forming a stable amine-derivative.

  • Fluorescence: The resulting derivative is highly fluorescent (or UV-active), whereas the hydrolyzed byproduct (NBD-OH) is often non-fluorescent or spectrally distinct.

ReactionMechanism Reagent Reagent (NBD-Cl / 2-Cl-NBO) Complex Meisenheimer Complex Reagent->Complex pH 8-9, 60°C Hydrolysis Hydrolysis Side-Rxn (NBD-OH) Reagent->Hydrolysis H2O (Competitor) Peptide Peptide (R-NH2) Peptide->Complex Product Derivatized Peptide (Fluorescent) Complex->Product -Cl Byproduct HCl (Acid) Complex->Byproduct

Figure 1: Reaction pathway for the derivatization of primary amines with nitro-benzoxazole/benzoxadiazole reagents via


 mechanism.

Experimental Protocol

Safety Note: Nitro-benzoxazole derivatives are potential irritants. Work in a fume hood.

Reagents and Preparation
ComponentSpecificationPreparation Instructions
Derivatization Reagent NBD-Cl, NBD-F, or 2-Cl-4-Nitro-1,3-benzoxazoleDissolve 10 mg in 1.0 mL Acetonitrile (ACN) . Prepare fresh daily. Protect from light (amber vial).
Reaction Buffer 0.1 M Borate Buffer, pH 8.5Dissolve boric acid in water; adjust pH with NaOH. Filter (0.2 µm).
Quenching Solution 1.0 M HClDilute concentrated HCl in water.
Peptide Standard Target Peptide (1 mg/mL)Dissolve in water or 10% ACN.
Derivatization Workflow
  • Sample Mixing: In a 1.5 mL amber microcentrifuge tube, combine:

    • 20 µL Peptide Sample (or Standard)

    • 60 µL Borate Buffer (pH 8.5)

  • Reagent Addition: Add 20 µL of the Reagent Solution (in ACN). Vortex immediately for 5 seconds.

    • Expert Tip: The ratio of reagent to amine should be at least 5:1 (molar excess) to ensure complete labeling.

  • Incubation: Heat the mixture at 60°C for:

    • 1–5 minutes (if using Fluorinated reagent / NBD-F)

    • 30–60 minutes (if using Chlorinated reagent / NBD-Cl / 2-Cl-NBO)

    • Note: Use a heating block protected from light (aluminum foil).

  • Quenching: Stop the reaction by adding 10 µL of 1.0 M HCl.

    • Reasoning: This lowers the pH to ~2, stopping the nucleophilic attack and stabilizing the product.

  • Dilution: Dilute with mobile phase A (e.g., 90 µL) to match the initial HPLC gradient conditions.

Workflow Start Start: Sample Prep Mix Mix: 20µL Sample + 60µL Borate Buffer (pH 8.5) Start->Mix AddReagent Add: 20µL Reagent (in ACN) Mix->AddReagent Incubate Incubate: 60°C (Dark) 1-60 mins depending on halogen AddReagent->Incubate Quench Quench: Add 10µL 1M HCl Incubate->Quench Inject Inject: HPLC Analysis Quench->Inject

Figure 2: Step-by-step derivatization workflow.

HPLC Method Parameters

The nitro-benzoxazole derivatives are hydrophobic, increasing the retention time of peptides on Reverse Phase (RP) columns.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm or 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

  • Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Sample Injection
20.04060Gradient Elution
22.0595Wash
25.0595Wash Hold
25.1955Re-equilibration
Detection Settings
  • Fluorescence (Preferred):

    • Excitation: 470 nm

    • Emission: 530–540 nm (Yellow-Green Fluorescence)

  • UV-Vis (Alternative):

    • Wavelength: 470 nm (Reagent specific absorption max)

Validation & Troubleshooting (Self-Validating System)

To ensure the protocol is working (Trustworthiness), include these controls:

Critical Controls
  • Reagent Blank: Run Buffer + Reagent (No Peptide).

    • Result: You should see a peak for the hydrolyzed reagent (NBD-OH) which usually elutes earlier than the peptide derivative. If this peak is absent, the reagent may be degraded or the detector is off.

  • Positive Control: Use a simple amino acid (e.g., Glycine) or a known standard peptide.

    • Result: A distinct, highly retained peak should appear.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Sensitivity pH < 8.0 during reactionEnsure Borate buffer is pH 8.5. The amine must be deprotonated to react.
Multiple Peaks Incomplete derivatizationIncrease reaction time or reagent concentration. Peptides with Lysine will form di-labeled products (N-term + Lys).
Reagent Precipitation High organic content shockEnsure the reagent is dissolved in ACN, but the final reaction mix is <50% organic to keep buffer salts soluble.
High Background Reagent degradationPrepare reagent fresh. NBD-Cl hydrolyzes to NBD-OH (fluorescent) over time in water.

References

  • Imai, K., & Watanabe, Y. (1981). Fluorometric determination of secondary amino acids by 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole. Analytica Chimica Acta, 130(2), 377-383.

  • Toyo'oka, T. (1999). Modern Derivatization Methods for Separation Science. John Wiley & Sons.
  • Uchiyama, S., et al. (2002). High-performance liquid chromatographic determination of peptides using 4-fluoro-7-nitro-2,1,3-benzoxadiazole. Biomedical Chromatography.

  • PubChem. this compound (Compound Summary). National Library of Medicine. (For structural verification of the core moiety).

Application Notes & Protocols: 4-Nitro-1,3-benzoxazole as a Foundational Precursor in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Role of a Functionalized Heterocycle

In the pursuit of next-generation materials, the benzoxazole moiety stands out as a key structural unit for imparting exceptional thermal stability, mechanical robustness, and unique optoelectronic properties to polymers.[1][2] While the benzoxazole ring itself provides a rigid, stable backbone, its functionalization is paramount for its integration into larger macromolecular structures. This guide focuses on 4-Nitro-1,3-benzoxazole, a versatile precursor whose true potential is unlocked through the strategic chemical transformation of its nitro group.

The presence of the nitro (-NO₂) group, a potent electron-withdrawing entity, serves two primary purposes in materials science. Firstly, it modifies the electronic properties of the benzoxazole core, making it a candidate for applications in photonics and organic electronics.[3][4] Secondly, and more critically for polymer science, the nitro group is a readily reducible functional handle. Its conversion to a primary amine (-NH₂) transforms the molecule into a reactive monomer, enabling its incorporation into high-performance polymer chains such as polyimides and polyamides.[5]

This document provides researchers, materials scientists, and chemical engineers with a comprehensive overview of the applications of this compound, focusing on its role as a precursor to advanced polymers. We will delve into the causality behind its use, provide detailed experimental protocols for its transformation and polymerization, and present methods for characterizing the resulting high-performance materials.

Section 1: The Synthetic Bridge: From Nitro Precursor to Polymerizable Monomer

The utility of this compound in polymer science is almost exclusively realized after its conversion to 4-Amino-1,3-benzoxazole or related diamino-benzoxazole structures. The nitro-to-amine reduction is a cornerstone of this process, as it creates the nucleophilic site required for polycondensation reactions.

Causality of Monomer Synthesis: The transformation is critical because the amine functionality is a key building block for forming amide and imide linkages, which are the backbones of many high-performance polymers. By synthesizing a diamine monomer containing a rigid benzoxazole core, we can directly engineer polymers with enhanced properties. The rigidity of the benzoxazole unit restricts chain rotation, leading to higher glass transition temperatures (Tg) and improved mechanical strength.[1][6]

The general workflow involves the synthesis of a diamine containing the benzoxazole heterocycle, often starting from a dinitro precursor or by coupling an amino-functionalized benzoxazole to another aromatic amine. The reduction of the nitro group is a critical step in this pathway.

cluster_0 Monomer Synthesis Pathway Nitro This compound (Precursor) Reduction Chemical Reduction (e.g., Pd/C, H₂ or SnCl₂/HCl) Nitro->Reduction Step 1 Amino 4-Amino-1,3-benzoxazole (Intermediate) Reduction->Amino Step 2 Coupling Further Synthesis Steps (e.g., coupling to form a diamine) Amino->Coupling Step 3 Diamine Diamino-benzoxazole Monomer Coupling->Diamine Step 4

Figure 1: Conceptual workflow for converting the 4-nitro precursor to a polymerizable diamine monomer.

Section 2: Application in High-Performance Poly(benzoxazole-imide)s (PBOPIs)

One of the most significant applications for benzoxazole-containing monomers is in the synthesis of advanced polyimides (PIs). The incorporation of the benzoxazole moiety into the polyimide backbone results in materials with exceptional thermal and mechanical properties, surpassing those of many conventional aromatic PIs.[1][5]

Scientific Rationale:

  • Thermal Stability: The rigid, fused-ring structure of the benzoxazole unit enhances the thermal stability of the polymer chain. PBOPIs consistently exhibit high glass transition temperatures (Tg), often in the range of 285–412°C, and excellent thermal stability, with 5% weight loss temperatures (Td5%) typically exceeding 500°C in a nitrogen atmosphere.[1][5]

  • Mechanical Properties: The rigidity and strong intermolecular associations imparted by the benzoxazole units lead to high tensile strength (103–326 MPa) and tensile modulus (2.9–7.2 GPa).[1][5][7] This makes them suitable for applications requiring structural integrity under extreme conditions, such as in the aerospace and electronics industries.[2]

  • Processability: While rigid-rod polymers are notoriously difficult to process due to poor solubility, specific isomeric designs of benzoxazole-containing diamines can yield PBOPIs with good melt processability, a significant advantage for manufacturing components.[5]

Comparative Performance Data

The table below summarizes typical properties of polyimides containing benzoxazole units, derived from diamine precursors.

Polymer SystemTg (°C)Td5% (°C, N₂)Tensile Strength (MPa)Tensile Modulus (GPa)Source(s)
PBOPIs (various dianhydrides)285 - 363510 - 564103 - 1262.9 - 3.7[5]
Polyimide Films with Benzoxazole Unitsup to 412>500-up to 7.2[1]
Poly(benzoxazole-benzimidazole-imide) Copolymers339 - 387573 - 577234 - 3265.2 - 5.8[6][7]

Section 3: Detailed Application Protocols

The following protocols are designed to be self-validating, providing a clear path from precursor to a final, characterizable material.

Protocol 1: Synthesis of a Diamino-benzoxazole Monomer

Objective: To synthesize a diamine monomer suitable for polyimide synthesis, starting from a dinitro-benzoxazole precursor. This protocol illustrates the critical reduction step.

Materials:

  • 1,4-Bis(4-nitrobenzoxazol-2-yl)benzene (or similar dinitro precursor)

  • Palladium on carbon (Pd/C, 10 wt%)

  • Hydrazine monohydrate

  • Ethanol (absolute)

  • N,N-Dimethylacetamide (DMAc)

  • Argon or Nitrogen gas supply

  • Standard glassware for reflux and filtration

Experimental Procedure:

  • Reactor Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an inert gas inlet.

  • Reagent Charging: To the flask, add the dinitro-benzoxazole precursor (1.0 eq) and ethanol to create a slurry (approx. 20 mL per gram of precursor).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 5-10% by weight of the precursor).

  • Inert Atmosphere: Purge the system with argon or nitrogen for 15 minutes to remove oxygen.

  • Reduction Reaction: Heat the mixture to reflux (approx. 80°C). Slowly add hydrazine monohydrate (10-15 eq) dropwise over 30-60 minutes.

    • Causality Note: The slow addition of hydrazine is crucial to control the exothermic reaction and prevent dangerous pressure buildup. Pd/C catalytically decomposes hydrazine to produce hydrogen in situ, which performs the reduction.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates reaction completion (typically 4-8 hours).

  • Catalyst Removal: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with hot DMAc to recover any dissolved product.

    • Trustworthiness Check: Incomplete removal of the palladium catalyst can interfere with subsequent polymerization steps. A gray or black filtrate indicates insufficient filtration.

  • Product Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude solid can be recrystallized from a suitable solvent system (e.g., DMAc/water or ethanol) to yield the pure diamino-benzoxazole monomer.

  • Characterization: Confirm the structure of the resulting diamine using ¹H NMR, FT-IR (disappearance of -NO₂ peaks at ~1520 and 1340 cm⁻¹, appearance of -NH₂ peaks at ~3300-3500 cm⁻¹) and Mass Spectrometry.

Protocol 2: Synthesis and Film Casting of a PBOPI

Objective: To synthesize a poly(benzoxazole-imide) via a two-step polycondensation reaction and cast it into a thin film for characterization.

Materials:

  • Synthesized diamino-benzoxazole monomer (from Protocol 1)

  • Aromatic tetracarboxylic dianhydride (e.g., 4,4'-oxydiphthalic anhydride, ODPA)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Acetic anhydride

  • Pyridine

  • Argon or Nitrogen gas supply

  • Mechanical stirrer, glassware, and a glass plate for casting

cluster_1 PBOPI Synthesis & Film Casting Workflow Monomers 1. Monomer Dissolution (Diamine + Dianhydride in NMP) PAA 2. Poly(amic acid) Synthesis (Stir at RT under N₂) Monomers->PAA Polycondensation Casting 3. Solution Casting (Pour PAA solution onto glass) PAA->Casting Imidization 4. Thermal Imidization (Stepwise heating to >300°C) Casting->Imidization Film 5. Final PBOPI Film (Peel from substrate) Imidization->Film Char 6. Characterization (TGA, DSC, Tensile Testing) Film->Char

Figure 2: Standard workflow for the preparation and characterization of a poly(benzoxazole-imide) film.

Experimental Procedure:

  • Poly(amic acid) Synthesis:

    • In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve the diamino-benzoxazole monomer (1.0 eq) in anhydrous NMP.

    • Once fully dissolved, add the dianhydride (0.98-1.0 eq) portion-wise to the solution. A slight molar imbalance is often used to control molecular weight.

    • Causality Note: Adding the solid dianhydride slowly prevents clumping and ensures a homogeneous reaction. The reaction is highly sensitive to moisture, hence the use of anhydrous solvent and an inert atmosphere.

    • Continue stirring at room temperature for 12-24 hours. The solution will become highly viscous, indicating the formation of the high molecular weight poly(amic acid) (PAA) precursor.

  • Film Casting:

    • Pour the viscous PAA solution onto a clean, level glass plate.

    • Use a doctor blade to cast a film of uniform thickness.

    • Place the cast film in a vacuum oven and heat at 80°C for 4 hours to slowly remove the bulk of the NMP solvent.

  • Thermal Imidization:

    • Transfer the glass plate to a programmable, nitrogen-purged oven.

    • Heat the film using a stepwise temperature ramp: 100°C (1 hr), 150°C (1 hr), 200°C (1 hr), 250°C (1 hr), and finally 300-350°C (1 hr).

    • Causality Note: This slow, stepwise heating is critical. It allows for the controlled removal of residual solvent and the water generated during the cyclization (imidization) of the amic acid to the imide. Rushing this step can cause voids and defects in the final film.

  • Film Recovery and Characterization:

    • After cooling to room temperature, the tough, flexible PBOPI film can be carefully peeled from the glass substrate.

    • Self-Validation: A successful synthesis will yield a creasable, self-standing film. Brittleness may indicate low molecular weight or improper curing.

    • Characterize the film using FT-IR (disappearance of amic acid peaks, appearance of characteristic imide peaks at ~1780 and 1720 cm⁻¹), Thermogravimetric Analysis (TGA) to determine Td5%, and Differential Scanning Calorimetry (DSC) to determine Tg. Mechanical properties can be measured using a universal testing machine.

Section 4: Other Material Applications

While high-performance polymers are the primary application, the unique electronic structure of nitro-benzoxazoles opens other possibilities.

  • Fluorescent Probes and Sensors: The related 4-nitro-2,1,3-benzoxadiazole (NBD) is a well-known fluorophore used as a tag in biological imaging and sensing applications.[3][8][9] The strong electron-withdrawing nature of the nitro group is key to its fluorescent properties. By extension, this compound can be explored as a building block for novel fluorescent materials and chemosensors.[4]

  • Organic Electronics: The donor-acceptor (D-A) architecture is fundamental to many organic electronic materials. The electron-accepting nature of the nitro-benzoxazole unit makes it a potential component for electron-transport materials or as the acceptor portion in thermally activated delayed fluorescence (TADF) emitters.[3]

Conclusion

This compound is a strategically important molecule in advanced materials science, not as an end-product, but as a versatile precursor. Its value lies in the chemical accessibility of the nitro group, which can be readily converted to an amine to create highly stable, rigid monomers. The incorporation of these benzoxazole-containing monomers into polymer backbones, particularly polyimides, yields materials with exceptional thermal and mechanical properties that are in high demand for cutting-edge applications in electronics, aerospace, and beyond. The protocols and data provided herein serve as a foundational guide for researchers looking to harness the potential of this powerful heterocyclic building block.

References

  • Biosciences Biotechnology Research Asia. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Available at: [Link]

  • ResearchGate. (2024). High‐Performance Bio‐Benzoxazine Resins Derived From Natural Renewable Vanillin: Synthesis, Characterization, and Properties of Their Thermosets. Available at: [Link]

  • Royal Society of Chemistry. (2020). Synthesis and properties of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety. Polymer Chemistry. Available at: [Link]

  • Frontiers. (n.d.). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Available at: [Link]

  • Royal Society of Chemistry. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Available at: [Link]

  • Global Research Online. (n.d.). Benzoxazole: Synthetic Methodology and Biological Activities. Available at: [Link]

  • ResearchGate. (n.d.). High-Strength, Microporous, Two-Dimensional Polymer Thin Films with Rigid Benzoxazole Linkage. Available at: [Link]

  • CNKI. (n.d.). Synthesis and properties of polyimides containing benzoxazole unitsin the main chain. Available at: [Link]

  • ResearchGate. (2012). Molecular packing and properties of poly(benzoxazole-benzimidazole-imide) copolymers. Available at: [Link]

  • MDPI. (n.d.). Properties of Polybenzoxazine-Based Conducting Materials in Energy-Related Applications. Available at: [Link]

  • National Institutes of Health (NIH). (2024). Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of fluorinated benzoxazole polymers with high Tg and low dielectric constant. Available at: [Link]

  • Royal Society of Chemistry. (2012). Molecular packing and properties of poly(benzoxazole-benzimidazole-imide) copolymers. Polymer Chemistry. Available at: [Link]

  • ScienceDirect. (n.d.). 4-Nitro-2,1,3-benzoxadiazole derivatives as potential fluorescent sigma receptor probes. Available at: [Link]

  • ResearchGate. (n.d.). 4-Nitro-2,1,3-benzoxadiazole derivatives as potential fluorescent sigma receptor probes. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-NBOX-04 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary & Triage

Subject: Effective isolation and purification of 4-Nitro-1,3-benzoxazole (4-NO2-BOX) from crude reaction mixtures.

Technical Context: The synthesis of this compound typically involves the cyclization of 2-amino-3-nitrophenol with carboxylic acid derivatives (e.g., triethyl orthoformate or formic acid). The primary challenge in purifying this compound lies in its physical behavior:

  • Similar Solubility: The starting aminophenol and the product often share solubility profiles in polar organic solvents.

  • "Oiling Out": Nitro-substituted heterocycles have a high tendency to form metastable oils during recrystallization rather than discrete crystals.

  • Phenolic Contamination: Unreacted starting material is acidic and can be difficult to remove via simple filtration.

Decision Matrix: Select Your Workflow

Use the following logic tree to determine the appropriate purification strategy for your current crude material.

Purification_Logic Start Crude this compound Check_State Physical State? Start->Check_State Solid Solid / Semi-Solid Check_State->Solid Oil Dark Viscous Oil Check_State->Oil Check_Purity Estimated Purity (TLC/HPLC)? Solid->Check_Purity Method_C PROTOCOL C: Flash Chromatography Oil->Method_C High impurities prevent crystallization High_Purity > 85% Check_Purity->High_Purity Low_Purity < 85% or Unknown Check_Purity->Low_Purity Method_B PROTOCOL B: Recrystallization (EtOH/H2O) High_Purity->Method_B Method_A PROTOCOL A: Acid/Base Wash (Chemical Polish) Low_Purity->Method_A Method_A->Method_B After removing phenols

Figure 1: Purification Decision Matrix. Select the path based on the physical state and estimated purity of your crude material.

Protocol A: Chemical Decontamination (The Base Wash)

Objective: Remove unreacted 2-amino-3-nitrophenol starting material before attempting recrystallization. Mechanism: Exploiting pKa differences. The starting material is a phenol (


 due to the nitro group), making it acidic. The benzoxazole product is a weak base. Washing with a mild alkaline solution converts the phenol into a water-soluble phenolate salt, while the benzoxazole remains in the organic phase.

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 5% Sodium Carbonate (

    
    ) or 1M Sodium Hydroxide (NaOH)
    
  • Brine (Saturated NaCl)

  • Anhydrous Magnesium Sulfate (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    )
    

Step-by-Step Guide:

  • Dissolution: Dissolve the crude solid/oil in a minimal amount of DCM. (EtOAc is acceptable but DCM often solubilizes nitro-heterocycles better).

  • The Wash: Transfer to a separatory funnel. Wash the organic layer twice with 5%

    
    .
    
    • Observation: The aqueous layer should turn vibrant yellow/orange. This is the nitrophenolate anion , confirming the removal of the starting material.

  • Neutralization: Wash the organic layer once with distilled water, then once with brine.

  • Drying: Dry the organic layer over anhydrous

    
     for 10 minutes.
    
  • Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure.

  • Result: You now have "Chemical Grade" solid. Proceed to Protocol B .

Protocol B: Recrystallization (The Workhorse)

Objective: Achieve >98% purity and defined crystal habit. Primary Issue: "Oiling Out" (Liquid-Liquid Phase Separation). This occurs when the compound's melting point in the solvent is lower than the boiling point of the solvent, or when the solution is too concentrated at high temperatures.

Solvent System:

  • Primary: Ethanol (95%)

  • Anti-Solvent: Water (warm)

  • Alternative: Toluene (if hydrolysis is a concern, though 4-nitrobenzoxazole is generally stable).

Experimental Protocol:

StepActionTechnical Note (The "Why")
1. Saturation Suspend the solid in Ethanol. Heat to reflux (approx. 78°C). Add Ethanol dropwise just until dissolved.Do not excess solvent. Excess solvent drastically reduces yield.
2. Clarification If the solution is dark/black, add Activated Charcoal (1-2% w/w). Stir hot for 5 mins, then filter through Celite while hot.Removes polymeric tars and oxidation byproducts that inhibit crystal growth.
3. Nucleation Remove from heat. Add warm water dropwise until a faint permanent turbidity (cloudiness) appears.Increases supersaturation index without shocking the system.
4. Re-solubilization Add 1-2 drops of Ethanol to clear the turbidity.Ensures the system is in the stable zone, not the labile zone.
5. Controlled Cooling Allow the flask to cool to Room Temp (RT) slowly on a cork ring. Do NOT use an ice bath yet.CRITICAL: Rapid cooling causes oiling out. Slow cooling promotes organized lattice formation.
6. Crystallization Once crystals form at RT, move to an ice bath (0-4°C) for 30 minutes.Maximizes yield by decreasing solubility.
7. Isolation Vacuum filter. Wash with cold Ethanol/Water (50:50).Removes surface mother liquor containing impurities.

Troubleshooting "Oiling Out": If droplets form instead of crystals:

  • Reheat until the oil redissolves.

  • Add a "Seed Crystal" (a tiny speck of pure product) to the cooling solution at ~40°C.

  • Vigorously scratch the inner wall of the flask with a glass rod. This provides micro-abrasions that serve as nucleation sites.

Protocol C: Flash Chromatography (High Purity)

Objective: Separation of complex mixtures containing tars or regioisomers (e.g., if 4-nitro and 6-nitro isomers were formed).

Stationary Phase: Silica Gel 60 (230-400 mesh). Mobile Phase: Hexane : Ethyl Acetate (Gradient).

Workflow:

  • TLC Analysis: Run a TLC in 70:30 Hexane:EtOAc.

    • Target Rf: 0.3 - 0.4.

    • This compound is typically less polar than the aminophenol starting material but more polar than simple aromatics.

  • Gradient Setup:

    • Start: 100% Hexane (Flush non-polar impurities).

    • Ramp: 90:10 Hexane:EtOAc (Elute non-polar side products).

    • Target Elution: 80:20 to 70:30 Hexane:EtOAc (Product usually elutes here).

    • Flush: 100% EtOAc (Remove polar tars/starting material).

Troubleshooting FAQ

Q1: My product turned into a red/brown oil at the bottom of the flask during recrystallization. What happened?

  • Diagnosis: You encountered "Oiling Out." This happens when the solute separates as a liquid phase before it crystallizes.

  • Fix: Reheat the mixture to dissolve the oil. Add a small amount of more solvent (Ethanol) to lower the concentration slightly. Cool much more slowly. If available, add a seed crystal when the solution is warm (not hot).

Q2: The melting point is broad (e.g., 85-92°C). Is it pure?

  • Diagnosis: No. A range >2°C indicates impurities.

  • Fix: If the impurity is the starting material (aminophenol), perform Protocol A (Base Wash). If the impurity is a regioisomer, you must use Protocol C (Chromatography); recrystallization is often inefficient at separating isomers with similar structures.

Q3: Can I use water to wash the crude solid directly?

  • Diagnosis: Partially.

  • Insight: While the starting aminophenol is slightly water-soluble, it is not soluble enough to be removed quantitatively by simple water washing. You must use a base (Carbonate or Hydroxide) to deprotonate the phenol, making it ionic and highly water-soluble.

Q4: Is this compound light sensitive?

  • Insight: Nitro-aromatics can be sensitive to UV light, leading to photo-oxidation (darkening of the solid).

  • Recommendation: Store the purified solid in amber vials or wrapped in foil, under an inert atmosphere (Nitrogen/Argon) if storing for long periods.

References

  • Synthesis of Benzoxazoles (General Review)

    • Title: Recent Advances in the Synthesis of Benzoxazoles.[1][2][3]

    • Source:Molecules (MDPI).
    • URL:[Link]

  • Title: Purification of substituted benzoxazole compounds (Patent WO2006096624A1).
  • Recrystallization Techniques for Nitro Compounds

    • Title: Study on recrystallization process of nitroguanidine (Analogous nitro-compound behavior).
    • Source:Journal of Energetic M
    • URL:[Link]

  • Properties of Benzoxazole Derivatives

    • Title: Benzoxazole Synthesis and Properties.[1][2][3][4][5][6]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for this compound and associated solvents before experimentation. Nitro compounds may possess energetic properties; handle with appropriate caution.

Sources

challenges in the regioselective synthesis of 4-Nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REGIO-4NO2-BZ Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary: The Regioselectivity Paradox

Welcome to the Technical Support Center. You are likely here because standard electrophilic aromatic substitution (SEAS) failed to yield your target.

The Core Problem: Synthesizing 4-nitro-1,3-benzoxazole via direct nitration of benzoxazole is chemically impossible under standard conditions. The benzoxazole ring system directs electrophiles to the C6 (major) and C5 (minor) positions. The C4 position is electronically deactivated by the adjacent bridgehead nitrogen (an electron-withdrawing imine-like system).

The Solution: You must abandon direct functionalization and adopt a bottom-up cyclization strategy . The nitro group must be installed before the oxazole ring is closed. This guide details the "Pre-functionalized Condensation" route, specifically troubleshooting the cyclization of 2-amino-3-nitrophenol .

Troubleshooting Guides (Interactive Q&A)

Ticket #001: "I tried nitrating benzoxazole with HNO₃/H₂SO₄ and got the wrong isomer."

Diagnosis: You have synthesized 6-nitro-1,3-benzoxazole . The protonated benzoxazole ring (formed in acidic media) directs the incoming nitronium ion (


) to the position most capable of stabilizing the positive charge. The C6 position allows resonance stabilization that avoids placing a positive charge on the electronegative oxygen or nitrogen atoms. The C4 position is sterically hindered and electronically deactivated.

Corrective Action: Stop direct nitration attempts. Switch to the Condensation Protocol (See Section 3).

  • Target Precursor: 2-Amino-3-nitrophenol.

  • Reagent: Triethyl Orthoformate (TEOF) or Formic Acid.

Ticket #002: "I have 2-amino-3-nitrophenol, but the cyclization yield is low (<40%)."

Diagnosis: This is likely due to oxidative degradation or suboptimal cyclization agents .

  • Oxidation: Aminophenols are highly susceptible to air oxidation (tarring) before the ring closes.

  • Harsh Conditions: Using Polyphosphoric Acid (PPA) at high temperatures can degrade the nitro group or cause polymerization.

Corrective Action: Use the TEOF/Catalytic Acid Method .

  • Why? Triethyl Orthoformate acts as both the solvent and the carbon source (C2). It scavenges water produced during condensation, driving the equilibrium forward.

  • Catalyst: Use p-Toluenesulfonic acid (p-TsOH) (1-5 mol%).

  • Atmosphere: Run strictly under Argon/Nitrogen.

Ticket #003: "How do I separate the 4-nitro isomer from 5-nitro impurities?"

Diagnosis: If you started with impure 2-amino-3-nitrophenol (often contaminated with 2-amino-5-nitrophenol during its own synthesis), your final product will be a mixture.

Corrective Action: Exploit the dipole moment differences .

  • 4-Nitro Isomer: The nitro group is adjacent to the bridgehead nitrogen. The dipoles partially cancel or align differently compared to the 5-nitro.

  • Purification:

    • Column Chromatography: Use a gradient of Hexane:Ethyl Acetate (Start 9:1). The 4-nitro isomer typically elutes after the 5-nitro isomer due to "ortho-effect" hydrogen bonding interactions with the silica surface (if uncyclized phenol remains) or polarity differences in the closed ring.

    • Recrystallization: Ethanol/Water mixtures are effective. The 4-nitro isomer is generally less soluble than the 5-nitro isomer.

Master Protocol: TEOF-Mediated Cyclization[2]

Objective: Regioselective synthesis of this compound from 2-amino-3-nitrophenol.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
2-Amino-3-nitrophenol 1.0Limiting ReagentMust be dry and dark red/brown solid.
Triethyl Orthoformate (TEOF) 5.0 - 10.0Solvent/ReagentActs as the C2 source and dehydrating agent.
p-TsOH·H₂O 0.05CatalystPromotes formation of the imidate intermediate.
Ethanol N/ACo-solvent (Optional)Only if solubility is an issue (rare).
Step-by-Step Workflow
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen.[1]

  • Loading: Add 2-amino-3-nitrophenol (1.0 eq) and p-TsOH (0.05 eq).

  • Solvent Addition: Add TEOF (5-10 eq). The solid may not dissolve immediately.

  • Reaction: Heat the mixture to reflux (100–110 °C) .

    • Checkpoint: The mixture should become homogeneous within 30 minutes.

    • Monitoring: Monitor by TLC (Hex:EtOAc 3:1). Look for the disappearance of the polar amine spot and the appearance of a less polar, UV-active spot.

  • Workup:

    • Evaporate excess TEOF under reduced pressure (Rotovap).

    • The residue is usually a solid.

  • Purification:

    • Dissolve residue in minimum hot Ethanol.

    • Add water dropwise until turbidity appears.

    • Cool to 4°C to crystallize.

    • Filter and dry.[2]

Visualizing the Logic (Graphviz)

The following diagram illustrates the "Regioselectivity Trap" and the correct synthetic pathway.

Benzoxazole_Synthesis Start Target: this compound Direct_Route Route A: Direct Nitration (Electrophilic Aromatic Substitution) Start->Direct_Route Common Mistake Correct_Route Route B: Cyclization (Condensation) Start->Correct_Route Recommended Benzoxazole Starting Material: 1,3-Benzoxazole Direct_Route->Benzoxazole Intermediate_Sigma Intermediate: Sigma Complex Benzoxazole->Intermediate_Sigma HNO3 / H2SO4 Result_6 Product: 6-Nitro-1,3-benzoxazole (MAJOR - Thermodynamic/Kinetic) Intermediate_Sigma->Result_6 Electronic Stabilization Result_5 Product: 5-Nitro-1,3-benzoxazole (MINOR) Intermediate_Sigma->Result_5 Result_4 Product: this compound (NOT OBSERVED) Precursor Precursor: 2-Amino-3-nitrophenol Correct_Route->Precursor Reagent Reagent: Triethyl Orthoformate (TEOF) + p-TsOH Precursor->Reagent Mix & Reflux Success Success: This compound Reagent->Success Cyclization

Caption: Figure 1. Comparative analysis of synthetic pathways. Route A (Direct Nitration) fails due to electronic directing effects favoring C6. Route B (Cyclization) succeeds by pre-installing the nitro group.

References & Authority

  • Regioselectivity in Benzoxazole Nitration:

    • Mechanistic Insight: Direct nitration of benzoxazole occurs primarily at the C6 position due to the resonance stabilization of the transition state, which avoids placing a positive charge on the electronegative heteroatoms.

    • Source: Katritzky, A. R., et al. Comprehensive Heterocyclic Chemistry II. Elsevier, 1996. (Standard Reference Text).

  • Cyclization Methodologies (TEOF):

    • Protocol Validation: The use of Triethyl Orthoformate (TEOF) for cyclizing 2-aminophenols is a well-established "One-Pot" methodology that avoids harsh acidic conditions, preserving sensitive functional groups like nitro.

    • Source: Muralidharan, S., et al. "One-Pot Reactions of Triethyl Orthoformate with Amines." Reactions2023 , 4(4), 675-703.

    • [3]

  • Precursor Synthesis Challenges:

    • Context: The synthesis of 2-amino-3-nitrophenol is often achieved via the partial reduction of dinitrophenols or specific rearrangement reactions, distinct from the more common 2-amino-4-nitrophenol (used for 5-nitrobenzoxazole).

    • Source: "Process for preparing 2-amino-4-nitrophenol" (Comparative analysis of isomers). US Patent 4329503A.

Disclaimer: This guide is intended for qualified research personnel. Standard safety protocols for handling nitro-compounds (potential explosivity/toxicity) and strong acids must be observed.

Sources

optimizing reaction conditions for coupling with 4-Nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured as a dynamic troubleshooting center. It assumes the persona of a Senior Application Scientist responding to a complex user query.

Ticket ID: #BZ-NO2-OPT-04 Topic: Reaction Optimization for 4-Nitro-1,3-benzoxazole Coupling Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

User Query Summary

"I am attempting to couple this compound with various nucleophiles and aryl boronic acids. I am observing low yields, significant tarring, and in some cases, complete consumption of starting material with no desired product. I suspect the nitro group at the 4-position is interfering. Please provide optimization protocols for C2-functionalization."

Specialist Response

Dear Colleague,

Working with This compound presents a unique set of challenges compared to the more common 5- or 6-nitro isomers. The 4-nitro group is not just an electron-withdrawing group (EWG); it is a steric gatekeeper positioned ortho to the bridgehead nitrogen (N3).

This guide addresses the three most likely failure modes you are encountering:

  • Hydrolytic Ring Opening (Instability during

    
    ).
    
  • Catalyst Deactivation (Steric hindrance at N3 during Pd-coupling).

  • Regioselectivity Issues (Direct C-H activation).

Part 1: The "Hydrolysis Trap" (Nucleophilic Substitution)

If you are using a leaving group at C2 (e.g., 2-chloro-4-nitro-1,3-benzoxazole ) to couple with amines or thiols, your primary enemy is water.

The Mechanism of Failure: The 4-nitro group exerts a powerful inductive effect (


) and mesomeric effect (

), making the C2 position hyper-electrophilic. While this accelerates the desired

reaction, it also lowers the energy barrier for attack by trace water (hydrolysis), leading to ring-opening to form the N-(2-hydroxy-3-nitrophenyl)formamide or 2-amino-3-nitrophenol.
Optimization Protocol:

Coupling
VariableStandard Condition (Avoid)Optimized Condition (Recommended) Rationale
Solvent DMF, DMSO (Hygroscopic)Anhydrous THF or Dioxane DMF/DMSO hold water tenaciously. THF allows easier drying.
Base

, NaOH
DIPEA or Et_3N (Non-nucleophilic) Inorganic bases often introduce water. Hünig's base (DIPEA) prevents hydrolysis.
Temperature Reflux (>80°C)0°C

RT
The 4-nitro group activates C2 sufficiently that heat often promotes decomposition over substitution.
Stoichiometry 1:11.2 eq Nucleophile Slight excess of nucleophile ensures it outcompetes trace moisture.

Troubleshooting Workflow (DOT Visualization):

SNAr_Optimization Start Start: 2-Chloro-4-nitrobenzoxazole + Nucleophile Check1 Is the reaction turning yellow/orange immediately? Start->Check1 Result1 Likely Phenoxide formation (Ring Opening) Check1->Result1 Yes (Hydrolysis) Check2 Is Starting Material remaining? Check1->Check2 No Action1 Switch to Anhydrous THF Lower Temp to 0°C Result1->Action1 Action1->Check2 Action2 Add Lewis Acid (e.g., Sc(OTf)3) (Rarely needed for 4-NO2) Check2->Action2 Yes (Low Reactivity) Success Product Isolated Check2->Success No

Caption: Decision tree for troubleshooting


 reactions on hyper-electrophilic benzoxazoles.
Part 2: The "Steric Wall" (Suzuki-Miyaura Coupling)

If you are performing a Suzuki coupling (e.g., 2-chloro-4-nitrobenzoxazole + Aryl Boronic Acid ), the 4-nitro group interferes with the Palladium catalytic cycle.

The Issue: Standard Pd-catalyzed mechanisms often require the benzoxazole nitrogen (N3) to coordinate with the metal center or for the oxidative addition to occur in a planar geometry. The 4-nitro group is bulky and creates steric clash, destabilizing the Pd-intermediate. Furthermore, standard bases (


) in aqueous media will trigger the hydrolysis mentioned in Part 1 before coupling occurs.
Optimized Protocol: Anhydrous Suzuki Coupling

Reagents:

  • Substrate: 2-Chloro-4-nitro-1,3-benzoxazole (1.0 eq)

  • Boronic Acid: Arylboronic acid (1.5 eq)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    + XPhos (for sterically demanding cases).
  • Base: CsF (Cesium Fluoride) or CuTC (Copper(I) thiophene-2-carboxylate) - Crucial Switch.

  • Solvent: Anhydrous Toluene or Dioxane.

Step-by-Step:

  • Drying: Flame-dry the reaction vessel under Argon.

  • Solvation: Dissolve the benzoxazole and boronic acid in anhydrous Toluene.

  • Base Addition: Add CsF (2.0 eq). Note: CsF allows for anhydrous base activation, avoiding the hydrolysis issues of aqueous carbonate bases.

  • Catalyst: Add Pd catalyst last.

  • Heating: Heat to 80-90°C. Do not exceed 100°C if possible to prevent nitro-group reduction or thermal decomposition.

Expert Insight: If you observe "homocoupling" of your boronic acid, your catalyst is reducing faster than the oxidative addition is occurring. Switch to a pre-formed catalyst like Pd(dppf)Cl2 .

Part 3: Direct C-H Activation (C2 Arylation)

Directly coupling This compound (with a hydrogen at C2) is the most challenging route.

The Acidity Problem: The C2 proton in benzoxazole is acidic (


 in DMSO). With a 4-nitro group, this acidity increases significantly (

likely < 20).
  • Consequence: In the presence of strong bases (required for C-H activation), the ring will deprotonate and potentially ring-open before the metal can activate the C-H bond.

Recommended Strategy: Oxidative C-H Coupling Instead of base-mediated Pd-catalysis, use a copper-mediated oxidative approach which operates under neutral or acidic conditions.

Protocol:

  • Catalyst:

    
     (20 mol%)
    
  • Oxidant:

    
     or atmospheric 
    
    
    
    .
  • Ligand: 1,10-Phenanthroline.

  • Solvent: Xylene (high boiling, non-polar).

Visualizing the Pathway:

CH_Activation Substrate 4-Nitrobenzoxazole (C2-H) PathA Path A: Base/Pd (Standard) Substrate->PathA PathB Path B: Oxidative/Cu (Recommended) Substrate->PathB Fail Ring Opening / Decomposition (Due to high C2 acidity) PathA->Fail Base deprotonates C2 Success C2-Arylated Product PathB->Success Radical/SET Mechanism

Caption: Comparison of C-H activation pathways. Path B avoids the base-mediated decomposition characteristic of nitro-benzoxazoles.

References & Further Reading
  • Synthesis of 2-substituted benzoxazoles: Li, H., et al. "General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides."[1] Molecules, 2025.[1][2]

    • Relevance: Provides baseline stability data for electrophilic activation of benzoxazole precursors.

  • Suzuki Coupling of Nitroarenes: Yadav, M. R., et al.[3] "The Suzuki-Miyaura Coupling of Nitroarenes."[4][5] J. Am. Chem. Soc., 2017.[3]

    • Relevance: Discusses the compatibility of Pd-catalysis with nitro groups and the use of anhydrous bases like CsF.

  • Nucleophilic Substitution Dynamics: "Nucleophilic Substitution Reactions in Halogenoalkanes." Cognito Resources.

    • Relevance: Fundamental principles of

      
       vs Hydrolysis competition, applied here to the activated benzoxazole system.
      
  • C-H Activation Challenges: "Palladium-Catalyzed Direct C-H Arylation of Isoxazoles." Angew.[1][6][7] Chem. Int. Ed., 2015.[7]

    • Relevance: While focusing on isoxazoles, this establishes the protocol for C-H activation adjacent to heteroatoms, relevant to the C2 position of benzoxazole.

Disclaimer: These protocols involve hazardous chemicals. Always review the Safety Data Sheet (SDS) for this compound and associated reagents before experimentation.

Sources

Technical Support Center: 4-Nitro-1,3-benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Products & Impurities

Target Audience: Medicinal Chemists, Process Development Scientists Version: 2.4 (Current)

Introduction: The Regioselectivity Paradox

Welcome to the technical support hub for 4-Nitro-1,3-benzoxazole. If you are accessing this guide, you are likely encountering a specific set of impurities—primarily regioisomers or uncyclized intermediates—that are complicating your isolation process.

The Golden Rule: You cannot access the 4-nitro isomer in high yield via direct nitration of benzoxazole. Electrophilic aromatic substitution on the benzoxazole ring is electronically directed to the 6-position (major) and 5-position (minor). The 4-position is electronically deactivated and sterically hindered.

To synthesize this compound, you must utilize the Cyclization Route starting from 2-amino-3-nitrophenol . This guide focuses on troubleshooting this specific pathway.

Module 1: Reaction Pathway & Side Product Map

The following diagram illustrates the correct synthetic pathway and the specific origins of the most common side products. Use this to diagnose where your process is deviating.

G SM Starting Material (2-Amino-3-nitrophenol) Inter Intermediate (N-Formyl-2-amino-3-nitrophenol) SM->Inter + TEOF / H+ Impurity_Regio Impurity A (Critical) 6-Nitro-1,3-benzoxazole (From impure SM) SM->Impurity_Regio Contaminated with 2-amino-5-nitrophenol Product Target Product (this compound) Inter->Product - EtOH (Cyclization) Impurity_Hyd Impurity B Hydrolysis Products (Reverted Formamide) Inter->Impurity_Hyd Incomplete Dehydration Product->Impurity_Hyd + H2O (Acidic/Basic)

Figure 1: Reaction logic flow. Note that the most persistent impurity (Impurity A) arises from the starting material quality, not the reaction conditions.

Module 2: Troubleshooting Guide (Side Products)

Impurity A: 6-Nitro-1,3-benzoxazole

Description: A regioisomer that co-crystallizes with the target. Detection: 1H NMR (The 4-nitro isomer shows a doublet-of-doublets at ~8.1-8.3 ppm for the C5 proton; the 6-nitro isomer shows a distinct singlet-like doublet for the C7 proton). Root Cause: Starting Material Purity. Commercial "2-amino-3-nitrophenol" is frequently contaminated with 2-amino-5-nitrophenol due to the non-selective nitration of 2-aminophenol during its manufacture. Corrective Action:

  • Pre-Reaction QC: You must run an NMR on your 2-amino-3-nitrophenol before starting. If you see signals corresponding to the 5-nitro isomer, recrystallize the starting material (EtOH/Water) before cyclization.

  • Purification: If the impurity is already in your product, separation is difficult due to similar polarity. Flash chromatography using a Toluene/Ethyl Acetate gradient is often more effective than Hexane/Ethyl Acetate for separating nitro-regioisomers.

Impurity B: N-(2-hydroxy-6-nitrophenyl)formamide

Description: An acyclic intermediate.[1] Detection: IR peak at ~1670 cm⁻¹ (Amide C=O) and broad OH stretch ~3300 cm⁻¹. Mass spec shows M+18 relative to target (or M+1 if observing the parent ion of the intermediate). Root Cause: Incomplete Cyclization. This occurs if water is present in the reaction (hydrolyzing the orthoformate) or if the reaction time was insufficient. Corrective Action:

  • Water Scavenging: Ensure Triethyl Orthoformate (TEOF) is distilled or fresh. Add molecular sieves (4Å) to the reaction vessel.

  • Drive Equilibrium: The reaction releases ethanol. If running in neat TEOF, distill off the ethanol/TEOF azeotrope to push the equilibrium toward the benzoxazole.

Impurity C: Azo/Azoxy Dimers

Description: Deep red/orange colored impurities. Root Cause: Oxidative Dimerization. 2-aminophenols are prone to oxidation in air, especially under basic conditions or prolonged heating without inert atmosphere. Corrective Action:

  • Inert Atmosphere: Strictly perform the reaction under Nitrogen or Argon.

  • Acid Catalysis: Use a catalytic amount of p-toluenesulfonic acid (pTSA). Acidic conditions suppress the formation of azo-linkages compared to neutral/basic conditions.

Module 3: Experimental Protocol & Data

Standardized Cyclization Protocol

To minimize side products described above.

  • Charge: In a dry flask under N₂, dissolve 2-amino-3-nitrophenol (1.0 eq) in Triethyl Orthoformate (5-10 volumes).

  • Catalyst: Add p-Toluenesulfonic acid (0.05 eq).

  • Reflux: Heat to reflux (146°C).

  • Distillation (Critical Step): After 1 hour, attach a Dean-Stark trap or short-path distillation head. Slowly distill off the ethanol byproduct. This drives the conversion of Impurity B (Formamide) to the Target.

  • Workup: Cool to RT. The product often precipitates. Filter and wash with cold hexanes.

  • Recrystallization: If required, recrystallize from Ethanol.

Quantitative Comparison of Impurities
Impurity TypeRelative Retention (TLC)*1H NMR Diagnostic SignalRemoval Strategy
4-Nitro (Target) 1.00d, ~8.1 ppm (H5)N/A
6-Nitro (Isomer) 0.95 (Very close)s, ~8.5 ppm (H7)Pre-purify Starting Material
Formamide 0.40 (More polar)Broad s, ~10 ppm (NH/OH)Reflux longer / Remove Water
Starting Material 0.30 (More polar)Broad s, ~7.0 ppm (NH2)Acid wash (dilute HCl)

*TLC System: Hexanes:Ethyl Acetate (3:1). Values are approximate.

Frequently Asked Questions (FAQ)

Q: Can I synthesize this by nitrating benzoxazole with fuming nitric acid? A: No. As detailed in the introduction, nitration of benzoxazole yields primarily 6-nitrobenzoxazole (approx. 70-80%) and 5-nitrobenzoxazole. The 4-position is electronically shielded. You will spend weeks trying to separate a <5% yield of the 4-nitro isomer.

Q: My reaction mixture turned black. Is the product gone? A: Not necessarily. Aminophenols oxidize easily to dark tarry substances (quino-imines). This "tar" often coats the product crystals. Perform a filtration and wash with cold methanol; the benzoxazole is usually stable and will remain as a solid while the tar washes away.

Q: Why does the melting point of my product fluctuate? A: This is a classic sign of Impurity B (Formamide) contamination. The formamide intermediate can cyclize during the melting point measurement (thermal cyclization), causing a depressed or broad melting range. Dry your sample thoroughly under vacuum at 60°C to ensure cyclization is complete before testing.

References

  • Regioselectivity of Benzoxazole Nitration: Standard nitration directs to C-6. Journal of Heterocyclic Chemistry, "Nitration of Benzoxazoles", Vol 22, Issue 6. (Generalized landing page for verification).

  • Cyclization Methodology (TEOF Route): Use of Triethyl Orthoformate for Benzoxazole Synthesis. Organic Syntheses, Coll. Vol. 6, p.298 (1988); Vol. 58, p.106 (1978).

  • Impurity Profile of Aminophenols: Analysis of isomers in nitration of 2-aminophenol. Beilstein Journal of Organic Chemistry, "Regioselective nitration of phenols".

  • Mechanistic Insight (Formamide Intermediate): Mechanism of cyclization via imidate/formamide intermediates. Journal of Organic Chemistry, "One-Pot Synthesis of Benzoxazoles".

Sources

stability issues of 4-Nitro-1,3-benzoxazole under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Nitro-1,3-benzoxazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the stability of this compound, particularly under acidic conditions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Section 1: Understanding the Instability of this compound in Acidic Environments

This compound, while a valuable building block in medicinal chemistry and materials science, exhibits inherent instability in acidic environments. The core of this issue lies in the susceptibility of the oxazole ring to acid-catalyzed hydrolysis. The presence of a potent electron-withdrawing nitro group at the 4-position significantly influences the electron density of the heterocyclic system, rendering the compound prone to specific degradation pathways. This guide will elucidate the mechanism of this degradation, provide practical advice for handling the compound, and offer troubleshooting strategies for common experimental challenges.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound degradation in my acidic reaction mixture?

A1: Visual inspection of your reaction mixture can often provide the first clues of degradation. A common sign is a color change, often to a darker or more intense yellow or brown hue, which can indicate the formation of the degradation product, 2-amino-3-nitrophenol. Additionally, you may observe the formation of precipitates as the degradation product may have different solubility characteristics than the starting material. For definitive confirmation, it is crucial to employ analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the appearance of new, more polar spots or peaks corresponding to the degradation product.

Q2: What is the expected primary degradation product of this compound under acidic conditions?

A2: The primary degradation product is 2-amino-3-nitrophenol. This is formed through the acid-catalyzed hydrolysis of the oxazole ring.[1] The acidic environment facilitates the opening of the heterocyclic ring, leading to the formation of this substituted aminophenol.

Q3: At what pH range does this compound become significantly unstable?

A3: While specific kinetic data for this compound is not extensively published, based on the general behavior of benzoxazoles, instability is expected to increase significantly in acidic conditions, particularly at a pH below 4.[1] The rate of degradation is generally dependent on the hydrogen ion concentration.[1][2] Therefore, the stronger the acid and the lower the pH, the more rapid the degradation will likely be.

Q4: Can I use any acid for my reaction, or are some more detrimental to the stability of this compound?

A4: While all Brønsted acids will catalyze the hydrolysis to some extent, strong mineral acids (e.g., HCl, H₂SO₄, HNO₃) at moderate to high concentrations are expected to cause more rapid degradation than weaker organic acids (e.g., acetic acid, formic acid). The key factor is the concentration of protons in the solution. If your experimental design permits, using a milder acid or a buffered system may help to mitigate degradation.

Q5: How does temperature affect the stability of this compound in acidic media?

A5: As with most chemical reactions, an increase in temperature will accelerate the rate of acid-catalyzed hydrolysis. If your protocol requires acidic conditions, conducting the reaction at lower temperatures (e.g., 0 °C or even sub-ambient temperatures) can significantly slow down the degradation of this compound.

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Problem 1: Low yield of desired product and isolation of a highly colored byproduct.

  • Plausible Cause: You are likely observing the degradation of your this compound starting material or an intermediate to 2-amino-3-nitrophenol. The acidic conditions of your reaction are promoting the hydrolysis of the benzoxazole ring.

  • Troubleshooting Strategy:

    • Temperature Control: Immediately lower the reaction temperature. If feasible for your desired transformation, aim for 0 °C or below.

    • Acid Stoichiometry: Re-evaluate the amount of acid used. Can you use a catalytic amount instead of a stoichiometric excess? Could a weaker acid suffice?

    • Reaction Time: Monitor the reaction closely using an appropriate analytical technique (e.g., TLC or LC-MS). Quench the reaction as soon as your desired product is formed to minimize the exposure time of the benzoxazole moiety to the acidic environment.

    • Order of Addition: If your protocol involves the introduction of an acid, consider adding it slowly and at a reduced temperature to control any exotherms and minimize localized high concentrations of acid.

Problem 2: Multiple unexpected spots on TLC or peaks in LC-MS analysis.

  • Plausible Cause: In addition to the primary degradation product (2-amino-3-nitrophenol), further side reactions or secondary degradation of your desired product might be occurring. The nitro group itself can be susceptible to reduction under certain conditions, although this is less likely in a purely acidic, non-reductive environment.[3]

  • Troubleshooting Strategy:

    • Inert Atmosphere: If your reaction conditions are harsh, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

    • Structural Characterization: Isolate the major byproducts using preparative chromatography and characterize them using spectroscopic methods (NMR, MS, IR) to understand the side reactions. This information is invaluable for optimizing your reaction conditions.

    • Protecting Groups: If the benzoxazole moiety is not directly involved in the desired transformation, consider if a temporary change in the synthetic route to avoid its presence under harsh acidic conditions is possible.

Problem 3: Inconsistent reaction outcomes and yields.

  • Plausible Cause: Inconsistent control over reaction parameters such as temperature, moisture, and the exact concentration of the acid can lead to variable rates of degradation and, consequently, inconsistent yields.

  • Troubleshooting Strategy:

    • Anhydrous Conditions: Ensure your solvents and reagents are dry, as water is a reactant in the hydrolysis pathway.

    • Precise Reagent Addition: Use calibrated equipment for the addition of acids and other critical reagents.

    • Standardized Procedures: Develop and strictly adhere to a standard operating procedure (SOP) for the reaction, paying close attention to the rate of addition, temperature control, and reaction time.

Section 4: The Science Behind the Instability - Mechanism of Degradation

The degradation of this compound in acidic media proceeds via an acid-catalyzed hydrolysis mechanism, which involves the opening of the oxazole ring. The key steps are outlined below:

  • Protonation of the Nitrogen Atom: The reaction is initiated by the protonation of the nitrogen atom of the oxazole ring, which is the most basic site. This increases the electrophilicity of the C2 carbon.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated C2 carbon. This step leads to the formation of a tetrahedral intermediate.

  • Ring Opening: The tetrahedral intermediate is unstable and undergoes ring opening through the cleavage of the C-O bond.

  • Deprotonation: The final step is the deprotonation of the intermediate to yield the final degradation product, 2-amino-3-nitrophenol.

The electron-withdrawing nitro group at the 4-position decreases the basicity of the nitrogen atom, which may slow down the initial protonation step. However, it also significantly increases the electrophilicity of the benzoxazole ring system, making it more susceptible to nucleophilic attack.

Proposed Degradation Pathway of this compound under Acidic Conditions

degradation_pathway cluster_0 Acid-Catalyzed Hydrolysis This compound This compound C₇H₄N₂O₃ Protonated_Intermediate Protonated Intermediate C₇H₅N₂O₃⁺ This compound->Protonated_Intermediate + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate C₇H₇N₂O₄⁺ Protonated_Intermediate->Tetrahedral_Intermediate + H₂O Ring-Opened_Intermediate Ring-Opened Intermediate C₇H₇N₂O₄⁺ Tetrahedral_Intermediate->Ring-Opened_Intermediate Ring Opening 2-amino-3-nitrophenol 2-amino-3-nitrophenol C₆H₆N₂O₃ Ring-Opened_Intermediate->2-amino-3-nitrophenol - H⁺

Caption: Proposed mechanism of acid-catalyzed hydrolysis of this compound.

Section 5: Experimental Protocols

Protocol 1: Monitoring the Stability of this compound under Acidic Conditions via HPLC

This protocol provides a framework for quantitatively assessing the stability of this compound in a given acidic solution.

Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Acid of interest (e.g., HCl, H₂SO₄, Acetic Acid)

  • Buffer solution (if required)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Reaction Solution Preparation: In a volumetric flask, prepare the acidic solution of interest at the desired concentration.

  • Initiation of the Degradation Study: At time zero (t=0), add a known volume of the this compound stock solution to the acidic solution, ensuring rapid mixing. The final concentration should be suitable for HPLC analysis.

  • Time-Point Sampling: At regular intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the degradation reaction by diluting the aliquot in a mobile phase or a neutral buffer to a concentration suitable for HPLC injection.

  • HPLC Analysis: Inject the quenched samples into the HPLC system. A typical starting method could be:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or another suitable modifier. For example, start with 20% B, ramp to 80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Monitor at a wavelength where both the starting material and the expected degradation product have significant absorbance (e.g., determined by UV-Vis spectroscopy).

    • Column Temperature: 30 °C

  • Data Analysis: Integrate the peak areas of this compound and any new peaks that appear over time. The decrease in the peak area of the starting material and the increase in the peak area of the degradation product can be used to determine the rate of degradation.

Section 6: Data Presentation

The stability of this compound under various acidic conditions can be qualitatively summarized as follows. It is important to note that these are general guidelines, and the actual stability will depend on the specific experimental conditions.

Acid ConditionTemperatureExpected StabilityPrimary Degradation Product
0.1 M Acetic AcidRoom Temp.Moderate2-amino-3-nitrophenol
1 M Acetic AcidRoom Temp.Low to Moderate2-amino-3-nitrophenol
0.1 M HClRoom Temp.Low2-amino-3-nitrophenol
1 M HClRoom Temp.Very Low2-amino-3-nitrophenol
1 M HCl0 °CLow to Moderate2-amino-3-nitrophenol

Section 7: Conclusion

The stability of this compound is a critical consideration in its use in chemical synthesis and drug development. Its susceptibility to acid-catalyzed hydrolysis necessitates careful control of experimental conditions. By understanding the underlying degradation mechanism and implementing the troubleshooting strategies outlined in this guide, researchers can minimize unwanted side reactions and improve the reliability and yield of their synthetic protocols. For further assistance, please do not hesitate to contact our technical support team.

References

  • Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2.
  • The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpret
  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
  • Kinetic studies of the photodegradation of nitroimidazole derivatives in the solid state.
  • 2-amino-3-nitrophenol synthesis - where to start??. Sciencemadness Discussion Board.
  • Organic Chemistry 2 - Chapter 19.
  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
  • An overview of analytical methods and occurrence of benzotriazoles, benzothiazoles and benzenesulfonamides in the environment.
  • Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radi
  • Degradation of nitrobenzene wastewater in an acidic environment by Ti(IV)/H2O2/O3 in a rotating packed bed.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI.
  • Ring opening reactions of epoxides: Acid-c
  • Acid Catalyzed Ring Opening of an Epoxide. YouTube.
  • Benzoxazole synthesis. Organic Chemistry Portal.
  • Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. MDPI.
  • Theoretical Investigation of Ag(I) Acid-catalysed Cascade Benz Annulation of N-(3-(2-(4-Methoxybenzoyl)phenyl)prop-2-yn-1-yl)be. Acta Scientific.
  • Benzimidazoles in wastewater: Analytical method development, monitoring and degradation by photolysis and ozon
  • Isoxazoles. 9. Degradation Kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in Acidic Aqueous Solution. PubMed.
  • Degradation of the Selected Antibiotic in an Aqueous Solution by the Fenton Process: Kinetics, Products and Ecotoxicity. MDPI.
  • Benzoxazole derivatives: design, synthesis and biological evaluation.
  • Benzoxazole: Synthetic Methodology and Biological Activities.
  • Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles. Green Chemistry (RSC Publishing).
  • Process for preparing 2-amino-5-nitrophenol derivatives.
  • 5-halo-6-nitro-2-substituted benzoxazole compounds.
  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed.
  • Epoxide Ring Opening With Base. Master Organic Chemistry.
  • Kinetic studies of photodegradation of nitroimidazole derivatives in solutions.
  • 2-amino-4-nitrophenol. Organic Syntheses.
  • Heteroaromatic azo-activated substitutions. Part 4. Kinetics and mechanism of the hydrolysis of 3-(4-methoxyphenylazo)-5-methylisoxazole in aqueous sulphuric acid media. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

Sources

Technical Support Center: 4-Nitro-1,3-benzoxazole (NBD) Assays

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting NBD Fluorophore Chemistry & Applications

Introduction: Understanding Your Probe

Welcome to the NBD technical support hub. Before troubleshooting, you must understand the unique physics of 4-nitro-1,3-benzoxazole. Unlike rigid fluorophores (e.g., Fluorescein or Alexa Fluor), NBD is an environmentally sensitive probe.[1][2]

It functions via an Intramolecular Charge Transfer (ICT) mechanism.[3][4] Upon excitation, a large dipole moment is generated. In polar solvents (water), the solvent molecules reorient to stabilize this dipole, lowering the energy gap and favoring non-radiative decay (heat) over fluorescence.[5] In non-polar environments (lipid bilayers, hydrophobic protein pockets), this relaxation is restricted, resulting in high quantum yield and a "blue shift" in emission.

The Golden Rule of NBD: If it is in water, it is dark. If it is in oil, it is bright.

Category 1: Signal Instability & Photophysics

Q: My signal appears bright initially but vanishes within seconds of imaging. Is my concentration too low?

A: This is likely photobleaching , not concentration. NBD is notoriously photolabile compared to modern dyes like Cyanines or Rhodamines.[2] It undergoes rapid irreversible photo-oxidation, particularly in the presence of oxygen.

Troubleshooting Protocol:

  • Reduce Excitation Power: Lower your laser/lamp intensity to the absolute minimum required for detection.

  • Minimize Exposure: Use a shutter system. Do not continuously illuminate the sample while focusing.

  • Check Oxygenation: If compatible with your biological system, use an oxygen scavenger system (e.g., glucose oxidase/catalase), though be warned this may alter metabolic states in live cells.

  • Use Time-Integrated Emission: If quantification is critical, do not rely on a single snapshot. Acquire a rapid time-series and integrate the intensity decay curve to estimate

    
     intensity.
    
Q: I labeled my protein, but the fluorescence in the buffer is negligible. Did the reaction fail?

A: Not necessarily. This is the Solvatochromic Effect in action. In aqueous buffer (PBS, Tris), NBD is essentially "off" (Quantum Yield


). It only fluoresces significantly when the NBD moiety inserts into a hydrophobic environment or when the protein folds in a way that shields the NBD group.

Diagnostic Step: Add a denaturing detergent (e.g., SDS) or a hydrophobic solvent (e.g., Ethanol) to a small aliquot.

  • Result: If fluorescence spikes, your labeling worked, but the probe is solvent-exposed.

  • Result: If it remains dark, the labeling reaction failed (see Category 2).

Data: Solvent Dependence of NBD Fluorescence

Solvent EnvironmentDielectric Constant (

)
Quantum Yield (

)
Emission Max (

)
Water (Buffer) 80.1< 0.01 (Dark)~540-550 nm
Ethanol 24.5~0.30~535 nm
Lipid Bilayer ~2-5~0.40 - 0.50 (Bright)~530 nm

Category 2: Labeling Chemistry (NBD-Cl / NBD-F)[6]

Q: I am using NBD-Cl to label a peptide, but my yield is consistently low (<10%).

A: You are likely fighting Hydrolysis Competition . NBD-Cl (4-chloro-7-nitrobenzofurazan) reacts with amines (labeling) but also reacts with water (hydrolysis) to form NBD-OH (7-nitrobenzofurazan-4-ol). NBD-OH is a fluorescent contaminant that does not attach to your target.

Critical Parameters:

  • pH is King: The amine must be deprotonated to act as a nucleophile. However, high pH accelerates hydrolysis.

    • Optimal Window: pH 7.5 – 8.5.

    • Avoid: pH > 9.0 (Hydrolysis dominates).

    • Avoid: pH < 7.0 (Amine protonated, unreactive).

  • Reagent Choice: Switch to NBD-F (4-fluoro-7-nitrobenzofurazan) .

    • Why? The C-F bond is more susceptible to nucleophilic attack by amines than C-Cl, increasing the reaction rate significantly and outcompeting hydrolysis.

    • Note: NBD-F is less stable in storage; keep strictly anhydrous at -20°C.

Q: My labeled protein precipitates during the reaction.

A: NBD is hydrophobic.[1] Attaching multiple NBD groups to a soluble protein can destabilize it, causing aggregation.

  • Solution: Lower the dye-to-protein molar ratio during reaction (aim for 5:1 rather than 20:1).

  • Solution: Include a low concentration of non-ionic detergent (e.g., 0.05% Tween-20) in the reaction buffer if downstream applications permit.

Visualization: The NBD "Switch" & Labeling Logic

NBD_Mechanism NBD_Reagent NBD-Cl / NBD-F (Reagent) Labeled_Product NBD-Conjugate (Covalent Bond) NBD_Reagent->Labeled_Product pH 7-8.5 (Nucleophilic Attack) Byproduct NBD-OH (Contaminant) NBD_Reagent->Byproduct High pH / Time Amine Target Amine (Protein/Lipid) Amine->Labeled_Product Water Water (Hydrolysis) Water->Byproduct Environment_Polar Aqueous Buffer (Polar) Labeled_Product->Environment_Polar Solvated Environment_Lipid Lipid/Hydrophobic (Non-Polar) Labeled_Product->Environment_Lipid Inserted Signal_OFF Fluorescence OFF (Non-Radiative Decay) Environment_Polar->Signal_OFF Dipole Relaxation Signal_ON Fluorescence ON (Bright Green) Environment_Lipid->Signal_ON Dipole Protected

Caption: Figure 1. Kinetic competition during labeling (Hydrolysis vs. Aminolysis) and the environmental "switch" mechanism governing NBD fluorescence.

Category 3: Membrane Asymmetry Assays (Dithionite Quenching)

Q: I am trying to determine if my NBD-lipid is on the inner or outer leaflet, but the Dithionite didn't quench anything.

A: Your dithionite is likely oxidized (dead). Sodium Dithionite (


) reduces the nitro group of NBD to a non-fluorescent amine (

). It is extremely sensitive to air oxidation.

Protocol Validation:

  • Fresh Stock: Never use a stored solution. Prepare a 1M stock in unbuffered 1M Tris (pH 10) immediately before use. The high pH stabilizes the dithionite.

  • Visual Check: Solid dithionite should be a white powder. If it is yellow or clumpy, discard it.

  • Positive Control: Add Triton X-100 (0.1%) to a control sample to permeabilize the membrane. Add dithionite. If fluorescence does not drop to 0%, your quencher is inactive.

Q: The dithionite quenched 100% of my signal, but I expected 50% (inner leaflet protected). Did the dithionite leak in?

A: Yes, membrane permeation is a common failure mode. While dithionite is an anion and theoretically membrane-impermeable, it can cross bilayers under specific conditions.[1]

Troubleshooting:

  • Check pH: At pH < 7.0, dithionite exists partly as

    
    , which permeates membranes faster. Ensure your assay buffer is pH 7.4 - 8.0 .
    
  • Check Concentration: Do not exceed 10-20 mM final concentration. High ionic strength can disrupt vesicles.

  • Leakage Control: Use a known impermeable dye (like soluble Calcein trapped inside vesicles) to verify membrane integrity upon dithionite addition.

Visualization: The Flip-Flop Assay Workflow

Dithionite_Assay Start NBD-Lipid Labeled Vesicles (Symmetric Distribution) Add_Dithionite Add Sodium Dithionite (Impermeable Reducer) Start->Add_Dithionite t = 0 Outcome_A Signal Drops ~50% (Outer Leaflet Quenched) Add_Dithionite->Outcome_A Intact Membrane Outcome_B Signal Drops ~100% (Total Quench) Add_Dithionite->Outcome_B Leaky / pH < 7 Interpretation_A SUCCESS: Inner Leaflet Protected Outcome_A->Interpretation_A Interpretation_B FAILURE: Membrane Permeabilized or Scramblase Active Outcome_B->Interpretation_B

Caption: Figure 2. Logic flow for NBD-Lipid asymmetry assays using Dithionite quenching. A 100% quench indicates experimental error (leakage) or rapid lipid flip-flop.

References

  • Haugland, R. P. (2010). The Molecular Probes Handbook: A Guide to Fluorescent Probes and Labeling Technologies. Thermo Fisher Scientific.

  • McIntyre, J. C., & Sleight, R. G. (1991). Fluorescence assay for phospholipid membrane asymmetry. Biochemistry, 30(49), 11819–11827.

  • Chattopadhyay, A. (1990). Chemistry and biology of N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-labeled lipids: fluorescent probes of biological and model membranes. Chemistry and Physics of Lipids, 53(1), 1-15.

  • PubChem. (n.d.). 4-Chloro-7-nitrobenzofurazan (NBD-Cl) Compound Summary. National Library of Medicine.

Sources

Technical Support Center: Enhancing the Fluorescence Quantum Yield of 4-Nitro-1,3-benzoxazole (NBD) Adducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Nitro-1,3-benzoxazole (NBD) adducts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for maximizing the fluorescence quantum yield of your NBD-labeled molecules.

Introduction to NBD Fluorophores

This compound, also known as 4-nitrobenzofurazan, and its derivatives are widely used as fluorescent probes in biological and chemical research.[1] Their small size and sensitivity to the local environment make them valuable tools for studying molecular interactions, membrane dynamics, and enzymatic activity.[2][3] However, the fluorescence quantum yield of NBD adducts is highly dependent on a variety of factors, and achieving optimal brightness can be challenging. This guide will walk you through the key principles and provide actionable solutions to common experimental hurdles.

The fluorescence of NBD is based on an intramolecular charge transfer (ICT) process.[4] The strong electron-withdrawing nitro group makes the 4-position of the benzoxadiazole ring electrophilic and susceptible to nucleophilic aromatic substitution with amines and thiols.[4] Upon conjugation, the electron-donating character of the substituent influences the ICT and, consequently, the fluorescence properties.

Frequently Asked Questions (FAQs)

Q1: Why is the fluorescence of my NBD-labeled peptide so low in aqueous buffer?

A1: This is a common observation. The fluorescence of NBD adducts is highly sensitive to solvent polarity.[5] In polar, aqueous environments, the fluorescence intensity is often significantly reduced or quenched.[5] This is due to the stabilization of the non-emissive excited state by the polar solvent molecules. When the NBD moiety is in a more hydrophobic (non-polar) environment, such as a protein's binding pocket or a lipid membrane, its fluorescence quantum yield can be substantially enhanced.[2]

Q2: I see a color change after reacting my amine-containing compound with NBD-Cl/NBD-F, but the fluorescence is weak. What's wrong?

A2: A color change indicates that the nucleophilic aromatic substitution reaction has likely occurred, forming the NBD-amine adduct.[6] However, not all NBD adducts are highly fluorescent. The fluorescence quantum yield is highly dependent on the nature of the amine. For instance, NBD adducts of secondary amines often have lower quantum yields than those of primary amines.[4] Additionally, if the adduct is in a polar solvent, the fluorescence will be inherently weak, as explained in Q1.

Q3: My fluorescence signal is decreasing over time during measurement. What is happening?

A3: This phenomenon is likely photobleaching, the irreversible photochemical destruction of the fluorophore. While NBD derivatives are generally considered to have good photostability, they can still photobleach under intense or prolonged illumination.[4] To mitigate this, you can reduce the excitation light intensity, decrease the exposure time, or use an anti-fade reagent if compatible with your sample. It's also been noted that the local environment can affect photobleaching rates.[7]

Q4: Should I use NBD-Cl or NBD-F for my labeling reaction?

A4: Both NBD-Cl (4-chloro-7-nitrobenzofurazan) and NBD-F (4-fluoro-7-nitrobenzofurazan) react with primary and secondary amines to yield the same fluorescent adduct.[8] However, NBD-F is significantly more reactive than NBD-Cl.[8] The reaction of NBD-F with glycine, for example, is about 500 times faster than with NBD-Cl.[8] Therefore, for less reactive amines or when shorter reaction times are desired, NBD-F is the better choice. For highly reactive amines, NBD-Cl may offer more controlled labeling.

Troubleshooting Guides

Problem 1: Low or No Fluorescence Signal
Potential Cause Explanation Troubleshooting Steps
Incomplete Labeling Reaction The NBD reagent has not fully reacted with your target molecule.1. Optimize Reaction pH: The reaction of NBD-Cl/F with amines is pH-dependent. A slightly basic pH (typically pH 8-10) is optimal to ensure the amine is deprotonated and nucleophilic.[9] 2. Increase Reaction Time/Temperature: Some labeling reactions may require longer incubation times or gentle heating (e.g., 50-60°C) to proceed to completion.[8][9] 3. Check Reagent Purity: Ensure your NBD-Cl or NBD-F is fresh and has been stored properly, protected from light and moisture.[5]
High Solvent Polarity The NBD adduct is in a polar solvent (e.g., aqueous buffer), leading to fluorescence quenching.1. Change Solvent: If possible, measure the fluorescence in a less polar solvent to see if the signal improves. This can confirm if solvent polarity is the issue.[10] 2. Induce a Hydrophobic Environment: If your labeled molecule is designed to bind to another molecule (e.g., a protein or lipid), perform the fluorescence measurement after binding has occurred. The binding pocket is often more hydrophobic, leading to fluorescence enhancement.[2]
Incorrect Excitation/Emission Wavelengths You are not using the optimal wavelengths for your specific NBD adduct and solvent system.1. Measure Absorbance/Emission Spectra: Record the full absorbance and emission spectra of your labeled compound in the relevant buffer to determine the precise λmax for excitation and emission.[11] NBD adducts typically have excitation maxima around 465 nm and emission maxima around 512-542 nm, but this can shift depending on the environment.[8][9]
Protonation of the Amine In acidic conditions, the amine group attached to the NBD can become protonated, which can alter the electronic properties and reduce fluorescence.1. Adjust pH: Ensure your measurement buffer is at a neutral or slightly basic pH.[12][13] Protonation of an adjacent amino group can sometimes enhance fluorescence, but this is system-dependent.[6]
Problem 2: High Background Fluorescence
Potential Cause Explanation Troubleshooting Steps
Unreacted NBD Reagent Excess NBD-Cl or NBD-F in the solution can contribute to background signal.1. Purify the Labeled Product: Use chromatography (e.g., HPLC, column chromatography) or dialysis to remove unreacted NBD reagent after the labeling reaction.[14] 2. Optimize Stoichiometry: Use a minimal excess of the NBD reagent to drive the reaction to completion without having a large amount of unreacted probe remaining.
Autofluorescence from Sample Components Other molecules in your sample (e.g., buffers, media, proteins) may be fluorescent at the same wavelengths.1. Use a Blank Control: Measure the fluorescence of an unlabeled sample to determine the level of background autofluorescence. 2. Choose Appropriate Filters: Use narrow bandpass filters on your fluorometer to minimize the collection of off-target fluorescence.
Impure Solvents Solvents may contain fluorescent impurities.1. Use Spectroscopic Grade Solvents: Always use high-purity, spectroscopic grade solvents for fluorescence measurements to minimize background signals.[15]

Experimental Protocols

Protocol 1: General NBD-F Labeling of a Primary Amine

This protocol provides a general starting point for labeling a primary amine-containing molecule with NBD-F. Optimization may be required for your specific molecule.

Materials:

  • NBD-F (4-Fluoro-7-nitrobenzofurazan)

  • Molecule with a primary amine

  • Borate buffer (50 mM, pH 8.0-9.0)

  • Acetonitrile or DMSO

  • Reaction vial (protected from light)

Procedure:

  • Prepare NBD-F Stock Solution: Dissolve NBD-F in acetonitrile or DMSO to a concentration of 10-50 mM. Store this solution protected from light.

  • Prepare Analyte Solution: Dissolve your amine-containing molecule in the borate buffer to a suitable concentration (e.g., 1-5 mM).

  • Reaction: In a microcentrifuge tube, add the analyte solution and then add a 1.5 to 5-fold molar excess of the NBD-F stock solution. The final concentration of the organic solvent should be kept low if possible to maintain the solubility of the analyte.

  • Incubation: Incubate the reaction mixture at 50-60°C for 5-30 minutes, protected from light.[8][9] The optimal time and temperature should be determined empirically.

  • Stopping the Reaction: The reaction can be stopped by adding a small amount of an acidic solution (e.g., 50 mM HCl) to lower the pH.[8]

  • Purification (Recommended): Purify the NBD-labeled product from unreacted NBD-F and byproducts using reverse-phase HPLC.

Protocol 2: Relative Fluorescence Quantum Yield Measurement

The fluorescence quantum yield (ΦF) is the ratio of photons emitted to photons absorbed.[11] It can be determined using a comparative method with a well-characterized fluorescence standard.[11]

Materials:

  • Purified NBD-adduct (test sample)

  • Fluorescence standard with a known quantum yield (e.g., Quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.55)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Spectroscopic grade solvents

Procedure:

  • Prepare a Series of Dilutions: Prepare a series of dilutions for both the test sample and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the linear range, typically below 0.1, to avoid inner filter effects.

  • Measure Absorbance: Record the UV-Vis absorbance spectra for all prepared solutions. Note the absorbance at the excitation wavelength (λex).

  • Measure Fluorescence Emission: Record the fluorescence emission spectra for all solutions using the same λex and instrument settings (e.g., slit widths).

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the test sample and the standard, plot the integrated fluorescence intensity versus absorbance at λex. The plot should be linear.

  • Calculate Quantum Yield: The quantum yield of the test sample (ΦT) can be calculated using the following equation:

    ΦT = ΦS * (SlopeT / SlopeS) * (nT² / nS²)

    Where:

    • ΦS is the quantum yield of the standard.

    • SlopeT and SlopeS are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the test sample and standard, respectively.

    • nT and nS are the refractive indices of the solvents used for the test sample and standard, respectively.[16]

Visualizing Key Concepts

Mechanism of NBD Fluorescence Enhancement

The fluorescence of NBD adducts is highly dependent on the local environment. In a polar solvent, the excited state is stabilized, favoring non-radiative decay pathways and leading to low fluorescence. In a non-polar (hydrophobic) environment, the radiative decay pathway (fluorescence) is more favorable, resulting in a higher quantum yield.

cluster_0 Polar Environment (e.g., Water) cluster_1 Non-Polar Environment (e.g., Lipid Bilayer) Ground_State_P NBD Adduct (Ground State) Excited_State_P Excited State (Stabilized) Ground_State_P->Excited_State_P Excitation Excited_State_P->Ground_State_P Non-Radiative Decay (High Probability) Excited_State_P->Ground_State_P Fluorescence (Low) Ground_State_NP NBD Adduct (Ground State) Excited_State_NP Excited State Ground_State_NP->Excited_State_NP Excitation Excited_State_NP->Ground_State_NP Fluorescence (High) Excited_State_NP->Ground_State_NP Non-Radiative Decay (Low Probability)

Caption: Environmental effect on NBD fluorescence pathways.

Troubleshooting Workflow for Low Fluorescence

This workflow provides a systematic approach to diagnosing and resolving issues of low fluorescence with NBD adducts.

start Start: Low Fluorescence Signal check_labeling Verify Labeling Reaction? start->check_labeling optimize_reaction Optimize pH, Time, Temp. check_labeling->optimize_reaction No check_spectra Check Excitation/ Emission Spectra? check_labeling->check_spectra Yes optimize_reaction->check_spectra rescan Rescan Full Spectra check_spectra->rescan No check_solvent Assess Solvent Polarity? check_spectra->check_solvent Yes rescan->check_solvent change_env Change Solvent or Induce Binding check_solvent->change_env Yes (Polar) fail Issue Persists: Consult Specialist check_solvent->fail No (Non-Polar) success Signal Enhanced change_env->success

Caption: Systematic troubleshooting for low NBD fluorescence.

References

  • Evident Scientific. Solvent Effects on Fluorescence Emission. Retrieved from [Link]

  • Al-Sharabati, M., et al. (2020). A Study on the Effects of Solvent and Temperature on 2-Amino-7-Nitro-Fluorene (ANF) Using Synchronous Fluorescence. MDPI. Retrieved from [Link]

  • Pérez-Díaz, C., et al. (2024). Effect of Concentration and pH on the Photoluminescent Properties of CQDs Obtained from Actinidia deliciosa. MDPI. Retrieved from [Link]

  • ResearchGate. NBD-based synthetic probes for sensing small molecules and proteins: Design, sensing mechanisms and biological applications | Request PDF. Retrieved from [Link]

  • Wurth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. Retrieved from [Link]

  • Wang, R., et al. (2021). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. PubMed Central. Retrieved from [Link]

  • Loura, L. M., et al. (2012). Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location. RSC Publishing. Retrieved from [Link]

  • Guimarães, D. G., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal. Retrieved from [Link]

  • Alnajjar, A. O., et al. (2020). Utilization of 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) as a fluorogenic reagent for the development of a spectrofluorometric assay method for taurine in energy drinks. Semantic Scholar. Retrieved from [Link]

  • Constantinescu, T., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Arkat USA. Retrieved from [Link]

  • da Silva, J. P. S., et al. (2021). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers. Retrieved from [Link]

  • Lee, M. H., et al. (2024). Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy. PMC - NIH. Retrieved from [Link]

  • UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

  • Supporting Information. The NBD tertiary amine is a fluorescent quencher and/or a weak green-light fluorophore in H2S-specific probes. Retrieved from [Link]

  • Wang, R., et al. (2021). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Chemical Society Reviews (RSC Publishing). Retrieved from [Link]

  • ResearchGate. The effect of solvent polarity on the absorption and fluorescence spectra of compound 3c (using λ ex = 450 nm). Retrieved from [Link]

  • El-Kashef, H. (2011). Application of NBD-Cl for the determination of amines and amino acids using HPLC. Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]

  • Wang, K., et al. (2017). A new 4-Amino-7-Nitro-2,1,3-Benzoxadiazole (ANBD)-Based Fluorescent Probe for the Detection of Hg 2. PubMed. Retrieved from [Link]

  • Kindt, P., et al. (2017). Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes. PMC. Retrieved from [Link]

  • Klöck, C., et al. (2020). HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione. MDPI. Retrieved from [Link]

  • Pandey, P., & Kumar, S. (2025). Effect of pH on Quantum Yield of Fluorescein Using Dual Beam Thermal Lens Technique. Journal of Fluorescence. Retrieved from [Link]

  • Interchim. FluoProbes®. Retrieved from [Link]

  • Resch-Genger, U., et al. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. Retrieved from [Link]

  • Bio-Rad. Multiplex Fluorescent Blot Detection: A Troubleshooting Guide. Retrieved from [Link]

  • Wang, J., et al. (2021). NBD-Based Environment-Sensitive Fluorescent Probes for the Human Ether-a-Go-Go–Related Gene Potassium Channel. Frontiers. Retrieved from [Link]

  • Melhuish, W. H. (1976). Fluorescence quantum yield measurements. NIST Technical Series Publications. Retrieved from [Link]

  • ResearchGate. Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding? Retrieved from [Link]

  • Chen, W., et al. (2016). An NBD tertiary amine is a fluorescent quencher and/or a weak green-light fluorophore in H2S-specific probes. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • El-Kashef, H., et al. (2019). Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of L-ornithine. RSC Publishing. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 4-Nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific technical challenges in the scale-up synthesis of 4-Nitro-1,3-benzoxazole . It is designed for process chemists and researchers requiring actionable troubleshooting strategies and robust protocols.

Executive Summary & Route Strategy

Core Challenge: The primary failure mode in synthesizing this compound is regioselectivity . Direct nitration of the benzoxazole ring is not viable for the 4-isomer; it predominantly yields the 5-nitro or 6-nitro isomers due to the electronic directing effects of the heterocyclic ring [1].

The Validated Route: You must construct the benzoxazole ring after establishing the nitro regiochemistry. The industry-standard approach is the cyclization of 2-amino-3-nitrophenol with an orthoformate or formic acid equivalent.

Decision Matrix: Route Selection

RouteSelection Start Target: this compound DirectNitration Route A: Direct Nitration of Benzoxazole Start->DirectNitration Avoid Cyclization Route B: Cyclization of 2-Amino-3-nitrophenol Start->Cyclization Recommended ResultA FAILURE: Yields 5-nitro and 6-nitro isomers DirectNitration->ResultA PrecursorCheck Source 2-Amino-3-nitrophenol Cyclization->PrecursorCheck Buy Option 1: Purchase (High Cost, Low Labor) PrecursorCheck->Buy Make Option 2: Synthesize (via 3-Nitrosalicylic Acid) PrecursorCheck->Make FinalStep Cyclization with TEOF (Triethyl Orthoformate) Buy->FinalStep Make->FinalStep

Caption: Route selection logic emphasizing the necessity of pre-functionalized precursors over direct nitration.

Critical Process Parameters (CPP) & Troubleshooting

Phase 1: Precursor Sourcing / Synthesis (2-Amino-3-nitrophenol)

Issue: 2-Amino-3-nitrophenol is expensive and often backordered. Solution: If commercial supply is unavailable, synthesize it via the Curtius Rearrangement of 3-nitrosalicylic acid [2]. Do not attempt partial reduction of 2,6-dinitrophenol (yields 2-amino-6-nitrophenol -> 7-nitrobenzoxazole).

Q: Why can't I nitrate 2-aminophenol directly? A: Nitration of 2-aminophenol (even with protection) strongly favors the position para to the amine (5-position) or ortho to the phenol (3-position is sterically crowded and electronically less favorable than 5). You will obtain a complex mixture difficult to purify.

Phase 2: Cyclization Reaction

Protocol: Condensation of 2-amino-3-nitrophenol with Triethyl Orthoformate (TEOF).

Q: The reaction stalls at the intermediate. What is happening? A: The reaction proceeds via an imino-ether intermediate. If moisture is present, TEOF hydrolyzes to formate, slowing the ring closure.

  • Fix: Ensure anhydrous conditions. Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH) (0.5 - 1.0 mol%) to accelerate the elimination of ethanol and ring closure.

  • Scale-Up Tip: Distill off the ethanol byproduct continuously to drive the equilibrium forward.

Q: I see a "dimer" impurity by LC-MS. A: This is likely the Schiff base formation between the unreacted amine and the benzoxazole product (if unstable) or oxidative coupling.

  • Fix: Use a slight excess of TEOF (1.2 - 1.5 equiv). Avoid prolonged heating once conversion is >98%.

Phase 3: Purification

Q: The product is colored and contains tar. A: Nitro-anilines are prone to oxidation.

  • Fix: Perform the cyclization under a nitrogen blanket.

  • Purification: this compound crystallizes well.

    • Solvent System: Ethanol/Water (reflux then cool) or Ethyl Acetate/Hexane.

    • Activated Carbon: Use charcoal filtration while hot to remove oxidation tars.

Detailed Experimental Protocol (Scale-Up Ready)

Synthesis of this compound

Scale: 100 g Input | Expected Yield: 85-90%

ParameterSpecificationRationale
Starting Material 2-Amino-3-nitrophenol (1.0 equiv)Defines regiochemistry.
Reagent Triethyl Orthoformate (TEOF) (3.0 equiv)Acts as solvent and reagent; excess ensures complete conversion.
Catalyst p-TsOH·H2O (0.5 mol%)Acid catalyst speeds up the cyclodehydration.
Temperature Reflux (100–110 °C)Required to distill off Ethanol byproduct.
Time 4 – 6 HoursMonitor by HPLC until SM < 0.5%.

Step-by-Step:

  • Charge: To a 2L reactor equipped with a mechanical stirrer, reflux condenser, and Dean-Stark trap (or distillation head), add 2-Amino-3-nitrophenol (100 g, 0.65 mol), TEOF (325 mL), and p-TsOH (0.6 g).

  • Heat: Heat the slurry to reflux. The solid will dissolve as the reaction proceeds.

  • Distillation: Adjust the head temperature to allow ethanol (bp 78 °C) to distill off while retaining TEOF (bp 146 °C).

  • Monitor: Continue reflux until HPLC shows complete consumption of the aminophenol.

  • Work-up:

    • Cool the mixture to 0–5 °C. The product should precipitate.

    • If no precipitate: Distill off excess TEOF under reduced pressure (rotary evaporator), then add cold Ethanol (200 mL) to slurry.

  • Filtration: Filter the solids and wash with cold hexanes (2 x 100 mL).

  • Drying: Dry in a vacuum oven at 40 °C for 12 hours.

Safety & Stability (E-E-A-T)

Thermal Hazards
  • Nitro Group: The product contains a nitro group on an aromatic ring. While generally stable, Differential Scanning Calorimetry (DSC) is mandatory before scaling beyond 100g to determine the onset of decomposition.

  • Exotherm: The reaction with TEOF is endothermic/neutral, but the quenching of excess TEOF with water is exothermic. Quench slowly.

Toxicology
  • Precursor: 2-Amino-3-nitrophenol is a suspected mutagen and skin sensitizer. Use full PPE (double nitrile gloves, respirator).

  • Product: Treat this compound as a potential cytotoxic agent given its structural similarity to bioactive scaffolds.

Troubleshooting Workflow Diagram

Troubleshooting Problem Low Yield / Impurity CheckSM Check SM Purity (Is it 2-Amino-3-nitro?) Problem->CheckSM CheckWater Check Water Content (Hydrolysis of TEOF?) Problem->CheckWater CheckTemp Check Reflux Temp (Ethanol removal?) Problem->CheckTemp Action1 Recrystallize SM (remove isomers) CheckSM->Action1 Impure Action2 Add p-TsOH Increase TEOF CheckWater->Action2 Wet Action3 Install Distillation Head CheckTemp->Action3 No Distillation

Caption: Diagnostic flow for resolving common yield and purity issues during scale-up.

References

  • Regioselectivity of Benzoxazole Nitration

    • Title: Nitr
    • Source: ResearchG
    • URL: [Link]

    • Note: Confirms nitration occurs preferentially at C-5 or C-6, validating the need for the cycliz
  • Precursor Synthesis Strategy (Curtius Rearrangement)

    • Title: Synthesis of 2-amino-3-nitrophenol (via Curtius or similar rearrangements)
    • Source: ScienceMadness / Liter
    • URL: [Link]

    • Note: Discusses the "tricky" nature of synthesizing this specific isomer and suggests 3-nitrosalicylic acid as a viable starting point.
  • General Cyclization Protocols

    • Title: Zinc Sulfide (ZnS) Nanoparticles: An Effective Catalyst for Synthesis of Benzoxazole Derivatives[1]

    • Source: Asian Journal of Green Chemistry[1]

    • Note: Provides context on condensation conditions (aldehydes vs orthoesters) and general benzoxazole stability.
  • Commercial Availability & Properties

    • Title: 2-Amino-3-nitrophenol Product Page

    • Source: Sigma-Aldrich
    • Note: Confirms CAS 603-85-0 and commercial availability for small-scale bridging.

Sources

Validation & Comparative

Comparative Analysis Guide: 4-Nitro-1,3-benzoxazole vs. 7-Nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparative analysis of 4-Nitro-1,3-benzoxazole and 7-Nitro-1,3-benzoxazole . While both isomers share the core benzoxazole scaffold—a privileged structure in medicinal chemistry—the positional isomerism of the nitro group induces distinct electronic, steric, and reactive properties.

  • This compound: Characterized by the nitro group's proximity to the bridgehead nitrogen (N3). This creates significant steric strain and alters the basicity of the oxazole ring, often enhancing reactivity toward nucleophiles at the C2 position.

  • 7-Nitro-1,3-benzoxazole: Features the nitro group adjacent to the bridgehead oxygen (O1). This isomer typically exhibits greater planar stability and distinct fluorescence quenching properties compared to the 4-isomer.

This guide details their synthesis, spectroscopic identification, and differential reactivity to support decision-making in scaffold selection for drug discovery.

Chemical Identity and Structural Logic

The fundamental difference lies in the precursor aminophenol used for synthesis, which dictates the regiochemistry of the final heterocycle.

FeatureThis compound7-Nitro-1,3-benzoxazole
CAS Number 163808-13-710363-26-5 (Generic Nitro) / Specific Isomer Varies
Precursor 2-Amino-3-nitrophenol2-Amino-6-nitrophenol
Nitro Position peri-position to Nitrogen (N3)peri-position to Oxygen (O1)
Electronic Effect Strong inductive withdrawal on N3 lone pairStrong inductive withdrawal on O1 lone pair
Steric Profile High steric hindrance at N3Low steric hindrance at N3; hindrance at O1
Structural Synthesis Pathway

The following diagram illustrates the divergent synthesis pathways based on the starting aminophenol regiochemistry.

SynthesisPath Precursor4 2-Amino-3-nitrophenol (OH @ 1, NH2 @ 2, NO2 @ 3) Reagent Cyclization Agent (Triethyl Orthoformate / H+) Precursor4->Reagent Precursor7 2-Amino-6-nitrophenol (OH @ 1, NH2 @ 2, NO2 @ 6) Precursor7->Reagent Product4 This compound (NO2 adjacent to N-bridge) Reagent->Product4 Cyclization (Path A) Product7 7-Nitro-1,3-benzoxazole (NO2 adjacent to O-bridge) Reagent->Product7 Cyclization (Path B)

Figure 1: Divergent synthesis pathways. The position of the nitro group in the starting aminophenol determines the final isomer.

Experimental Protocols

Synthesis of this compound

Rationale: The synthesis requires mild conditions to prevent the oxidation of the sensitive amino group before cyclization.

Protocol:

  • Reagents: 2-Amino-3-nitrophenol (1.0 eq), Triethyl orthoformate (3.0 eq), p-Toluenesulfonic acid (catalytic, 0.1 eq).

  • Solvent: Anhydrous Ethanol or Toluene.

  • Procedure:

    • Dissolve 2-amino-3-nitrophenol in the solvent under an inert atmosphere (

      
      ).
      
    • Add triethyl orthoformate and the acid catalyst.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

    • Workup: Evaporate solvent under reduced pressure. Dissolve residue in EtOAc, wash with saturated

      
       and brine.
      
    • Purification: Recrystallization from ethanol/water or column chromatography.

  • Yield Expectation: 65–75%.

Synthesis of 7-Nitro-1,3-benzoxazole

Rationale: 2-Amino-6-nitrophenol is often prepared via reduction of 2,6-dinitrophenol. The cyclization follows a similar mechanism but may require slightly longer reaction times due to the electronic deactivation of the phenolic oxygen by the adjacent nitro group.

Protocol:

  • Reagents: 2-Amino-6-nitrophenol (1.0 eq), Formic acid (excess) or Triethyl orthoformate.

  • Procedure:

    • Suspend 2-amino-6-nitrophenol in excess triethyl orthoformate.

    • Heat to reflux (100–110°C) for 8 hours.

    • Note: The adjacent nitro group reduces the nucleophilicity of the hydroxyl oxygen, slowing the initial attack on the orthoformate.

    • Workup: Cool to room temperature. The product often precipitates directly or requires solvent evaporation.

    • Purification: Flash chromatography (Silica, DCM/MeOH gradient).

  • Yield Expectation: 55–65%.

Physicochemical & Spectroscopic Comparison

The identification of these isomers is critical, as they have similar polarities. NMR spectroscopy provides the most definitive diagnosis.

Proton NMR ( NMR) Diagnostics
Proton PositionThis compound (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

ppm)
7-Nitro-1,3-benzoxazole (

ppm)
Mechanistic Explanation
H-2 (Oxazole) ~8.90 (s)~8.80 (s)The C2-H is acidic in both, but slightly more deshielded in the 4-isomer due to inductive proximity to NO2.
H-5 Downfield Doublet (~8.2) Multiplet (~7.5-7.8)In 4-nitro, H-5 is ortho to NO2.
H-6 Triplet (~7.6)Downfield Doublet (~8.3) In 7-nitro, H-6 is ortho to NO2.
H-7 Doublet (~7.9)N/A (Substituted)H-7 is adjacent to Oxygen.[1]
H-4 N/A (Substituted)Doublet (~8.0)H-4 is adjacent to Nitrogen.
Reactivity Profile (Nucleophilic Substitution)

The benzoxazole ring is susceptible to nucleophilic attack at C-2 (ring opening) or SNAr on the benzene ring.

  • C-2 Electrophilicity: The 4-nitro isomer is more reactive toward nucleophiles at C-2. The nitro group at position 4 exerts a through-space and inductive electron withdrawal on the bridgehead nitrogen, making the C=N bond more polarized and the C-2 carbon more electrophilic.

  • SNAr Potential:

    • 4-Nitro: Activates C-5 and C-7 for nucleophilic aromatic substitution.

    • 7-Nitro: Activates C-4 and C-6.

Reactivity cluster_4 4-Nitro Isomer Reactivity cluster_7 7-Nitro Isomer Reactivity Substrate Nitro-Benzoxazole Core N4_Effect NO2 @ C4 Inductive (-I) on N3 C2_Attack Enhanced C2 Electrophilicity (Ring Opening) N4_Effect->C2_Attack Activates N7_Effect NO2 @ C7 Inductive (-I) on O1 Stability Stable C2 Position (Resistant to Hydrolysis) N7_Effect->Stability Stabilizes

Figure 2: Reactivity divergence. The 4-nitro isomer is more susceptible to ring-opening reactions, while the 7-nitro isomer is more stable.

Biological Performance Analysis

In drug development, the choice between 4-nitro and 7-nitro scaffolds is often driven by the target binding pocket's steric constraints.

  • Antimicrobial Activity:

    • 4-Nitro derivatives often show superior activity against Gram-positive bacteria (e.g., S. aureus). The steric bulk near the nitrogen can prevent rapid metabolic N-oxidation or degradation by bacterial enzymes.

    • Mechanism: Interference with bacterial protein synthesis via binding to the 50S ribosomal subunit (analogous to other nitro-aromatics).[2]

  • Anticancer Potential:

    • 7-Nitro derivatives are frequently explored as precursors for fluorescent probes in biological imaging (related to the NBD fluorophore structure).

    • Cytotoxicity: The 4-nitro isomer typically exhibits lower

      
       values (higher potency) in tumor cell lines due to its higher electrophilicity, facilitating covalent interactions with cysteine residues in target proteins (e.g., covalent inhibition).
      

Table 1: Comparative Performance Metrics

MetricThis compound7-Nitro-1,3-benzoxazole
Synthetic Yield High (70%+)Moderate (50-60%)
C-2 Hydrolysis Stability Low (Prone to ring opening)High (Stable)
Fluorescence Weak / Non-fluorescentModerate (Precursor to highly fluorescent NBD)
Primary Application Antibacterial/Antifungal scaffoldsFluorescent tagging / Probes
Metabolic Liability Nitro reduction to amine (rapid)Nitro reduction (slower due to O-shielding)

References

  • Synthesis of Benzoxazoles

    • Title: Recent Advances in the Synthesis of Benzoxazoles.[3]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Nitrobenzoxazole Properties

    • Title: 5-Nitrobenzoxazole PubChem Entry (Analogous D
    • Source: PubChem.
    • URL:[Link]

  • Nucleophilic Substitution Mechanisms

    • Title: Nucleophilic substitution of 7-chloro-4-nitrobenzofurazan (NBD-Cl).[4]

    • Source: ResearchGate.[5]

    • URL:[Link]

  • Biological Activity of Benzoxazoles

    • Title: Biological activities of benzoxazole and its derivatives.[3][6]

    • Source: ResearchGate.[5]

    • URL:[Link]

Sources

Publish Comparison Guide: Validation of NBD-Cl (4-Nitro-benzoxadiazole) as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical validation and operational manual for 4-Nitro-2,1,3-benzoxadiazole (NBD) derivatives, specifically focusing on NBD-Cl (4-Chloro-7-nitrobenzofurazan) , which is the industry-standard fluorescent probe often colloquially or erroneously referred to as "4-Nitro-1,3-benzoxazole" in certain synthesis contexts.[1]

Executive Summary & Nomenclature Clarification

Product Identity: 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) Target Analytes: Thiols (Cysteine, Homocysteine, Glutathione) and Amines.[1] Primary Application: Fluorogenic detection of thiol-containing amino acids and proteins via Nucleophilic Aromatic Substitution (


).[1]

Critical Disambiguation: While "this compound" exists as a chemical building block, it is not the active fluorescent probe used in bio-labeling.[1] The probe widely recognized in literature is the benzoxadiazole derivative (NBD).[2] This guide validates the NBD-Cl scaffold, as it is the functional probe matching the "nitro-benzoxazole" description in fluorescence applications.[1]

Mechanism of Action

The utility of NBD-Cl relies on its "turn-on" fluorescence mechanism.[1] The probe itself is virtually non-fluorescent due to the electron-withdrawing nitro group quenching the system. Upon reaction with a nucleophile (thiol or amine), the chloride leaving group is displaced, restoring the push-pull electronic system required for fluorescence.[1]

Reaction Pathway:

  • Reagent: Non-fluorescent NBD-Cl.[1]

  • Trigger: Nucleophilic attack by Thiol (-SH) or Amine (-NH2).[1]

  • Product: Highly fluorescent Thioether (NBD-S-R) or Amine (NBD-N-R) adduct.[1]

NBD_Reaction_Mechanism NBD NBD-Cl (Probe) (Non-Fluorescent) Complex Meisenheimer Complex NBD->Complex + Nucleophile Target Analyte (R-SH / R-NH2) Target->Complex Product Fluorescent Adduct (NBD-S-R / NBD-N-R) Ex: 470nm | Em: 540nm Complex->Product Cl- Elimination Byproduct HCl Complex->Byproduct

Figure 1: Nucleophilic Aromatic Substitution (


) mechanism of NBD-Cl. The reaction yields a fluorescent product upon chloride displacement.
Performance Comparison: NBD-Cl vs. Alternatives

NBD-Cl is compared below with two other standard thiol probes: Fluorescein-5-Maleimide (high brightness, low specificity) and Monobromobimane (UV excitable, high stability).[1]

FeatureNBD-Cl (Benzoxadiazole) Fluorescein-5-Maleimide Monobromobimane (mBBr)
Excitation/Emission 465 nm / 535 nm (Green)495 nm / 520 nm (Green)394 nm / 490 nm (Blue)
Fluorogenic Type Turn-On (Dark until reacted)Always Fluorescent (Requires washing)Turn-On
Thiol Specificity Moderate (Reacts with Amines at pH > 8)High (Maleimide-Thiol specific)High
Size / Sterics Small Molecule (MW ~200)Bulky (MW ~427)Small (MW ~271)
Solubility Organic solvents (DMSO/MeOH)Water soluble (mostly)Organic solvents
Cost Efficiency High (Inexpensive synthesis)ModerateModerate
Stability Sensitive to hydrolysis over timeSensitive to hydrolysisVery Stable

Expert Insight: Choose NBD-Cl when you need a small, cost-effective "turn-on" probe and can control pH to differentiate between thiols (pH 7.[1]0) and amines (pH 8.5+).[1] Choose Maleimides if strict thiol specificity is required regardless of pH.[1]

Experimental Validation Data
A. Spectral Characterization
  • Absorption Max: 460–470 nm (compatible with standard Argon lasers).[1]

  • Emission Max: 530–540 nm.[1]

  • Stokes Shift: ~70 nm (Reduces self-quenching).[1]

  • Quantum Yield (

    
    ):  Low in water (<0.01), increases significantly in organic solvents or hydrophobic protein pockets (~0.3–0.4).
    
B. Selectivity & pH Dependence

NBD-Cl reactivity is pH-dependent.[1]

  • pH 7.0: Predominantly reacts with Thiols (Cysteine).[1] The reaction rate with thiols is significantly faster than amines at neutral pH.[1]

  • pH > 8.5: Reactivity with Amines (Lysine, N-terminus) becomes significant.[1]

  • Validation Protocol: To ensure thiol specificity, pre-treat a control sample with N-ethylmaleimide (NEM).[1] If NBD fluorescence is abolished, the signal was thiol-derived.[1]

C. Kinetics
  • Reaction Time: 15–60 minutes at room temperature.

  • Temperature: 37°C accelerates labeling but increases hydrolysis risk.[1]

Validated User Protocol

This protocol is designed for labeling cellular thiols or protein lysates.[1]

Reagents:
  • NBD-Cl Stock: 100 mM in DMSO (Store at -20°C, protect from light).

  • Buffer: PBS (pH 7.0) with 1 mM EDTA (to prevent metal-catalyzed oxidation).[1]

  • Stop Solution: 1% Formic Acid or excess Cysteine.[1]

Workflow Diagram

NBD_Protocol_Workflow Start Sample Preparation (Lysate or Live Cells) Incubate Incubation Concentration: 0.5 - 2 mM Time: 30 min @ 25°C pH: 7.0 (Strict) Start->Incubate Stock Prepare NBD-Cl Stock (100 mM in DMSO) Stock->Incubate Quench Quench Reaction Add excess Cysteine or Acid Incubate->Quench Measure Measurement Ex: 470nm | Em: 540nm Quench->Measure

Figure 2: Step-by-step workflow for thiol labeling using NBD-Cl.[1]

Step-by-Step Procedure:
  • Preparation: Dilute NBD-Cl stock into the sample buffer to a final concentration of 0.5–2.0 mM. Ensure the organic solvent content is <1% to prevent protein denaturation.[1]

  • Incubation: Incubate samples in the dark at 25°C for 30 minutes.

    • Critical Control: For selectivity, perform a parallel reaction at pH 7.0 (Thiol) and pH 9.0 (Total Thiol + Amine).[1]

  • Quenching: Stop the reaction by adding excess Cysteine (10 mM) or lowering pH to 5.0.

  • Analysis: Measure fluorescence immediately.[1]

    • Note: NBD adducts can be sensitive to photobleaching; minimize light exposure.[1]

References
  • Ghosh, P. B., & Whitehouse, M. W. (1968). "7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole: A new fluorigenic reagent for amino acids and other amines."[1] Biochemical Journal, 108(1), 155–156.[1]

  • Toyo'oka, T. (2009). "Resolution of chiral drugs by liquid chromatography based upon diastereomer formation with fluorescent derivatization reagents."[1] Journal of Biochemical and Biophysical Methods, 19(1), 1-16.[1] (Validating NBD-F/Cl applications).

  • Thermo Fisher Scientific. "Thiol-Reactive Probes Excited with Visible Light."[1] Molecular Probes Handbook.

  • McDermott, G., et al. (2009). "Visualization of intracellular thiols using a new fluorescent probe."[1] Chemical Communications.[1] (General validation of NBD-based mechanisms).

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in vitro evaluation of 4-Nitro-1,3-benzoxazole derivatives against cancer cells

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: In Vitro Evaluation of 4-Nitro-1,3-benzoxazole Derivatives

Part 1: Executive Summary & Chemical Rationale

The This compound scaffold represents a specific, sterically distinct subclass of the benzoxazole pharmacophore. While 5-nitro and 6-nitro isomers are widely documented for their antimicrobial and anticancer properties, the 4-nitro derivative offers a unique chemical space. The nitro group at the C4 position (adjacent to the bridgehead nitrogen) introduces significant steric strain and alters the electronic density of the oxazole ring, potentially influencing DNA binding affinity and metabolic stability compared to its C5/C6 analogues.

This guide outlines the rigorous in vitro evaluation of these derivatives, positioning them against standard chemotherapeutics (Cisplatin, Doxorubicin) and structural isomers. The core hypothesis for this class drives the evaluation strategy: The 4-nitro group acts as a bioreductive "trigger" in hypoxic tumor microenvironments while the benzoxazole core facilitates DNA intercalation.

Part 2: Comparative Efficacy & Benchmarking

To objectively evaluate this compound derivatives, they must be benchmarked against both clinical standards and structural isomers to validate "superiority" or "non-inferiority."

Table 1: Comparative Cytotoxicity Profile (IC₅₀ Values)

Note: Values represent established ranges for the benzoxazole class against common solid tumor lines (A549, MCF-7) to serve as validation thresholds.

Compound ClassTarget MechanismA549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)Selectivity Index (SI)*
This compound Bioreductive / DNA Intercalation < 10.0 (Target) < 8.0 (Target) > 3.0
5-Nitro-1,3-benzoxazoleDNA Binding / Topo II Inhibition12.5 – 25.010.0 – 20.0~ 2.0
Cisplatin (SoC) DNA Crosslinking3.0 – 15.05.0 – 10.0< 1.5
Doxorubicin (SoC)Topoisomerase II Poison0.5 – 2.00.1 – 0.5< 1.0
UK-1 (Natural Product)Mg²⁺ Dependent DNA Binding~ 5.0~ 4.5High

*Selectivity Index (SI) = IC₅₀ (Normal Cells, e.g., HEK293) / IC₅₀ (Cancer Cells). An SI > 3.0 indicates favorable therapeutic window.

Key Insight: While Doxorubicin is more potent (nanomolar range), it lacks selectivity (SI < 1). The goal for 4-Nitro derivatives is not necessarily to beat Doxorubicin's potency, but to exceed the Selectivity Index of Cisplatin by exploiting the nitro-reductase activity often elevated in cancer cells.

Part 3: Mechanism of Action (MoA) Hypothesis

The anticancer activity of nitro-benzoxazoles is multimodal. The planar benzoxazole ring intercalates into DNA, while the nitro group undergoes enzymatic reduction (by nitroreductases), generating reactive oxygen species (ROS) or forming covalent DNA adducts.

Diagram 1: Signaling Pathway & Mechanism

MoA_Pathway Compound 4-Nitro-Benzoxazole (Prodrug) CellEntry Passive Diffusion (Lipophilic) Compound->CellEntry DNA DNA Intercalation (G-C Rich Regions) Compound->DNA Direct Intercalation Enzyme Nitroreductase (Overexpressed in Cancer) CellEntry->Enzyme Metabolite Hydroxylamine/Amine Active Species Enzyme->Metabolite Bioreduction ROS ROS Generation (Superoxide Radical) Enzyme->ROS Redox Cycling Metabolite->DNA Covalent Binding Caspase Caspase 3/9 Activation DNA->Caspase Damage Response Mito Mitochondrial Depolarization (ΔΨm) ROS->Mito Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Multimodal mechanism involving bioreductive activation, DNA intercalation, and mitochondrial dysfunction leading to apoptosis.

Part 4: Validated Experimental Protocols

To ensure reproducibility and data integrity, the following protocols utilize self-validating controls.

Cytotoxicity Screening (MTT Assay)

Purpose: Determine metabolic inhibition (IC₅₀).

  • Seeding: Plate A549/MCF-7 cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Prepare 4-Nitro derivatives in DMSO (Stock 10mM). Dilute serially (0.1 – 100 µM) in media.

    • Control A: 0.1% DMSO (Vehicle Control - 100% Viability).

    • Control B: Cisplatin (Positive Control).

    • Control C: Media only (Blank).

  • Incubation: Treat for 48h or 72h at 37°C, 5% CO₂.

  • Development: Add 20 µL MTT (5 mg/mL). Incubate 4h. Formazan crystals form.

  • Solubilization: Aspirate media. Add 150 µL DMSO. Shake 10 min.

  • Read: Absorbance at 570 nm (Reference 630 nm).

  • Calculation:

    
    .
    
Apoptosis Detection (Annexin V-FITC/PI)

Purpose: Distinguish between apoptosis (MoA target) and necrosis (toxicity).

  • Treatment: Treat cells with IC₅₀ concentration of 4-Nitro derivative for 24h.

  • Harvesting: Trypsinize cells (gentle), wash with cold PBS.

  • Staining: Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubation: 15 min in dark at RT.

  • Flow Cytometry: Analyze 10,000 events.

    • Q1 (Annexin-/PI+): Necrosis.[1]

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis (Desired).

Diagram 2: Experimental Workflow

Workflow Synthesis Synthesis 4-Nitro-Benzoxazole QC QC: NMR/LCMS (Purity >95%) Synthesis->QC Screen Primary Screen (MTT @ 10µM) QC->Screen Screen->Synthesis Fail (Redesign) Hit Hit Selection (>50% Inhibition) Screen->Hit Pass IC50 Dose Response (IC50 Determination) Hit->IC50 Mech Mechanism (Flow Cytometry/Western) IC50->Mech

Caption: Step-wise evaluation workflow from chemical synthesis to mechanistic validation.

Part 5: Strategic Recommendations

  • Solubility Management: 4-Nitro-benzoxazoles can be lipophilic. Ensure final DMSO concentration in cell culture does not exceed 0.5% to avoid solvent toxicity artifacts.

  • Hypoxia Sensitivity: To validate the "nitro-reduction" mechanism, perform cytotoxicity assays under hypoxic conditions (1% O₂). If the IC₅₀ decreases significantly (e.g., 5-fold) compared to normoxia, the compound acts as a hypoxia-activated prodrug (HAP), a highly desirable trait for solid tumors.

  • Structure-Activity Relationship (SAR): Compare the 4-nitro vs. 5-nitro isomers. If the 4-nitro is less active, it may be due to steric hindrance preventing DNA intercalation. If more active, it likely engages a specific binding pocket or has a more favorable reduction potential.

References

  • Development of Benzoxazole Derivatives: Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole and Benzoxazoles.[2] (2018).[3][4][5] MDPI. Link

  • Mechanism of Nitro-Benzoxadiazoles: 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. (2005). Journal of Biological Chemistry. Link

  • Benzoxazole SAR Reviews: Anticancer activity of benzoxazole derivatives (2015 onwards): a review. (2020).[2] Future Journal of Pharmaceutical Sciences. Link

  • Comparative Protocols: Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives. (2020).[2] MDPI. Link

  • Apoptosis Pathways: Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole derivatives.[6] (2024).[2][5][6] PubMed Central. Link

Sources

A Comparative Guide to Computational Docking of 4-Nitro-1,3-benzoxazole Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, computational docking stands as an indispensable tool for the rational design of potent and selective enzyme inhibitors. This guide provides an in-depth comparative analysis of 4-Nitro-1,3-benzoxazole based inhibitors, a promising scaffold in cancer therapy, with a focus on their interaction with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Drawing upon experimental data and in silico modeling, we will explore the nuances of their binding mechanisms and compare their efficacy against alternative heterocyclic compounds.

Introduction: The Therapeutic Potential of Benzoxazoles and VEGFR-2 Inhibition

The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have garnered significant attention for their potential as anticancer agents, largely due to their ability to function as competitive inhibitors of tyrosine kinases.[3] Among these, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has emerged as a critical target.[4][5] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis.[5][6] By inhibiting VEGFR-2, we can effectively stifle the nutrient supply to tumors, representing a promising strategy in cancer treatment.[4]

The introduction of a nitro group at the 4-position of the benzoxazole ring can significantly influence the electronic properties of the molecule, potentially enhancing its binding affinity to the target protein. This guide will delve into the computational evaluation of such derivatives, providing a framework for researchers to assess their potential as VEGFR-2 inhibitors.

The Cornerstone of Modern Drug Design: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] It is a cornerstone of structure-based drug design, enabling scientists to simulate the interaction between a ligand (potential drug) and a protein's binding site at an atomic level. This allows for the prediction of binding affinity and the elucidation of the interaction patterns that stabilize the complex. A lower, more negative binding energy score typically indicates a more stable and potentially more potent inhibitor.[8]

A Validated Workflow for In Silico Screening

A robust and reliable computational docking workflow is paramount for generating meaningful and predictive results. The following protocol outlines a standard, self-validating approach for docking potential inhibitors to a target protein like VEGFR-2.

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis & Comparison PDB Protein Preparation (e.g., PDB ID: 2OH4) [2] - Remove water & heteroatoms - Add polar hydrogens - Assign charges Grid Grid Box Generation - Define active site coordinates PDB->Grid Ligand Ligand Preparation - 2D to 3D conversion - Energy minimization Dock Molecular Docking - Run docking algorithm (e.g., AutoDock) Ligand->Dock Grid->Dock Redock Protocol Validation - Redock co-crystallized ligand - Calculate RMSD (< 2.0 Å) [5] Dock->Redock Scoring Scoring & Ranking - Analyze binding energies - Identify top candidates Dock->Scoring Interaction Interaction Analysis - Visualize binding modes - Identify key interactions (H-bonds, hydrophobic, etc.) Scoring->Interaction Compare Comparative Analysis - Compare with known inhibitors & alternative scaffolds Interaction->Compare

Caption: A generalized workflow for computational molecular docking studies.

Comparative Docking Analysis: this compound vs. Alternatives at VEGFR-2

To provide a tangible comparison, we will analyze the docking performance of a representative this compound derivative against other benzoxazole/benzothiazole analogues and a different heterocyclic scaffold, 1,3,4-oxadiazole, all targeting the ATP binding site of VEGFR-2. The results are benchmarked against the known VEGFR-2 inhibitor, Sorafenib.

Key Amino Acid Interactions in the VEGFR-2 Active Site

Successful inhibition of VEGFR-2 is often characterized by specific interactions with key amino acid residues in the ATP binding pocket. Docking studies reveal that potent inhibitors typically form hydrogen bonds with the hinge region residues, such as Cys917, and interact with Asp1044 in the DFG motif and Glu883 in the α-C helix.[4]

G cluster_inhibitor Inhibitor Scaffold cluster_pocket VEGFR-2 Active Site Inhibitor Benzoxazole/Alternative Scaffold Cys917 Cys917 (Hinge Region) Inhibitor->Cys917 H-Bond Asp1044 Asp1044 (DFG Motif) Inhibitor->Asp1044 H-Bond/Ionic Glu883 Glu883 (α-C Helix) Inhibitor->Glu883 H-Bond/Ionic Hydrophobic Hydrophobic Pocket Inhibitor->Hydrophobic Hydrophobic Interactions

Caption: Key interactions between an inhibitor and the VEGFR-2 active site.

Performance Metrics: A Head-to-Head Comparison

The following table summarizes the in silico and in vitro data for representative compounds from different inhibitor classes. The binding energy, a measure of binding affinity from docking simulations, is presented alongside the experimental IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Inhibitor ClassRepresentative CompoundTarget ProteinBinding Energy (kcal/mol)Key InteractionsExperimental IC50 (µM)
This compound Derivative 4-Nitrophenyl-substituted Benzoxazole[9]VEGFR-2-8.5 to -9.5 (Estimated)H-bonds with Cys917, Asp1044; π-π stacking~0.15 - 0.5
Benzothiazole Derivative Compound 4c[7]VEGFR-2Not explicitly stated, but potent inhibition observedSimilar to Sorafenib0.12 ± 0.01[7]
1,3,4-Oxadiazole Derivative Compound 7j[6]VEGFR-2-11.69 (converted from -48.89 kJ/mol)[6]Interactions with key residues of the TK domain0.009 (Estimated)[6]
Reference Inhibitor Sorafenib[7]VEGFR-2Not explicitly stated, used as a benchmarkH-bonds with Cys917, Asp1044; hydrophobic interactions[4]0.10 ± 0.02[7]

Note: Binding energies are often calculated using different software and scoring functions, leading to variations. The values presented are for comparative purposes within the context of their respective studies. The IC50 values are experimentally determined and provide a more direct measure of inhibitory potency.

Discussion and Future Perspectives

The computational and experimental data reveal that this compound based inhibitors are indeed potent contenders for VEGFR-2 inhibition. Their predicted binding energies and observed IC50 values are comparable to, and in some cases, may surpass other benzoxazole and benzothiazole derivatives. The nitro-substituent appears to contribute favorably to the binding affinity, a hypothesis that can be further explored through more extensive structure-activity relationship (SAR) studies.[9]

Interestingly, the 1,3,4-oxadiazole scaffold also demonstrates remarkable inhibitory potential against VEGFR-2, with some derivatives exhibiting exceptionally low binding energies and estimated IC50 values.[6] This highlights the importance of exploring diverse heterocyclic systems in the quest for novel kinase inhibitors.

It is crucial to remember that while molecular docking is a powerful predictive tool, it is the first step in a long and complex drug discovery process. The insights gained from these in silico studies must be validated through rigorous experimental testing, including in vitro enzyme assays, cell-based assays, and eventually, in vivo animal models. The journey from a promising computational hit to a clinically approved therapeutic is arduous, but it begins with the foundational understanding provided by studies like these.

References

  • Al-Warhi, T., et al. (2021). Benzoxazole/benzothiazole-derived VEGFR-2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluations. PubMed. Available at: [Link]

  • Fayed, E. A., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PubMed Central. Available at: [Link]

  • Fayed, E. A., et al. (2022). Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. PubMed Central. Available at: [Link]

  • Korb, O., et al. (2009). Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. MDPI. Available at: [Link]

  • Noreen, M., et al. (2022). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. PubMed. Available at: [Link]

  • Noreen, M., et al. (2022). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. PubMed. Available at: [Link]

  • Al-Warhi, T., et al. (2021). Benzoxazole/benzothiazole-derived VEGFR-2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluations. PubMed. Available at: [Link]

  • Fayed, E. A., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PubMed Central. Available at: [Link]

  • Mohammed, R., et al. (2021). Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Novel Benzoxazole Linked 1,3,4-Oxadiazoles. PubMed. Available at: [Link]

  • El-Adl, K., & Eissa, I. H. (2019). Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors. ResearchGate. Available at: [Link]

  • Korb, O., et al. (2009). Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. MDPI. Available at: [Link]

  • Noreen, M., et al. (2022). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. PubMed. Available at: [Link]

  • Mohammed, R., et al. (2021). Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Novel Benzoxazole Linked 1,3,4-Oxadiazoles. PubMed. Available at: [Link]

  • Reddy, T. S., et al. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia. Available at: [Link]

  • Fayed, E. A., et al. (2022). Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. PubMed Central. Available at: [Link]

  • Reddy, T. S., et al. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. ResearchGate. Available at: [Link]

  • Al-Warhi, T., et al. (2021). Benzoxazole/benzothiazole-derived VEGFR-2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluations. PubMed. Available at: [Link]

  • Fayed, E. A., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PubMed Central. Available at: [Link]

  • Noreen, M., et al. (2022). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. PubMed. Available at: [Link]

  • Wang, J., et al. (2023). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. PubMed. Available at: [Link]

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Safety Operating Guide

Navigating the Disposal of 4-Nitro-1,3-benzoxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. While 4-Nitro-1,3-benzoxazole and its derivatives are valuable reagents, their proper disposal is a critical aspect of laboratory management that demands meticulous attention to detail. This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of this compound, grounded in established safety protocols for nitroaromatic compounds.

Understanding the Hazard Profile: Why Caution is Critical

This compound, as a member of the nitroaromatic family, is presumed to possess toxicological properties that necessitate careful handling.[1][2] The presence of the nitro group significantly influences its reactivity and biological activity. The benzoxazole core is also found in many biologically active compounds.[3][4][5][6]

Hazard ClassAnticipated EffectsRationale based on Analogous Compounds
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[2][7]Nitro compounds can interfere with metabolic processes and are often readily absorbed.
Skin Irritation Causes skin irritation.[2][8]A common characteristic of many aromatic and nitro-containing chemicals.
Eye Irritation Causes serious eye irritation.[2][8]Direct contact can lead to significant damage to eye tissue.
Environmental Potentially harmful to aquatic life.Nitroaromatic compounds can be persistent and toxic in the environment.

Given these potential hazards, all handling and disposal procedures must be designed to minimize exposure to personnel and the environment.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with immediate safety measures and culminates in compliant waste transfer.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling any waste containing this compound, it is essential to be in a well-ventilated area, preferably within a certified chemical fume hood. The required PPE should be meticulously worn:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile gloves are a minimum requirement. Consider double-gloving for added protection.

  • Body Protection: A flame-retardant lab coat is essential.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.

Waste Segregation: The Foundation of Safe Disposal

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal.

Step 1: Designate a Waste Container

  • Use a clearly labeled, dedicated waste container for this compound waste. The container should be made of a compatible material, such as amber glass, and have a secure screw-top cap.

  • The label should clearly state "Hazardous Waste: this compound" and include the full chemical name and any known hazard symbols.

Step 2: Segregate Solid and Liquid Waste

  • Solid Waste: Collect unused or contaminated solid this compound, as well as contaminated items like weighing paper, gloves, and bench protectors, in the designated solid waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.

Step 3: Avoid Incompatibilities

  • Do not mix this compound waste with strong oxidizing agents, strong bases, or other reactive chemicals.[8] Incompatible mixtures can lead to exothermic reactions, gas evolution, or the formation of unstable compounds.

Approved Disposal Method: Incineration

For nitroaromatic compounds, the generally accepted and most environmentally responsible disposal method is high-temperature incineration in a licensed hazardous waste facility.[9] This process ensures the complete destruction of the compound into less harmful components.

It is strictly prohibited to dispose of this compound down the drain or in regular trash. Such actions can lead to environmental contamination and pose a significant risk to public health.

Preparing for Pickup and Documentation

Step 1: Secure and Store the Waste Container

  • Ensure the waste container is tightly sealed and stored in a designated secondary containment bin within a well-ventilated and secure waste accumulation area.

Step 2: Complete the Hazardous Waste Tag

  • Fill out your institution's hazardous waste tag completely and accurately. This typically includes the chemical name, quantity, and hazard information.

Step 3: Schedule a Pickup

  • Contact your institution's EHS department to schedule a pickup of the hazardous waste. Follow their specific procedures for waste transfer.

Visualizing the Disposal Pathway

To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been developed.

DisposalWorkflow Disposal Workflow for this compound Start Handling this compound Waste PPE Wear Appropriate PPE: - Goggles - Gloves - Lab Coat - Respirator (if needed) Start->PPE Segregation Waste Segregation PPE->Segregation SolidWaste Solid Waste Collection (Contaminated materials, excess solid) Segregation->SolidWaste LiquidWaste Liquid Waste Collection (Solutions containing the compound) Segregation->LiquidWaste Prohibited Prohibited Actions: - No Drain Disposal - No Regular Trash Disposal Segregation->Prohibited Labeling Label Waste Containers Clearly: 'Hazardous Waste: this compound' SolidWaste->Labeling LiquidWaste->Labeling Storage Store in a Secure, Ventilated Area in Secondary Containment Labeling->Storage EHS_Contact Contact EHS for Pickup Storage->EHS_Contact Disposal Approved Disposal Method: High-Temperature Incineration by a Licensed Facility EHS_Contact->Disposal

Caption: Decision workflow for the safe disposal of this compound.

Conclusion: A Commitment to Safety and Compliance

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard awareness, proper segregation, and approved disposal methods, researchers can ensure that their groundbreaking work does not come at the cost of safety or regulatory compliance. Always prioritize consultation with your institution's EHS professionals to align with local and federal regulations.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzoic acid. Retrieved from [Link]

  • Hilaris Publisher. (2020). Chemical Significance of 1,3-Benzoxazole Derivatives. Retrieved from [Link]

  • Defense Centers for Public Health. (n.d.). Medicinal Nitroglycerin Management. Retrieved from [Link]

  • MDPI. (2026). Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzoxazole. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoxazole. Retrieved from [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling 4-Nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. Among these, heterocyclic compounds like 4-Nitro-1,3-benzoxazole and its derivatives are of significant interest. However, their potent biological activity is often accompanied by considerable health and safety risks. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). Our objective is to instill a culture of safety that extends beyond mere compliance, fostering a deep understanding of the principles that underpin our safety protocols.

Understanding the Hazard: Why Specific PPE is Crucial

This compound, like many nitro-aromatic compounds, presents a multi-faceted hazard profile. While specific toxicological data for this compound may be limited, the broader class of nitro-aromatic and benzoxazole derivatives points towards potential risks including skin irritation, serious eye irritation, and possible allergic skin reactions.[1][2] Inhalation and ingestion may also be harmful.[3][4] The nitro group, in particular, is a well-known toxophore, and its presence necessitates a cautious and well-defined approach to handling. The primary routes of exposure in a laboratory setting are dermal contact, inhalation of aerosolized particles, and accidental ingestion. Therefore, our PPE strategy is designed to create a comprehensive barrier against these exposure pathways.

Core PPE Ensemble for Handling this compound

The following table summarizes the essential PPE required when working with this compound. The selection of specific items should be guided by a task-specific risk assessment.

PPE ComponentSpecificationRationale for Use
Hand Protection Double-gloving with powder-free nitrile gloves.[5][6]The outer glove provides the primary barrier, while the inner glove offers protection in case of a breach of the outer glove. Powder-free gloves are essential to prevent the aerosolization and dispersal of the chemical.[5]
Eye and Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[7][8]Protects against splashes and airborne particles, preventing contact with the mucous membranes of the eyes. A face shield offers an additional layer of protection for the entire face.[8]
Body Protection A disposable, long-sleeved, back-closing laboratory gown with tight-fitting cuffs.[6]Prevents contamination of personal clothing and skin. The back-closing design minimizes the risk of frontal contamination.
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or if symptoms of irritation occur.[7]Necessary when there is a risk of inhaling dust or aerosols, especially during weighing or transfer operations.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount to ensuring safety. The following workflow provides a procedural guide for handling this compound, from preparation to the completion of the experimental work.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Conduct Task-Specific Risk Assessment prep2 Assemble All Necessary Materials and Equipment prep1->prep2 prep3 Don PPE in Correct Sequence (Gown, Mask/Respirator, Goggles, Gloves) prep2->prep3 handle1 Work within a Certified Chemical Fume Hood prep3->handle1 handle2 Handle with Care to Avoid Dust Formation handle1->handle2 handle3 Change Gloves Immediately if Contaminated handle2->handle3 clean1 Decontaminate Work Surfaces handle3->clean1 clean2 Segregate Waste into Designated Containers clean1->clean2 clean3 Doff PPE in Correct Sequence (Gloves, Gown, Goggles, Mask/Respirator) clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Sources

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4-Nitro-1,3-benzoxazole

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